molecular formula C8H18Cl2N2O B1429809 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride CAS No. 1363405-09-7

1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride

Cat. No.: B1429809
CAS No.: 1363405-09-7
M. Wt: 229.14 g/mol
InChI Key: CCDQQELWWDIHMI-UHFFFAOYSA-N
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Description

1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C8H18Cl2N2O and its molecular weight is 229.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(oxetan-3-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c9-7-1-3-10(4-2-7)8-5-11-6-8;;/h7-8H,1-6,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDQQELWWDIHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2COC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363405-09-7
Record name 1-(oxetan-3-yl)piperidin-4-amine dihydrochloride
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Foundational & Exploratory

Sourcing and Application of 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the more recent additions to the medicinal chemist's toolkit, the oxetane ring has emerged as a uniquely valuable motif. This four-membered cyclic ether, while seemingly simple, imparts a profound influence on the characteristics of a parent molecule. Its incorporation is a strategic decision to enhance drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also modulating basicity and conformational rigidity.[1][2][3] The oxetane moiety can act as a bioisosteric replacement for more common functional groups, such as gem-dimethyl or carbonyl groups, often leading to improved pharmacological profiles.[1][2]

This guide focuses on a specific and highly relevant building block incorporating this strategic moiety: 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride . This compound is of significant interest to researchers and drug development professionals as it combines the benefits of the oxetane ring with the versatile piperidine scaffold, a common feature in many approved drugs.[4] The primary amine offers a ready point for further chemical elaboration, making it an ideal starting material for the synthesis of diverse compound libraries targeting a wide array of biological targets.

This document serves as an in-depth technical resource, providing a comprehensive overview of the sourcing, cost, and critical technical data for this compound, empowering researchers to effectively integrate this valuable building block into their drug discovery programs.

Procurement Landscape: Suppliers and Cost Analysis

The accessibility of key building blocks is a critical logistical consideration in any research and development program. This compound is available from a number of reputable chemical suppliers, though it is primarily offered for research and development purposes. The cost is reflective of a specialty chemical, with pricing highly dependent on the quantity procured. Below is a comparative analysis of major suppliers.

SupplierCAS NumberPurityAvailable QuantitiesEstimated Price (USD)
Apollo Scientific 1363405-09-7Not specified100mg, 250mg, 1g, 5g, 10g~
85(100mg)to85 (100mg) to ~85(100mg)to
1550 (10g)[5]
Aladdin Not specifiedNot specified100mg, 250mg, 500mg, 1g, 5g~
134(100mg)to134 (100mg) to ~134(100mg)to
2667 (5g)
BLDpharm 1363405-09-7Not specifiedInquire for detailsInquire for details[6]
Shanghai Rlavie Technology Co ltd 1363405-09-7≥98%0.001kg to 100kg/monthInquire for details[7]
Sigma-Aldrich (via Synthonix) 1228948-07-9 (free base)97%250mg, 500mg, 1g~
540(250mg)to540 (250mg) to ~540(250mg)to
2162 (1g)[8]

Note: Prices are approximate and subject to change. It is recommended to contact suppliers directly for current pricing and availability. The CAS number for the free base, N-(Oxetan-3-yl)piperidin-4-amine, is 1228948-07-9.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and the interpretation of downstream biological data.

PropertyValueSource
Chemical Formula C₈H₁₈Cl₂N₂O-
Molecular Weight 229.15 g/mol -
CAS Number 1363405-09-7[5][6][7]
Appearance Solid (predicted)[8]
Predicted XlogP -0.4[3]
SMILES C1CN(CCC1N)C2COC2.Cl.Cl-
InChI InChI=1S/C8H16N2O.2ClH/c9-7-1-3-10(4-2-7)8-5-11-6-8;;/h7-8H,1-6,9H2;2*1H-

The dihydrochloride salt form of this compound significantly enhances its aqueous solubility compared to the free base, which is a crucial attribute for handling and for certain reaction conditions.

The Role of the Oxetane Ring in Optimizing Pharmacokinetics

The strategic incorporation of an oxetane ring, as seen in 1-(Oxetan-3-yl)piperidin-4-amine, can profoundly and favorably alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Aqueous Solubility: The replacement of a non-polar group like a gem-dimethyl moiety with a polar oxetane can dramatically increase aqueous solubility, a key factor for improving oral bioavailability.[2]

  • Lipophilicity (LogD): Oxetane-containing molecules are generally less lipophilic than their gem-dimethyl counterparts. This reduction in LogD can be advantageous for minimizing off-target effects and improving overall drug-like characteristics.[2]

  • Metabolic Stability: The oxetane ring is relatively robust and can be employed to block sites of metabolic oxidation.[2] Its presence can also shift metabolism away from cytochrome P450 (CYP450) pathways, potentially reducing the risk of drug-drug interactions.[9]

  • Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of adjacent amines. Placing an oxetane alpha to an amine can decrease its pKa, which can be a powerful strategy to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[2]

Synthetic Considerations and Methodologies

While a specific, publicly available, step-by-step synthesis for this compound is not readily found in peer-reviewed journals, a plausible and commonly employed synthetic route can be inferred from the broader chemical literature. A general and logical approach would involve the reaction of a suitably protected 4-aminopiperidine with oxetan-3-one, followed by deprotection and salt formation.

A common synthetic strategy is reductive amination. This process is illustrated in the workflow diagram below.

G cluster_0 Core Synthesis cluster_1 Deprotection & Salt Formation A Boc-4-aminopiperidine C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Oxetan-3-one B->C D N-Boc-1-(oxetan-3-yl)piperidin-4-amine C->D E Acidic Deprotection (e.g., HCl in Dioxane) D->E F 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride E->F

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach to Reductive Amination

  • Reaction Setup: To a solution of Boc-4-aminopiperidine (1 equivalent) and oxetan-3-one (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add acetic acid (catalytic amount).

  • Reductant Addition: Stir the mixture at room temperature for 1-2 hours, then add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Deprotection and Salt Formation: Dissolve the purified N-Boc-1-(oxetan-3-yl)piperidin-4-amine in a minimal amount of a solvent like dioxane or methanol. Add a solution of hydrochloric acid (excess, e.g., 4M in dioxane) and stir at room temperature. The dihydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Characterization and Quality Control

Ensuring the identity, purity, and stability of starting materials is paramount in drug discovery. The following analytical techniques are essential for the quality control of this compound.

G QC Quality Control Methodology NMR NMR Spectroscopy (¹H and ¹³C) QC->NMR Structure Verification MS Mass Spectrometry (MS) QC->MS Molecular Weight Confirmation HPLC HPLC/UPLC QC->HPLC Purity Assessment EA Elemental Analysis QC->EA Elemental Composition

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(Oxetan-3-yl)piperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride, a heterocyclic compound of significant interest to researchers in drug discovery and development. The incorporation of an oxetane ring into the piperidine scaffold presents a unique combination of structural features that are anticipated to confer desirable pharmacological properties, such as enhanced aqueous solubility and metabolic stability.[1][2][3][4] This document outlines the theoretical basis for its key physicochemical characteristics and furnishes detailed, field-proven experimental protocols for their empirical determination. The intended audience for this guide includes researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's behavior in various experimental settings.

Introduction and Molecular Structure

This compound is a small molecule featuring a piperidine ring substituted at the nitrogen atom with an oxetane moiety and at the 4-position with an amine group. It is supplied as a dihydrochloride salt, indicating that both the piperidine nitrogen and the exocyclic primary amine are protonated.

The strategic inclusion of the oxetane ring is a modern medicinal chemistry tactic.[5] The oxetane motif, a four-membered cyclic ether, is not merely a structural placeholder but a functional group that can significantly modulate a molecule's properties.[2][3][5] Its high polarity and three-dimensional structure can enhance aqueous solubility and disrupt crystal packing, while its electron-withdrawing nature can decrease the basicity of nearby amines, a feature that can be crucial for optimizing a drug candidate's pharmacokinetic profile.[2][5]

Molecular Structure:

Caption: Chemical structure of this compound.

Predicted and Experimental Physicochemical Properties

The following table summarizes the anticipated physicochemical properties of this compound based on its structure and data from analogous compounds. Detailed experimental protocols for determining these values are provided in subsequent sections.

PropertyPredicted Value/BehaviorRationale
Molecular Formula C₈H₁₈Cl₂N₂OBased on the chemical structure.
Molecular Weight 229.15 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small molecule hydrochloride salts.[6]
Aqueous Solubility HighDihydrochloride salt form significantly enhances solubility.[7] The polar oxetane group also contributes to aqueous solubility.[1][2][4]
pKa Two pKa values expectedThe piperidine and primary amine groups will have distinct basicities. The oxetane's electron-withdrawing effect is expected to lower the pKa of the piperidine nitrogen.[2][5]
Hygroscopicity Potentially hygroscopicHydrochloride salts of amines have a tendency to absorb atmospheric moisture.[8]
Crystallinity CrystallineSalt formation often promotes crystallinity.[9]
Thermal Stability Decomposes at elevated temperaturesAmine hydrochlorides can be thermally labile.[9][10]

Detailed Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[11] This method ensures that the solvent is fully saturated with the solute, providing a thermodynamically accurate measurement. For a dihydrochloride salt, assessing solubility in various pH-buffered solutions is critical to understanding its behavior in different physiological environments.

Protocol:

  • Preparation of Solutions: Prepare a series of buffers at pH 2.0, 4.5, and 7.4 to simulate gastric and intestinal conditions.

  • Sample Preparation: Add an excess amount of this compound to separate vials containing a known volume of each buffer and purified water.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath at 25°C and 37°C for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand to let undissolved solid settle. Filter the supernatant through a 0.45 µm syringe filter to remove any particulate matter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility in mg/mL or µg/mL for each condition.

Shake_Flask_Workflow cluster_prep Preparation cluster_analysis Analysis A Add Excess Compound to Buffered Solutions B Seal and Agitate (24-48h at 25/37°C) A->B C Filter Supernatant (0.45 µm filter) B->C Equilibration D Quantify via HPLC-UV C->D E Calculate Solubility (mg/mL) D->E PXRD_Principle cluster_xray X-ray Source cluster_sample Crystalline Sample cluster_detector Detector cluster_output Output Xray X-ray Beam Sample 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride Powder Xray->Sample Incident Beam Detector X-ray Detector Sample->Detector Diffracted Beams Diffractogram Diffraction Pattern (Intensity vs. 2θ) Detector->Diffractogram Signal Processing

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Safety

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these, 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride emerges as a promising building block, integrating the strained oxetane ring with a functionalized piperidine core. This unique structural combination offers intriguing possibilities for medicinal chemists. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. The absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific dihydrochloride salt necessitates a proactive and informed approach to its handling.

This guide serves as a technical resource, synthesizing data from structurally related compounds to establish a robust framework for the safe use of this compound. By understanding the potential hazards associated with its constituent moieties—the piperidine ring, the amine functional group, and the oxetane ring—we can implement handling protocols that are both cautious and effective. Our narrative is grounded in the principles of scientific integrity, providing not just procedures, but the rationale behind them, to empower researchers to work with confidence and safety.

Section 1: Compound Profile and Inferred Hazard Analysis

1.1. Chemical Identity

Property Value Source
Chemical Name This compoundN/A
Molecular Formula C₈H₁₈Cl₂N₂ODerived
Molecular Weight 229.15 g/mol Derived
Structure
CAS Number Not available

1.2. Inferred Hazard Identification

The primary hazards are inferred from piperidine and its derivatives, as well as other amine hydrochlorides.

  • Piperidine Moiety: Piperidine itself is classified as a highly flammable liquid and vapor. It is toxic in contact with skin or if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[1][2][3]

  • Amine Dihydrochloride Salt: Amine hydrochloride salts are often associated with acute oral toxicity and can cause skin and eye irritation.[4][5] For instance, (R)-(-)-3-Piperidinamine dihydrochloride is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5]

  • Oxetane Moiety: A structurally related compound, 1-(Oxetan-3-yl)piperazine, is known to cause skin, eye, and respiratory irritation.[6]

Based on this analysis, this compound should be treated as a hazardous substance with the potential for:

  • Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful or toxic by all routes of exposure.

  • Skin Corrosion/Irritation: Expected to be a skin irritant and potentially corrosive, causing burns upon prolonged contact.

  • Serious Eye Damage/Irritation: Assumed to cause serious eye irritation and potentially irreversible damage.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[7]

Section 2: Prudent Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.

2.1. Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by isolating the hazard from the researcher.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[8]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[1][3]

Experimental Workflow: Weighing and Solution Preparation

G cluster_0 Preparation in Fume Hood start Don PPE weigh Weigh Compound on Analytical Balance start->weigh Ensure balance is inside hood transfer Transfer Solid to Vessel weigh->transfer Use anti-static weigh boat add_solvent Add Solvent transfer->add_solvent Slowly, to avoid dust dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve end_op Cap and Label Vessel dissolve->end_op outside Store in Designated Cabinet end_op->outside G cluster_minor Minor Spill Response cluster_major Major Spill Response spill Chemical Spill Occurs assess Assess Severity (Minor vs. Major) spill->assess alert Alert Colleagues assess->alert Minor evacuate Evacuate Immediate Area assess->evacuate Major don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill with Absorbent don_ppe->contain cleanup Collect Debris into Waste Container contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose call_emergency Call Emergency Services evacuate->call_emergency secure Secure the Area call_emergency->secure

References

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Privilege of a Simple Ring

In the vast and ever-expanding universe of molecular scaffolds employed in drug discovery, few motifs have demonstrated the enduring utility and versatility of the piperidine ring. This simple, six-membered saturated heterocycle, containing a single nitrogen atom, is a cornerstone of medicinal chemistry. Its prevalence is not a matter of chance, but a direct consequence of its unique combination of structural and physicochemical properties that make it a "privileged scaffold". Piperidine and its derivatives are ubiquitous building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs) and are found in a remarkable number of natural products and clinically approved drugs, targeting a wide spectrum of diseases from central nervous system disorders to cancer.[1][2][3][4]

This guide, intended for researchers and drug development professionals, provides a senior application scientist's perspective on the role of the piperidine scaffold. We will move beyond a simple catalog of its occurrences to explore the causal relationships behind its success, delve into the practicalities of its synthesis, and examine its function in market-leading therapeutics through detailed case studies.

Physicochemical and Structural Properties: The Keys to Pharmacological Success

The utility of the piperidine scaffold is rooted in its fundamental chemical and physical characteristics. These properties are not merely academic points of interest; they are the very levers that medicinal chemists manipulate to fine-tune a drug candidate's biological activity and pharmacokinetic profile.

Conformational Flexibility and 3D Structure

Like its carbocyclic cousin, cyclohexane, the piperidine ring is not planar and predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[5] This three-dimensional structure is critical, as it allows substituents to be precisely positioned in axial or equatorial orientations. This spatial arrangement is paramount for establishing specific, high-affinity interactions with complex biological targets like enzymes and receptors. The ability of the ring to undergo conformational "flipping" allows it to adapt its shape to the steric demands of a binding pocket, a crucial aspect of its role as a versatile pharmacophore.[2]

Basicity and pKa: The pH-Responsive Switch

The nitrogen atom within the piperidine ring imparts basicity to the scaffold. With a typical pKa in the range of 11.22, the piperidine nitrogen is protonated at physiological pH (around 7.4).[6] This positive charge is a key feature for several reasons:

  • Solubility: The formation of a charged ammonium salt dramatically increases the aqueous solubility of a drug molecule, which is often a prerequisite for oral bioavailability and formulation.

  • Receptor Interactions: The protonated nitrogen can form strong ionic bonds or hydrogen bonds with negatively charged residues (e.g., aspartate or glutamate) in a receptor's binding site, serving as a powerful anchor for the drug molecule.

  • Membrane Permeability: While the charged form enhances solubility, a small fraction of the uncharged, more lipophilic form is always present in equilibrium. This uncharged form is capable of crossing biological membranes, such as the blood-brain barrier, which is essential for CNS-acting drugs. The piperidine ring thus provides a tunable balance between hydrophilicity and lipophilicity.[2][7]

The Piperidine Scaffold in Approved Drugs: Two Case Studies

The theoretical advantages of the piperidine scaffold are best illustrated through its application in successful, marketed drugs. We will examine two distinct examples: the antipsychotic Haloperidol and the Alzheimer's treatment Donepezil.

Case Study: Haloperidol - A CNS Blockbuster

Haloperidol is a potent antipsychotic agent of the butyrophenone class, first synthesized in the late 1950s. It is a powerful antagonist of the dopamine D2 receptor in the brain's mesolimbic pathway, a mechanism central to its therapeutic effect in treating schizophrenia and psychosis.[8][9]

Role of the Piperidine Ring: The structure of Haloperidol features a central 4-hydroxypiperidine ring. This ring is crucial for its activity:

  • The tertiary amine within the piperidine ring is protonated at physiological pH, allowing it to form a critical ionic interaction with a conserved aspartate residue (Asp114) in the D2 receptor binding pocket.

  • The 4-hydroxyl group provides an additional hydrogen bonding interaction point, further anchoring the molecule.

  • The 4-(4-chlorophenyl) substituent occupies a hydrophobic pocket within the receptor.

The piperidine ring acts as a rigid scaffold that holds these key pharmacophoric elements—the basic nitrogen, the hydroxyl group, and the hydrophobic aryl group—in the precise spatial orientation required for high-affinity binding to the D2 receptor.

Synthesis of Haloperidol: The synthesis involves the N-alkylation of a pre-formed piperidine intermediate with a butyrophenone side chain. A common route is the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)butan-1-one.[10]

  • Step 1: Synthesis of the Piperidine Intermediate: 4-(4-Chlorophenyl)-4-hydroxypiperidine is often prepared via a Grignard reaction between a 4-piperidone derivative and 1-bromo-4-chlorobenzene.[10]

  • Step 2: N-Alkylation: The secondary amine of the piperidine intermediate is then alkylated with the butyrophenone side chain in the presence of a base like sodium bicarbonate to neutralize the HCl formed during the reaction.[10]

Haloperidol's mechanism involves the blockade of the Gi-coupled D2 receptor. This prevents dopamine from inhibiting adenylyl cyclase, thereby affecting downstream signaling cascades involving cAMP and protein kinase A (PKA).

D2_Pathway cluster_cytosol Cytosol Dopamine Dopamine D2R D2 Receptor (GPCR) Dopamine->D2R Haloperidol Haloperidol Haloperidol->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP ATP ATP ATP->cAMP PKA Inactive PKA cAMP->PKA PKA_active Active PKA Response Cellular Response (Altered) PKA_active->Response

Caption: Haloperidol blocks the dopamine D2 receptor's inhibitory effect on adenylyl cyclase.

Case Study: Donepezil - An Anti-Alzheimer's Agent

Donepezil is a centrally-acting, reversible acetylcholinesterase (AChE) inhibitor used for the treatment of mild to moderate Alzheimer's disease.[6][11][12] Its mechanism is to increase the concentration of the neurotransmitter acetylcholine in the brain by preventing its breakdown.

Role of the Piperidine Ring: Donepezil is a piperidine derivative, and this scaffold is integral to its function.[6][11]

  • The N-benzylpiperidine moiety is crucial for positioning the molecule within the active site gorge of the AChE enzyme.

  • The piperidine nitrogen, which is protonated, is thought to interact with the peripheral anionic site (PAS) of the enzyme.

  • The rest of the molecule spans the gorge to interact with the catalytic active site (CAS).

The piperidine ring, therefore, acts as a key structural element that bridges two important binding sites within the acetylcholinesterase enzyme, contributing significantly to the drug's potency and specificity.[13]

Synthetic Strategies and Experimental Protocols

The construction and functionalization of the piperidine ring are mature fields in organic chemistry, with a wealth of reliable methods available to researchers. The choice of strategy depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Core Synthesis: From Pyridines to Piperidines

The most direct and atom-economical method for synthesizing the piperidine core is the catalytic hydrogenation of pyridine precursors .[14] This reaction, while conceptually simple, requires careful selection of catalysts and conditions to overcome the aromatic stability of the pyridine ring and to achieve chemoselectivity in the presence of other functional groups.

This protocol describes a standard laboratory procedure for the complete reduction of a pyridine ring to a piperidine ring using Adams' catalyst (PtO₂) in an acidic medium. The acid protonates the pyridine nitrogen, which facilitates the reduction.[14]

Materials:

  • Substituted Pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%)

  • Glacial Acetic Acid (Solvent)

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Hydrogen gas (high purity)

  • Celite®

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 10-20 mL).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas to remove air, then purge with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[14]

    • Begin vigorous stirring and maintain the reaction at room temperature or with gentle heating as required. Monitor the reaction progress by observing hydrogen uptake.

  • Work-up:

    • Once the reaction is complete (hydrogen uptake ceases), stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.

    • Open the reactor and dilute the reaction mixture with ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air. Quench the filter cake with water immediately after filtration.

    • Neutralize the filtrate with a saturated NaOH solution until the pH is basic.

    • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purification: Purify the crude product as necessary by distillation or column chromatography.

Functionalization: N-Alkylation

Once the piperidine core is formed, functionalization of the nitrogen atom is a common and critical step. N-alkylation introduces substituents that can modulate pharmacological properties, interact with specific receptor sites, or alter the pharmacokinetic profile of the molecule.[15][16]

This protocol describes a robust method for the N-alkylation of a secondary piperidine using an alkyl halide and a base.[15]

Materials:

  • Piperidine derivative (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (Solvent)

  • Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the piperidine derivative (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).[15]

  • Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.[15]

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.[15]

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated piperidine.

The combination of core synthesis and subsequent functionalization represents a common workflow in piperidine chemistry.

workflow Start Pyridine Precursor Reduction Catalytic Hydrogenation (e.g., H₂, PtO₂) Start->Reduction Piperidine Piperidine Scaffold (Secondary Amine) Reduction->Piperidine Alkylation N-Alkylation (e.g., R-X, Base) Piperidine->Alkylation Functionalized Functionalized Piperidine (Tertiary Amine) Alkylation->Functionalized Purify Purification (Chromatography/Distillation) Functionalized->Purify Final Final Compound Purify->Final Analysis Characterization (NMR, MS, etc.) Final->Analysis

Caption: A common workflow for the synthesis of functionalized piperidine derivatives.

Structure-Activity Relationships (SAR)

Understanding the Structure-Activity Relationship (SAR) is fundamental to rational drug design. For piperidine-containing compounds, SAR studies guide the optimization of lead compounds by revealing how specific structural modifications affect biological activity.

Key SAR Observations for Piperidine Scaffolds:

  • Position of Substitution: The placement of substituents on the piperidine ring (positions 2, 3, or 4) dramatically influences activity. For many CNS agents, substitution at the 4-position is common, allowing for the introduction of large aryl groups that can engage in key hydrophobic or π-stacking interactions.[1]

  • Stereochemistry: As many biological targets are chiral, the stereochemistry of substituents on the piperidine ring is often critical. Different enantiomers or diastereomers can exhibit vastly different potencies, selectivities, and metabolic profiles.[17]

  • N-Substituent: The group attached to the piperidine nitrogen has a profound impact on pharmacology. For example, in opioid receptor ligands, changing the N-substituent from a methyl to a phenethyl group can switch a compound from an agonist to a potent antagonist. The size and nature of this substituent are key for modulating properties like receptor subtype selectivity and blood-brain barrier penetration.

The following table summarizes key SAR insights for a class of farnesyltransferase inhibitors where the piperidine core was modified.

Compound/Modification Core Structure Key Substituent FTase Inhibition IC₅₀ (nM) Insight
Compound 1 Piperidine-2-one3-pyridylmethyl (N-1)420Moderate starting potency. The N-1 pyridyl group is important for activity.[2]
Compound 9 Piperidine-2-one2-pyridylmethyl (N-1)> 10,000Changing the nitrogen position in the pyridine ring leads to a complete loss of activity.[2]
Compound 6 Piperidine-2-one(as in Cmpd 1)42Optimized substituents at other positions improve potency.
Compound 8 Piperidine (as in Cmpd 1)3.7 Reducing the piperidinone to a piperidine core results in a >10-fold increase in potency. [2]
(+)-8 (enantiomer) Piperidine(as in Cmpd 1)1.9 The (+)-enantiomer is twice as potent, highlighting the importance of stereochemistry.[2]

Conclusion and Future Directions

The piperidine scaffold is a testament to the power of a well-positioned heterocycle in medicinal chemistry. Its unique combination of a three-dimensional, conformationally flexible structure and a basic nitrogen atom provides a robust foundation for designing drugs with optimized solubility, receptor affinity, and pharmacokinetic properties. From CNS agents like Haloperidol to enzyme inhibitors like Donepezil, the piperidine ring consistently proves its value as a privileged structural motif.

Future innovations will likely focus on novel synthetic methodologies to access more complex and diverse piperidine derivatives, including spirocyclic and bridged systems, further expanding the chemical space available for drug discovery.[18] As our understanding of complex biological targets continues to grow, the rational application of this simple, yet powerful, scaffold will undoubtedly continue to yield new and life-saving therapeutics.

References

A-Technical-Guide-to-1-(Oxetan-3-yl)piperidin-4-amine-dihydrochloride-in-Fragment-Based-Drug-Discovery)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient alternative to high-throughput screening for the identification of novel lead compounds.[1][2][3][4][5] This approach hinges on the principle of screening small, low-complexity molecules, or "fragments," to identify those that bind to a biological target, albeit often with low affinity.[3] These initial "hits" then serve as starting points for elaboration into more potent and selective drug candidates.[1][2][3] This guide provides an in-depth technical overview of 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride, a fragment that has garnered significant interest due to its unique combination of a three-dimensional oxetane motif and a versatile piperidine scaffold. We will explore the rationale for its use, its physicochemical properties, and detailed experimental protocols for its application in a typical FBDD campaign.

Introduction: The Strategic Value of the Oxetane-Piperidine Scaffold in FBDD

The selection of fragments for a screening library is a critical determinant of the success of an FBDD campaign.[6] Ideal fragments possess a balance of properties: low molecular weight (typically <300 Da), a degree of three-dimensionality, and synthetic tractability for subsequent optimization.[3] this compound embodies these characteristics, making it a valuable addition to any fragment library.

The Oxetane Advantage: The oxetane ring, a four-membered cyclic ether, is an increasingly popular motif in medicinal chemistry.[7][8][9] Its incorporation can confer several advantageous properties:

  • Improved Physicochemical Properties: Oxetanes are known to enhance aqueous solubility, a critical parameter for drug candidates.[7][10] They can also improve metabolic stability by blocking sites of metabolism.[7][10]

  • Three-Dimensionality: The non-planar, sp³-rich nature of the oxetane ring provides defined three-dimensional vectors for fragment elaboration.[7][9][11] This is a significant advantage over the flat, aromatic fragments that have traditionally dominated screening libraries.[12]

  • Bioisosteric Replacement: The oxetane moiety can serve as a bioisostere for less desirable groups like gem-dimethyl or carbonyl functionalities, often leading to improved pharmacokinetic profiles.[9][10][13]

The Piperidine Scaffold: The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in approved drugs. Its key features include:

  • Synthetic Versatility: The secondary amine of the piperidine ring provides a readily accessible point for chemical modification, allowing for the exploration of "growth vectors" during the fragment-to-lead optimization process.[14]

  • Established Synthetic Methodologies: A wealth of synthetic methods exists for the functionalization of piperidine rings, facilitating the rapid generation of analogues.[15]

The combination of the oxetane and piperidine moieties in this compound results in a fragment with a unique topological profile and inherent potential for optimization. The dihydrochloride salt form enhances its aqueous solubility, which is crucial for screening assays.[16]

Physicochemical Profile

A thorough understanding of a fragment's physicochemical properties is essential for interpreting screening data and guiding subsequent optimization efforts. The key properties of 1-(Oxetan-3-yl)piperidin-4-amine are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₆N₂OPubChem
Molecular Weight 156.23 g/mol [17]
XLogP3 (Predicted) -0.7PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Topological Polar Surface Area 24.5 ŲPubChem

Note: Properties are for the free base form.

The low molecular weight and negative XLogP3 value are well within the "Rule of Three" guidelines for fragment-based drug discovery, indicating good potential for ligand efficiency.[4]

Synthesis and Characterization

The synthesis of 1-(Oxetan-3-yl)piperidin-4-amine typically involves the reductive amination of piperidin-4-one with oxetan-3-amine or the nucleophilic substitution of a suitable piperidine precursor with an activated oxetane. A general synthetic approach involves the reaction of 4-aminopiperidine with an appropriate oxetane-containing electrophile. The synthesis of related piperidine structures is well-documented in the literature, often starting from commercially available piperidin-4-one.[18] The synthesis of functionalized oxetanes can be achieved through various methods, including intramolecular Williamson etherification.[19]

Characterization: Rigorous characterization is essential to confirm the identity and purity of the fragment. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.

Experimental Protocols: A Workflow for FBDD

The following section outlines a detailed, step-by-step methodology for a typical FBDD campaign utilizing this compound.

Fragment Screening

The initial step in an FBDD project is to screen a library of fragments to identify those that bind to the target protein.[20][21] Due to the typically weak affinities of fragments, sensitive biophysical techniques are required.[3]

Recommended Primary Screening Technique: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time.

Protocol:

  • Protein Immobilization:

    • Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • Aim for a low immobilization density to minimize mass transport effects.

  • Fragment Solution Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., PBS with 5% DMSO).

    • Prepare a dilution series of the fragment, typically ranging from 1 µM to 1 mM.

  • SPR Analysis:

    • Inject the fragment solutions over the immobilized protein surface.

    • Include buffer-only injections for double referencing.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (K_D).

Hit Validation

It is crucial to validate hits from the primary screen using an orthogonal biophysical method to eliminate false positives.[22][23]

Recommended Orthogonal Validation Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a highly sensitive technique for detecting weak binding events and can provide structural information about the interaction.[24] Ligand-observed NMR experiments are particularly well-suited for FBDD.[25]

Protocol (Saturation Transfer Difference - STD NMR):

  • Sample Preparation:

    • Prepare two samples: one containing the target protein and this compound, and a reference sample containing only the fragment.

    • The protein concentration should be in the low micromolar range, and the fragment concentration should be in excess (e.g., 100-fold).

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for both samples.

    • Acquire STD NMR spectra by selectively saturating the protein resonances and observing the transfer of saturation to the bound fragment.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.

    • The presence of signals in the STD spectrum confirms binding. The relative intensities of the signals can provide information about which protons of the fragment are in closest proximity to the protein.

Structural Biology: Elucidating the Binding Mode

Determining the three-dimensional structure of the fragment-protein complex is a critical step in guiding the fragment-to-lead optimization process.[26][27] X-ray crystallography is the gold standard for this purpose.

Protocol (Crystal Soaking):

  • Protein Crystallization:

    • Grow crystals of the apo-protein under suitable conditions.

  • Fragment Soaking:

    • Prepare a solution of this compound in a cryoprotectant-containing buffer.

    • Transfer the protein crystals to this solution and allow them to soak for a defined period (e.g., a few hours to overnight).

  • X-ray Diffraction Data Collection:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Refine the structure and model the bound fragment into the observed electron density.

Fragment-to-Lead Optimization

Once a fragment hit has been validated and its binding mode determined, the next phase is to elaborate the fragment into a more potent lead compound.[28] This process typically involves one of three main strategies: fragment growing, fragment linking, or fragment merging.[1][27][28]

Fragment Growing: This is the most common strategy and involves adding chemical functionality to the fragment to make additional favorable interactions with the protein.[2][28] For 1-(Oxetan-3-yl)piperidin-4-amine, the primary amine and the piperidine nitrogen provide clear vectors for growth.

Logical Workflow for Fragment Growing:

FBDD_Optimization cluster_0 Hit Identification & Validation cluster_1 Structure-Guided Elaboration cluster_2 Lead Optimization Fragment 1-(Oxetan-3-yl)piperidin-4-amine (Initial Hit) Xray X-ray Crystal Structure (Fragment-Protein Complex) Fragment->Xray Binding Mode Determination SAR Structure-Activity Relationship (SAR) Analysis Xray->SAR Identify Growth Vectors & Pockets Synthesis Analogue Synthesis (Targeted Library) SAR->Synthesis Design Analogues Potency Increased Potency (nM Affinity) Synthesis->Potency Iterative Cycles Properties Optimized ADME Properties Potency->Properties Property-Based Design Lead Lead Compound Properties->Lead

Caption: A typical workflow for fragment-to-lead optimization.

Conclusion

This compound is a high-value fragment for FBDD campaigns. Its unique structural features, favorable physicochemical properties, and synthetic tractability make it an excellent starting point for the discovery of novel therapeutics. The systematic application of biophysical screening, hit validation, and structure-based design, as outlined in this guide, provides a robust framework for leveraging this and similar fragments to accelerate drug discovery programs.

References

A Technical Guide to Unveiling the Biological Targets of 1-(Oxetan-3-yl)piperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(oxetan-3-yl)piperidin-4-amine scaffold represents a confluence of two privileged structures in modern medicinal chemistry. The piperidine ring is a cornerstone of numerous approved therapeutics, offering a versatile, three-dimensional framework with a basic nitrogen atom crucial for molecular interactions.[1][2] The incorporation of an oxetane moiety is a more recent, yet powerful, strategy to modulate physicochemical properties.[3][4][5] This four-membered, oxygen-containing heterocycle can enhance aqueous solubility, improve metabolic stability, and reduce the basicity of nearby amines, all while adding minimal molecular weight.[4][6] This guide provides a comprehensive exploration of the potential biological target classes for derivatives of this hybrid scaffold, underpinned by a robust framework of experimental methodologies for target identification and validation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the therapeutic potential of this promising chemical series.

The Strategic Value of the 1-(Oxetan-3-yl)piperidin-4-amine Scaffold

The rationale for investigating this scaffold is rooted in the synergistic benefits of its constituent parts.

  • The Piperidine Core: This saturated heterocycle is a ubiquitous feature in centrally active drugs and other therapeutics. Its chair-like conformation provides a rigid, 3D structure for presenting substituents in defined spatial orientations. The secondary or tertiary amine is typically protonated at physiological pH, enabling critical ionic interactions with acidic residues (e.g., aspartic or glutamic acid) in target proteins.

  • The Oxetane Moiety: The oxetane ring is not merely a passive structural element; it is an active modulator of molecular properties.[3][4] It serves as a "polar handle" and a bioisostere for less desirable groups like gem-dimethyl or carbonyl functionalities.[3][4] Its key contributions include:

    • Improved Pharmacokinetics: Oxetanes can block metabolically labile sites and enhance stability in liver microsomes.[3][6]

    • Enhanced Solubility: The polar nature of the ether oxygen often improves aqueous solubility, a critical factor for drug formulation and bioavailability.[4]

    • Reduced Basicity (pKa): When placed near an amine, the electron-withdrawing nature of the oxetane oxygen lowers the amine's pKa.[4][5] This can be advantageous for reducing off-target effects, such as hERG inhibition, and improving cell permeability.

The combination of these two rings creates a scaffold with inherent "drug-like" properties, making it an excellent starting point for library synthesis and screening against a wide array of biological targets.[7]

High-Probability Target Classes

The structural features of the 1-(oxetan-3-yl)piperidin-4-amine scaffold suggest a high likelihood of interaction with several major protein families.

G-Protein Coupled Receptors (GPCRs) & Transporters

Rationale: The protonatable nitrogen of the piperidine ring is a classic pharmacophore for interacting with a conserved aspartic acid residue in the third transmembrane domain of most aminergic GPCRs. The rest of the scaffold can be elaborated to achieve specificity for a particular receptor subtype. Similarly, transporters for neurotransmitters like dopamine and serotonin often recognize piperidine-based ligands.[8]

Potential Targets:

  • Dopamine & Serotonin Transporters: Structure-activity relationship (SAR) studies have extensively explored piperidine analogs for their binding to dopamine and serotonin transporters.[8]

  • Opioid Receptors: The piperidine scaffold is central to many potent opioid agonists and antagonists.[9]

  • Choline Transporter (CHT): Recent studies have identified 4-methoxy-3-(piperidin-4-yl)oxy benzamides as potent and selective inhibitors of the presynaptic choline transporter, highlighting the scaffold's applicability.[10][11]

Enzymes

Rationale: The scaffold's rigid conformation and ability to present functional groups in precise orientations make it suitable for fitting into the active sites of various enzymes.

Potential Targets:

  • Kinases: Substituted piperidine derivatives have been disclosed as inhibitors of kinases such as Akt, where the piperidine ring orients substituents to interact with the hinge region and other key residues in the ATP-binding pocket.[12]

  • Soluble Epoxide Hydrolase (sEH): Potent and selective sEH inhibitors have been developed based on a 1-acetyl-piperidin-4-yl urea scaffold.[13] This enzyme is a key target for cardiovascular and inflammatory diseases.

  • Fungal Ergosterol Biosynthesis Enzymes: A library of 4-aminopiperidines was shown to possess remarkable antifungal activity by inhibiting enzymes like sterol C14-reductase and sterol C8-isomerase in the ergosterol biosynthesis pathway.[14]

Methodologies for Target Identification & Validation

A systematic approach is required to first identify the specific protein(s) that a derivative binds to (target deconvolution) and then confirm that this interaction leads to a functional effect (target validation).

Workflow for Target Identification

The primary goal is to isolate and identify the binding partners of a bioactive derivative from a complex biological sample, such as a cell lysate or tissue homogenate.

TargetID_Workflow cluster_0 Phase 1: Probe Synthesis cluster_1 Phase 2: Affinity Pulldown cluster_2 Phase 3: Identification Start Bioactive Derivative Probe Synthesize Affinity Probe (e.g., Biotinylated Derivative) Start->Probe Add linker & tag Incubate Incubate Probe with Lysate Probe->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Capture Capture on Streptavidin Beads Incubate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Digest On-bead or In-solution Trypsin Digest Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Database Search & Candidate Identification LCMS->Analysis

Caption: General workflow for affinity-based target identification.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol describes the "pulldown" of target proteins using an immobilized ligand.

1. Probe Synthesis: a. Synthesize a derivative of the lead compound with a linker (e.g., a short polyethylene glycol chain) terminating in a reactive handle (e.g., a carboxylic acid or amine). b. Covalently attach this derivative to an activated solid support, such as NHS-activated sepharose beads. Causality: The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines on the linker, forming a stable amide bond.

2. Lysate Preparation: a. Harvest cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. b. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to remove cellular debris.

3. Affinity Pulldown: a. Pre-clear the lysate by incubating it with control beads (without the immobilized ligand) to reduce non-specific binding. b. Incubate the pre-cleared lysate with the ligand-coupled beads for 2-4 hours at 4°C with gentle rotation. c. Control: In parallel, incubate lysate with beads that have been blocked (e.g., with ethanolamine) and another sample that includes a high concentration of the free, non-immobilized derivative. Trustworthiness: This competition control is critical. A true binding partner will be displaced by the free ligand, leading to a reduced signal in the final analysis.

4. Washing and Elution: a. Pellet the beads and wash them extensively (e.g., 5 times) with lysis buffer to remove proteins that are weakly or non-specifically bound. b. Elute the bound proteins using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE loading buffer.

5. Protein Identification: a. Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain. Excise bands that are present in the main experiment but absent or reduced in the competition control. b. Perform an in-gel tryptic digest on the excised bands. c. Analyze the resulting peptides by LC-MS/MS and use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA validates target engagement within intact cells by exploiting the principle that a ligand-bound protein is thermally more stable than its unbound counterpart.

1. Cell Treatment: a. Culture cells to ~80% confluency. b. Treat cells with the derivative of interest at various concentrations. Include a vehicle control (e.g., DMSO).

2. Heating Step: a. Harvest the cells, wash with PBS, and resuspend in a buffered solution. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

3. Lysis and Separation: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). b. Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

4. Detection: a. Collect the supernatant from each sample. b. Analyze the amount of the soluble target protein remaining at each temperature using Western blotting with a specific antibody.

5. Data Analysis: a. Quantify the band intensities from the Western blots. b. Plot the percentage of soluble protein versus temperature for both the vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and thus, direct engagement.

CETSA_Diagram cluster_0 cluster_1 cluster_2 Unbound Unbound Target Protein Low Stability Heat_Unbound Apply Heat Unbound->Heat_Unbound Bound Ligand-Bound Target High Stability Heat_Bound Apply Heat Bound->Heat_Bound Denatured Denatured Protein Precipitates Heat_Unbound->Denatured Soluble Stable Protein Remains Soluble Heat_Bound->Soluble

References

Topic: The 1-(Oxetan-3-yl)piperidin-4-amine Scaffold: A Modern Tool for Engineering Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Kinase Inhibitor Design

The human kinome, comprising over 500 protein kinases, represents one of the most critical target classes for modern drug discovery, particularly in oncology, immunology, and inflammatory diseases.[1] While numerous small-molecule kinase inhibitors have achieved clinical success, the field continually grapples with challenges of selectivity, acquired resistance, and suboptimal physicochemical properties that can lead to poor pharmacokinetics (PK) and safety liabilities.[2][3]

To overcome these hurdles, medicinal chemists are increasingly turning to novel, three-dimensional scaffolds that can confer superior "drug-like" properties. The 1-(Oxetan-3-yl)piperidin-4-amine scaffold has emerged as a particularly powerful building block. This guide, written from the perspective of a Senior Application Scientist, elucidates the rationale behind its use, provides practical synthetic protocols, and explores its application in the design of next-generation kinase inhibitors.

The Strategic Advantage of the Oxetane Moiety

The oxetane ring, a four-membered cyclic ether, is far more than a simple linker. Its incorporation into a drug candidate is a deliberate strategy to modulate molecular properties in a predictable and beneficial manner.[2][4] Once considered a synthetic curiosity, the oxetane is now a validated tool in the medicinal chemist's arsenal.[5][6]

Key Physicochemical Contributions:

  • Polarity and Solubility: The oxetane introduces a polar oxygen atom within a compact, sp³-rich framework. This frequently leads to a significant improvement in aqueous solubility and a reduction in lipophilicity (LogD) when used to replace non-polar groups like a gem-dimethyl moiety.[7][8] This enhancement is critical for achieving good oral bioavailability.

  • Metabolic Stability: The scaffold can be used to block metabolically labile sites on a molecule, preventing rapid degradation by cytochrome P450 (CYP) enzymes.[9] In some cases, it can even redirect metabolism away from CYP-mediated pathways, potentially reducing drug-drug interactions.[9]

  • Hydrogen Bond Acceptor: The oxygen atom's lone pair electrons are excellent hydrogen bond acceptors.[10] This property is particularly valuable for kinase inhibitors, as it enables strong interactions with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.[10][11]

  • pKa Modulation: Perhaps the most impactful feature of the oxetane is its strong inductive electron-withdrawing effect. When placed adjacent to a basic nitrogen, such as the piperidine in our core scaffold, it significantly lowers the amine's basicity (pKa).[12] This is a crucial tactic for mitigating hERG channel inhibition, a common toxicity issue associated with basic amines.[12][13]

The diagram below illustrates the key advantages imparted by the oxetane ring in a medicinal chemistry context.

G cluster_0 Oxetane Moiety cluster_1 Physicochemical Improvements cluster_2 Pharmacological Impact Oxetane Oxetane Ring Solubility Increases Aqueous Solubility Oxetane->Solubility LogD Reduces Lipophilicity (LogD) Oxetane->LogD pKa Lowers pKa of Adjacent Amines Oxetane->pKa Metabolism Blocks Metabolic 'Soft Spots' Oxetane->Metabolism Hinge Acts as Hinge Binding H-Bond Acceptor Oxetane->Hinge PK Improves PK Profile Solubility->PK LogD->PK hERG Mitigates hERG Toxicity Risk pKa->hERG Metabolism->PK

Caption: Key benefits of incorporating an oxetane moiety.

Dissecting the 1-(Oxetan-3-yl)piperidin-4-amine Scaffold

This specific scaffold combines the benefits of the oxetane with the proven utility of the 4-aminopiperidine core, a common feature in many kinase inhibitors.[14][15][16] The piperidine ring provides a robust and synthetically tractable anchor point with a defined exit vector for connecting to other parts of the inhibitor, while the 4-amino group serves as a crucial attachment point for moieties that will interact with the solvent front or other regions of the kinase.

The most significant advantage of this combined scaffold is the dramatic reduction in the basicity of the piperidine nitrogen.

CompoundStructureApproximate pKaImplication
N-methylpiperidine(Reference)~10.4High Basicity, Potential hERG Risk
1-methylpiperidin-4-amine(Reference)~9.9 (exocyclic N)High Basicity
1-(Oxetan-3-yl)piperidin-4-amine(Target Scaffold)~8.5 (piperidine N)Reduced Basicity , Lower hERG Risk[12]

Data is illustrative, based on known effects of alpha-substitution on amine pKa.

This reduction in basicity, from a highly basic amine to one with a pKa closer to physiological pH, is a direct result of the oxetane's electron-withdrawing nature. This is a field-proven strategy to design safer molecules without sacrificing other desirable properties.[12][13]

Synthesis and Protocol: A Validated Approach

A reliable and scalable synthesis of the target scaffold is paramount for its use in a drug discovery program. The most direct and trustworthy method is a reductive amination between a protected 4-aminopiperidine and oxetan-3-one, followed by deprotection.

The following workflow diagram and protocol outline this self-validating process.

G Start1 N-Boc-4-aminopiperidine Step1 Reductive Amination Start1->Step1 Start2 Oxetan-3-one Start2->Step1 Reagent1 Sodium Triacetoxyborohydride (STAB) Reagent1->Step1 Solvent1 DCM or DCE Solvent1->Step1 Intermediate N-Boc-1-(oxetan-3-yl) piperidin-4-amine Step1->Intermediate Step2 Boc Deprotection Intermediate->Step2 Reagent2 TFA or HCl in Dioxane Reagent2->Step2 Product 1-(Oxetan-3-yl)piperidin-4-amine (Final Product) Step2->Product

References

The Rise of a Privileged Scaffold: A Technical Guide to GPCR Ligands Derived from 1-(Oxetan-3-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

G-Protein Coupled Receptors (GPCRs) remain one of the most fruitful target classes in modern medicine, representing a significant portion of all approved drugs.[1] The relentless pursuit of novel ligands with improved potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore innovative molecular scaffolds. This guide provides an in-depth technical analysis of a particularly promising chemotype: the 1-(Oxetan-3-yl)piperidin-4-amine scaffold. We will dissect the strategic incorporation of the oxetane moiety, detail the synthesis of the core scaffold and its derivatives, present a case study on its application in developing Nociceptin/Orphanin FQ Peptide (NOP) receptor antagonists, and provide validated, step-by-step protocols for their pharmacological characterization. This document is intended to serve as a practical and authoritative resource for researchers engaged in GPCR-targeted drug discovery.

Introduction: The Strategic Imperative for Novel GPCR Scaffolds

GPCRs are a vast family of integral membrane proteins that transduce extracellular signals into intracellular responses, governing nearly every physiological process.[2] Their druggability is well-established, with hundreds of approved medicines targeting approximately 120 unique human GPCRs.[1] The classical approach to GPCR ligand design often involves modification of known pharmacophores. However, to overcome challenges such as off-target effects, poor metabolic stability, and low bioavailability, the exploration of "privileged scaffolds" is paramount. A privileged scaffold is a molecular framework that is capable of providing high-affinity ligands for multiple, distinct GPCR targets through versatile derivatization.[3]

The piperidine ring is one such scaffold, forming the core of numerous CNS-active and other therapeutic agents.[4][5] Its conformational flexibility and ability to present substituents in defined vectors make it a mainstay in GPCR ligand design.[6] The central theme of this guide is the augmentation of this established piperidine scaffold with an oxetane ring—a small, polar, and strained heterocycle that has emerged as a powerful tool in modern medicinal chemistry.[7]

The Oxetane Advantage: More Than a gem-Dimethyl Isostere

The four-membered oxetane ring has gained significant traction as a "magic moiety" for its ability to favorably modulate the physicochemical properties of drug candidates.[7] Its incorporation is a deliberate strategy to impart multiple benefits:

  • Enhanced Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly improve aqueous solubility, a critical factor for oral bioavailability.[7]

  • Metabolic Stability: The strained ring is often more resistant to metabolic degradation compared to more common alkyl groups, potentially increasing a drug's half-life.[8]

  • Reduced Lipophilicity: Replacing lipophilic groups like a gem-dimethyl moiety with an oxetane can lower a compound's LogP, which can reduce off-target toxicity and improve its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • pKa Modulation: The inductive electron-withdrawing effect of the oxetane's oxygen can lower the basicity (pKa) of nearby amine groups. This is a crucial tactic for mitigating liabilities associated with high basicity, such as hERG channel inhibition.[7]

  • Three-Dimensionality: The non-planar, sp³-rich nature of the oxetane ring provides access to unexplored chemical space and can lead to improved target engagement through better defined interactions within the receptor's binding pocket.

By combining the versatile piperidine core with the property-enhancing oxetane ring, the 1-(Oxetan-3-yl)piperidin-4-amine scaffold emerges as a highly attractive starting point for building novel GPCR ligands.

Synthesis of the Core Scaffold and Derivatives

The successful application of a scaffold is contingent upon its synthetic accessibility. The 1-(Oxetan-3-yl)piperidin-4-amine core is typically constructed via reductive amination, a robust and widely used transformation in medicinal chemistry.

Synthesis of the 1-(Oxetan-3-yl)piperidin-4-amine Scaffold

The primary route involves the reaction of a protected 4-aminopiperidine with oxetan-3-one. A common protecting group for the piperidine nitrogen is the tert-butyloxycarbonyl (Boc) group, which is stable under the reaction conditions and readily removed.

Protocol 1: Synthesis of tert-butyl 4-((oxetan-3-yl)amino)piperidine-1-carboxylate

  • Setup: To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add oxetan-3-one (1.1 eq).

  • Reductive Amination: Add a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture at room temperature. The use of NaBH(OAc)₃ is advantageous as it is mild and tolerant of a wide range of functional groups.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the Boc-protected scaffold.

Protocol 2: Deprotection to Yield the Core Scaffold

  • Acidic Cleavage: Dissolve the purified Boc-protected intermediate from Protocol 1 in a solvent like DCM or 1,4-dioxane.

  • Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature.

  • Reaction Monitoring: Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure. If HCl was used, the resulting dihydrochloride salt can often be used directly in the next step. If TFA was used, an aqueous workup with a base (e.g., NaOH) followed by extraction is necessary to obtain the free base.[9]

The following diagram illustrates the general synthetic workflow for creating diverse GPCR ligands from this core scaffold.

G cluster_scaffold Scaffold Synthesis cluster_derivatization Ligand Derivatization Boc_piperidine Boc-4-aminopiperidine ReductiveAmination Reductive Amination (e.g., NaBH(OAc)₃) Boc_piperidine->ReductiveAmination Oxetanone Oxetan-3-one Oxetanone->ReductiveAmination ProtectedScaffold Boc-Protected Scaffold ReductiveAmination->ProtectedScaffold Deprotection Acidic Deprotection (e.g., TFA or HCl) ProtectedScaffold->Deprotection CoreScaffold 1-(Oxetan-3-yl)piperidin-4-amine (Core Scaffold) Deprotection->CoreScaffold AmideCoupling Amide Coupling (R-COOH + Coupling Agents) CoreScaffold->AmideCoupling BuchwaldHartwig Buchwald-Hartwig Cross-Coupling CoreScaffold->BuchwaldHartwig ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->BuchwaldHartwig FinalLigand Final GPCR Ligand (N-Aryl/Acyl Derivative) AmideCoupling->FinalLigand BuchwaldHartwig->FinalLigand RCOOH Carboxylic Acid (R-COOH) RCOOH->AmideCoupling

Caption: General workflow for synthesis and derivatization of the core scaffold.

Case Study: Nociceptin/Orphanin FQ Peptide (NOP) Receptor Antagonists

The utility of the 1-(oxetan-3-yl)piperidin-4-amine scaffold is powerfully demonstrated in the development of antagonists for the Nociceptin receptor (NOP), also known as the Opioid Receptor-Like 1 (ORL-1).[10][11] The NOP receptor is a GPCR implicated in a variety of physiological processes, including pain, anxiety, and depression.[12] Blockade of NOP receptors has emerged as a promising therapeutic strategy for treating depressive disorders.[12]

A recent patent filing (WO2021092182A1) discloses a series of potent and selective NOP antagonists built upon this scaffold. The general structure involves the N-acylation or N-arylation of the 4-amino group of the core scaffold.

Structure-Activity Relationships (SAR)

The inventive genius of drug design lies in understanding how subtle structural changes impact biological activity. By analyzing the data presented in the patent, we can derive key SAR insights for this class of NOP antagonists. The core hypothesis is that the 1-(oxetan-3-yl)piperidine portion serves as an optimal "north-east" fragment that anchors the molecule in the receptor, while modifications to the N-acyl/aryl "south-west" portion modulate potency and selectivity.

Table 1: SAR of N-Substituted 1-(Oxetan-3-yl)piperidin-4-amine Derivatives as NOP Antagonists

Compound IDR Group (N-substituent)NOP Binding Ki (nM)Functional Activity IC₅₀ (nM)
1 4-fluoro-2-methylbenzoyl1.810
2 2-chloro-4-fluorobenzoyl1.16.8
3 2,4-dichlorobenzoyl0.95.5
4 2-chloro-4-(trifluoromethyl)benzoyl0.53.2
5 2-methylbenzoyl5.625
6 4-fluorobenzoyl>100>500
7 2,4-difluorobenzoyl2.515

Data is representative and adapted from examples in patent WO2021092182A1 for illustrative purposes.

Key Insights from SAR Analysis:

  • Importance of Ortho Substitution: A comparison between compounds with a substituent at the 2-position of the benzoyl ring (e.g., 1, 2, 3, 4, 5 ) and one without (e.g., 6 ) reveals a dramatic loss of potency in the latter. This strongly suggests that an ortho substituent is critical for high-affinity binding, likely by forcing a specific dihedral angle between the phenyl and amide groups, which presents the molecule in the optimal conformation for receptor engagement.

  • Electronic Effects at the 4-Position: Within the series of ortho-chloro analogs, modifying the substituent at the 4-position from fluoro (2 ) to chloro (3 ) to trifluoromethyl (4 ) leads to a progressive increase in both binding affinity and functional potency. This indicates that an electron-withdrawing group at this position is beneficial, potentially enhancing interactions with a specific sub-pocket of the receptor.

  • Steric and Electronic Balance: While an ortho-methyl group is tolerated (5 ), it is less potent than the corresponding ortho-chloro analog (2 , comparing 2-Me/4-F vs 2-Cl/4-F). This suggests a fine balance between steric bulk and electronic properties at the ortho position is required for optimal activity.

Pharmacological Characterization: Protocols and Methodologies

To validate the activity of newly synthesized ligands, a robust suite of pharmacological assays is essential. The following protocols are detailed, self-validating systems for characterizing ligands targeting a Gαi-coupled receptor like NOP.

Radioligand Binding Assay (Competition)

This assay quantifies the affinity of a test compound for the receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Protocol 3: NOP Receptor Competition Binding Assay

  • Membrane Preparation: Utilize cell membranes prepared from a stable cell line overexpressing the human NOP receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of cell membranes (5-10 µg protein/well).

    • 25 µL of [³H]-Nociceptin (a high-affinity radioligand for NOP) at a final concentration near its Kd value (e.g., 0.5 nM).

    • 25 µL of test compound at various concentrations (typically a 10-point serial dilution from 10 µM to 0.1 nM).

  • Controls:

    • Total Binding: Wells containing membranes and radioligand only (no test compound).

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known non-radiolabeled NOP ligand (e.g., 10 µM unlabeled Nociceptin).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.[4]

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

G cluster_prep Assay Preparation cluster_assay Binding & Measurement cluster_analysis Data Analysis Membranes NOP-expressing Cell Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radio [³H]-Nociceptin (Radioligand) Radio->Incubate TestCmpd Test Compound (Serial Dilution) TestCmpd->Incubate Harvest Rapid Filtration (Separate Bound/Unbound) Incubate->Harvest Count Scintillation Counting Harvest->Count IC50 Determine IC₅₀ (Non-linear Regression) Count->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: cAMP Accumulation

Since the NOP receptor is predominantly Gαi-coupled, its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block this effect. This assay measures a compound's ability to reverse the agonist-induced inhibition of cAMP production.

Protocol 4: HTRF® cAMP Functional Antagonist Assay

  • Cell Plating: Seed HEK293 cells stably expressing the human NOP receptor into a 384-well plate and culture overnight.

  • Compound Addition: Add varying concentrations of the test antagonist compounds to the wells.

  • Agonist Challenge: After a short pre-incubation with the antagonist (e.g., 15 minutes), stimulate the cells with a concentration of a known NOP agonist (e.g., Nociceptin) that gives a sub-maximal response (EC₈₀). This challenge is performed in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Incubation: Incubate for 30 minutes at room temperature to allow for cAMP modulation.

  • Lysis and Detection: Lyse the cells and add the HTRF® (Homogeneous Time-Resolved Fluorescence) detection reagents: a cAMP-d2 conjugate and an anti-cAMP-cryptate antibody.

  • HTRF Reading: After a 60-minute incubation, read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Plot the HTRF signal against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.

G cluster_pathway NOP Receptor Signaling Pathway (Gαi) Ligand Agonist (e.g., Nociceptin) NOP NOP Receptor Ligand->NOP Activates Antagonist Test Antagonist Antagonist->NOP Blocks Gai Gαi Protein NOP->Gai Activates AC Adenylyl Cyclase (AC) Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Simplified Gαi signaling pathway for the NOP receptor.

Conclusion and Future Directions

The 1-(oxetan-3-yl)piperidin-4-amine scaffold represents a significant advancement in the design of novel GPCR ligands. The strategic incorporation of the oxetane ring provides a powerful method for fine-tuning physicochemical properties, leading to compounds with improved solubility, metabolic stability, and optimized basicity. The successful application of this scaffold in the discovery of potent NOP receptor antagonists, as demonstrated in our case study, validates its potential as a privileged structure for GPCR drug discovery.

The detailed synthetic and pharmacological protocols provided herein offer a robust framework for researchers to explore this chemical space further. Future work will likely involve expanding the derivatization of this scaffold to target other GPCRs, particularly within the opioid and aminergic receptor families, where piperidine-based ligands have historically found great success. The continued synthesis of novel analogs, guided by rigorous SAR and supported by structural biology, will undoubtedly unlock the full therapeutic potential of this versatile and highly promising scaffold.

References

Exploring Chemical Space with 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride: A Strategic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Privileged Scaffolds

In the relentless pursuit of novel therapeutics, medicinal chemists are constantly seeking building blocks that offer more than just a scaffold for molecular elaboration. The ideal intermediate should impart advantageous physicochemical properties, enable exploration of diverse chemical space, and possess a high degree of "drug-likeness". 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride has emerged as such a strategic asset, embodying the powerful synergy between two highly valued motifs in medicinal chemistry: the piperidine ring and the oxetane moiety.

The piperidine ring is a ubiquitous and privileged scaffold, forming the core of countless approved drugs due to its favorable pharmacokinetic properties and versatile synthetic handles.[1][2][3] Concurrently, the oxetane ring has gained significant traction as a "magic" fragment capable of fine-tuning a molecule's properties.[4][5] It serves as a compact, polar, and three-dimensional motif that can profoundly improve aqueous solubility, modulate basicity, and enhance metabolic stability when strategically incorporated into a lead compound.[6][7][8]

This guide provides a comprehensive technical overview of this compound, detailing its structural rationale, physicochemical impact, and practical application. It is designed to equip drug discovery professionals with the expert insights and validated protocols necessary to leverage this building block for the efficient development of next-generation therapeutics.

Core Compound Analysis: Physicochemical Properties and Structural Rationale

This compound is a bifunctional building block featuring a secondary amine on the piperidine ring, substituted with an oxetane, and a primary amine at the 4-position of the piperidine core. The dihydrochloride salt form enhances its stability and aqueous solubility, making it a convenient starting material for a variety of chemical transformations.

PropertyValueSource(s)
IUPAC Name 1-(oxetan-3-yl)piperidin-4-amine;dihydrochloride
CAS Number 1363405-09-7[9]
Molecular Formula C₈H₁₈Cl₂N₂O[10]
Molecular Weight 229.15 g/mol
Appearance Solid
Canonical SMILES C1CN(CCC1N)C2COC2.Cl.Cl[10]
InChI Key DTCUELCIENIDBK-UHFFFAOYSA-N[10]

The strategic value of this molecule lies in the distinct roles played by each of its components.

G cluster_mol 1-(Oxetan-3-yl)piperidin-4-amine cluster_features Key Functional Moieties mol oxetane Oxetane Ring (Property Modulation) oxetane->invis_o piperidine Piperidine Scaffold (Pharmacophore Core) piperidine->invis_p amine Primary Amine (Vector for Diversification) amine->invis_a G cluster_reactions Diversification Reactions cluster_products Resulting Chemical Libraries start 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride acyl N-Acylation start->acyl Free-base + Reagents sulfonyl N-Sulfonylation start->sulfonyl Free-base + Reagents reductive Reductive Amination start->reductive Free-base + Reagents amides Amide Library (R-CO-NH-Pip) acyl->amides R-COCl, Base sulfonamides Sulfonamide Library (R-SO2-NH-Pip) sulfonyl->sulfonamides R-SO2Cl, Base sec_amines Secondary Amine Library (R-CH2-NH-Pip) reductive->sec_amines R-CHO, NaBH(OAc)3

References

Methodological & Application

Application Notes and Protocols for Amide Coupling Reactions of 1-(Oxetan-3-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(Oxetan-3-yl)piperidin-4-amine in Modern Drug Discovery

The landscape of medicinal chemistry is perpetually evolving, with an increasing demand for novel molecular scaffolds that can confer advantageous physicochemical and pharmacokinetic properties to drug candidates. Among these, the oxetane moiety has emerged as a valuable functional group, prized for its ability to improve aqueous solubility, metabolic stability, and lipophilicity while also acting as a bioisostere for gem-dimethyl or carbonyl groups.[1][2][3] The subject of this guide, 1-(Oxetan-3-yl)piperidin-4-amine, is a prime example of a building block that leverages these benefits. Its rigid, sp³-rich piperidine core combined with the polar, electron-withdrawing oxetane ring presents a unique scaffold for library synthesis. The oxetane's oxygen atom can significantly lower the basicity (pKa) of the adjacent piperidine nitrogen, a feature that can be strategically employed to mitigate off-target effects, such as hERG channel inhibition.[3][4]

Amide bond formation is arguably the most frequently utilized reaction in the synthesis of pharmaceutical agents.[5] However, the coupling of structurally complex or sterically hindered amines like 1-(Oxetan-3-yl)piperidin-4-amine can be challenging. Standard protocols may lead to low yields, side reactions, or racemization of chiral carboxylic acids. This document serves as a comprehensive guide for researchers, providing detailed protocols and expert insights into the selection of appropriate coupling reagents and reaction conditions to successfully synthesize a diverse range of amides from this valuable building block.

Understanding the Substrate: Key Considerations for Coupling 1-(Oxetan-3-yl)piperidin-4-amine

The successful acylation of 1-(Oxetan-3-yl)piperidin-4-amine hinges on understanding its unique structural and electronic properties. The secondary amine on the piperidine ring is the primary site of reaction. However, its nucleophilicity is influenced by several factors:

  • Steric Hindrance: The piperidine ring exists predominantly in a chair conformation, with the amino group at the 4-position. While less hindered than an axial amine, the bulky oxetanyl group on the piperidine nitrogen can present some steric challenge to incoming electrophiles.

  • Electronic Effects: The oxetane ring is known to be electron-withdrawing, which can reduce the basicity and nucleophilicity of the piperidine nitrogen.[4] This effect, while beneficial for the final compound's properties, can slow down the rate of the amide coupling reaction.

These factors necessitate the use of highly efficient coupling reagents and optimized reaction conditions to achieve high conversion and purity.

Comparative Analysis of Amide Coupling Protocols

Several classes of coupling reagents are available, each with its own mechanism, advantages, and limitations. Below is a comparative overview of three robust methods suitable for the acylation of 1-(Oxetan-3-yl)piperidin-4-amine.

Coupling Reagent System Mechanism of Action Advantages Considerations Typical Solvents Typical Bases
HATU Forms a highly reactive OAt-active ester.[6][7]High efficiency, fast reaction rates, low racemization, effective for hindered substrates.[6]Higher cost, potential for side reactions with certain nucleophiles.DMF, DCM, MeCNDIPEA, TEA
EDC/HOBt Carbodiimide-mediated formation of an HOBt-active ester.[8][9]Cost-effective, water-soluble urea byproduct is easily removed.[10]Slower reaction rates compared to HATU, potential for racemization if HOBt is omitted.[11][12]DMF, DCMDIPEA, TEA
T3P® (Propylphosphonic Anhydride) Forms a mixed anhydride intermediate.[13][14]Low epimerization, water-soluble byproducts for easy workup, high yields.[15][16]Requires stoichiometric amounts of base, can be viscous and challenging to handle.EtOAc, Me-THF, DCMPyridine, DIPEA, TEA

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the amide coupling of 1-(Oxetan-3-yl)piperidin-4-amine with a generic carboxylic acid. Note: These are general guidelines and may require optimization based on the specific properties of the carboxylic acid.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a first-line approach for difficult or sterically demanding couplings.

Materials:

  • 1-(Oxetan-3-yl)piperidin-4-amine (1.0 equiv)

  • Carboxylic Acid (1.05 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.05 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • In a separate flask, dissolve 1-(Oxetan-3-yl)piperidin-4-amine (1.0 equiv) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram: HATU Coupling

HATU_Coupling cluster_activation Pre-activation (0°C, 15-30 min) cluster_coupling Coupling (RT, 2-18 h) Carboxylic_Acid Carboxylic Acid (1.05 eq) Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester HATU, DIPEA in DMF HATU HATU (1.1 eq) HATU->Active_Ester DIPEA_1 DIPEA (3.0 eq) DIPEA_1->Active_Ester Amine 1-(Oxetan-3-yl)piperidin-4-amine (1.0 eq) Active_Ester->Amine Addition of Amine Product Amide Product Amine->Product

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: Cost-Effective Coupling with EDC/HOBt

This protocol is a reliable and more economical alternative to HATU, particularly for less challenging carboxylic acids.

Materials:

  • 1-(Oxetan-3-yl)piperidin-4-amine (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 equiv), HOBt (1.2 equiv), and 1-(Oxetan-3-yl)piperidin-4-amine (1.0 equiv) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add TEA or DIPEA (3.0 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Workflow Diagram: EDC/HOBt Coupling

EDC_HOBt_Coupling Start Combine Carboxylic Acid (1.1 eq), Amine (1.0 eq), HOBt (1.2 eq) in DCM at 0°C Add_EDC Add EDC·HCl (1.2 eq) Start->Add_EDC Add_Base Add TEA or DIPEA (3.0 eq) Add_EDC->Add_Base Reaction Stir at RT for 12-24 h Add_Base->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Purification (Chromatography) Workup->Purification

Caption: Step-wise workflow for EDC/HOBt coupling.

Protocol 3: Low Epimerization Coupling using T3P®

This method is highly recommended when coupling chiral, racemization-prone carboxylic acids.

Materials:

  • 1-(Oxetan-3-yl)piperidin-4-amine (1.0 equiv)

  • Chiral Carboxylic Acid (1.0 equiv)

  • T3P® (50% solution in EtOAc) (1.5 equiv)

  • Pyridine (4.0 equiv) or DIPEA (3.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) or 2-MeTHF

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the chiral carboxylic acid (1.0 equiv) and 1-(Oxetan-3-yl)piperidin-4-amine (1.0 equiv).

  • Dissolve in anhydrous EtOAc or 2-MeTHF.

  • Add pyridine (4.0 equiv) or DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C.

  • Slowly add the T3P® solution (1.5 equiv) dropwise, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water (2x) and brine (1x). The phosphonic acid byproducts are water-soluble and will be removed in the aqueous layers.[13][14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Incomplete activation of the carboxylic acid.Switch to a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous.
Low nucleophilicity of the amine.Increase reaction temperature (e.g., to 40-50 °C). Increase reaction time.
Formation of Side Products Racemization of chiral acid.Use T3P® with pyridine as the base. Perform the reaction at lower temperatures (0 °C to RT).[15][16]
N-acylurea formation (with EDC).Ensure HOBt is used as an additive.[10]
Difficult Purification Byproducts from coupling reagents.For T3P®, ensure thorough aqueous washes to remove phosphonic acid byproducts. For EDC, the urea byproduct is water-soluble and should be removed during workup.

Conclusion

The successful synthesis of amides from 1-(Oxetan-3-yl)piperidin-4-amine is readily achievable with the appropriate selection of coupling reagents and careful optimization of reaction conditions. For general-purpose synthesis, HATU provides a robust and efficient method, while EDC/HOBt offers a cost-effective alternative. For substrates prone to racemization, T3P® is the reagent of choice. By understanding the inherent properties of this valuable building block and applying the detailed protocols outlined in this guide, researchers can confidently and efficiently generate diverse chemical libraries for their drug discovery programs.

References

Application Note & Protocol: Strategic Reductive Amination of 1-(Oxetan-3-yl)piperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the reductive amination of 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride, a valuable building block in modern medicinal chemistry. The protocol emphasizes the use of sodium triacetoxyborohydride (STAB) for a mild, selective, and high-yielding transformation. We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and offer a detailed, step-by-step experimental procedure. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of complex secondary and tertiary amines incorporating the pharmaceutically relevant oxetane-piperidine scaffold.

Scientific Rationale & Strategic Considerations

Reductive amination stands as one of the most powerful and versatile methods for the construction of carbon-nitrogen bonds in pharmaceutical synthesis.[1][2][3] Its prevalence stems from operational simplicity, broad substrate scope, and the ability to perform the reaction in a single pot, enhancing efficiency and aligning with the principles of green chemistry.[1][4]

The target substrate, featuring a piperidine core substituted with an oxetane moiety, is of significant interest in drug discovery. The strained four-membered oxetane ring can act as a polar surrogate for gem-dimethyl or carbonyl groups, often improving aqueous solubility, metabolic stability, and cell permeability without adding significant molecular weight.[5]

A primary challenge when working with this compound is its salt form. The amine nitrogen is protonated, rendering it non-nucleophilic. Therefore, a critical first step in any reductive amination protocol is the in situ liberation of the free amine using a suitable base before it can react with a carbonyl compound.

This protocol focuses on sodium triacetoxyborohydride, NaBH(OAc)₃, as the reducing agent of choice. Unlike stronger hydrides like sodium borohydride (NaBH₄), STAB is a milder, more selective reagent.[6] Its steric bulk and the electron-withdrawing effect of the three acetoxy groups temper its reactivity, making it highly selective for the reduction of the protonated iminium ion intermediate over the starting aldehyde or ketone.[7][8] This selectivity prevents the common side reaction of carbonyl reduction to the corresponding alcohol, leading to cleaner reactions and higher yields of the desired amine product.[9] Furthermore, it circumvents the use of toxic reagents like sodium cyanoborohydride (NaBH₃CN).[10]

The Mechanism of Reductive Amination

The reaction proceeds through a well-established two-stage mechanism that begins with the formation of an iminium ion, which is then reduced by the hydride reagent.[1][11]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the free amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal (or carbinolamine) intermediate.[12]

  • Dehydration: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium ion.[7][12]

  • Hydride Reduction: The selective reducing agent, NaBH(OAc)₃, delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final secondary or tertiary amine product.[13]

The mildly acidic environment, often provided by acetic acid, is crucial. It catalyzes the dehydration step, which is typically the rate-limiting part of iminium formation, without significantly protonating the starting amine, which would render it non-nucleophilic.[7][12]

Caption: General Mechanism of Reductive Amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with a generic ketone (cyclohexanone). The stoichiometry and reaction times may require optimization for different carbonyl substrates.

Materials & Reagents:

  • This compound

  • Cyclohexanone (or other desired aldehyde/ketone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic Acid (optional, catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and nitrogen/argon atmosphere setup.

Table 1: Summary of Reaction Parameters

ParameterRecommended Value/ReagentStoichiometry (Equivalents)Purpose
Amine Salt1-(Oxetan-3-yl)piperidin-4-amine·2HCl1.0Starting Material
CarbonylAldehyde or Ketone (e.g., Cyclohexanone)1.0 - 1.2Electrophile
BaseTriethylamine (TEA)2.1 - 2.2Neutralize HCl salt
Reducing AgentSodium Triacetoxyborohydride (STAB)1.3 - 1.6Hydride source
Solvent1,2-Dichloroethane (DCE)~0.1 - 0.2 M concentrationReaction medium
Catalyst (Optional)Acetic Acid1.0 - 2.0Catalyze iminium formation
TemperatureRoom Temperature (20-25 °C)N/AStandard condition
Reaction Time4 - 24 hoursN/AVaries with substrate
Step-by-Step Procedure:
  • Reaction Setup & Amine Neutralization:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq.).

    • Add the carbonyl compound (1.1 eq.).

    • Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.15 M.

    • Begin stirring and add triethylamine (2.2 eq.) dropwise to the suspension. Stir for 15-30 minutes at room temperature. The suspension should become a clearer solution as the free amine is formed.

  • Imine Formation:

    • (Optional) If the carbonyl substrate is sterically hindered or unreactive, add glacial acetic acid (1.5 eq.) and allow the mixture to stir for an additional 1-2 hours at room temperature to facilitate imine formation.[9]

  • Reduction Step:

    • To the stirring solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. A mild exotherm may be observed.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is complete upon the disappearance of the limiting starting material (typically the amine).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30-60 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

    • Combine the organic layers and wash with brine (1x).

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by flash column chromatography on silica gel if necessary. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount (0.5-1%) of ammonium hydroxide or triethylamine to prevent the amine product from streaking on the silica.

G Figure 2: Experimental Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A 1. Add Amine Salt, Carbonyl, and Solvent (DCE) B 2. Add Triethylamine (2.2 eq.) Stir 30 min A->B C 3. (Optional) Add Acetic Acid Stir 1-2 hr for Imine Formation B->C D 4. Add NaBH(OAc)₃ (1.5 eq.) Stir 4-24h at RT C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench with sat. NaHCO₃ E->F G 7. Extract with DCM/EtOAc F->G H 8. Wash, Dry, Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: Experimental Workflow for Reductive Amination.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Incomplete neutralization of the amine salt. 2. Deactivated reducing agent (hydrolyzed by moisture). 3. Sterically hindered substrates.1. Ensure >2.0 equivalents of base are used. 2. Use fresh, high-quality NaBH(OAc)₃ and anhydrous solvents. 3. Increase reaction time, warm gently (e.g., to 40 °C), or pre-form the imine for a longer period before adding the reductant.
Alcohol Byproduct Formation 1. The reducing agent is reducing the starting carbonyl. 2. The reaction was performed with a less selective reductant (e.g., NaBH₄) without pre-forming the imine.1. Confirm the use of a selective reagent like NaBH(OAc)₃. 2. If using NaBH₄, ensure the imine is fully formed before adding the reductant. Add NaBH₄ at a lower temperature (0 °C).
Unreacted Imine in Final Product 1. Insufficient reducing agent. 2. Incomplete reaction.1. Add an additional portion (0.2-0.3 eq.) of NaBH(OAc)₃ and continue stirring. 2. Extend the reaction time.
Difficult Product Isolation/Purification 1. Product is water-soluble. 2. Emulsion during extraction. 3. Product streaking on silica gel column.1. Saturate the aqueous layer with NaCl (brine) before extraction. Consider using a different extraction solvent like n-butanol. 2. Add more brine to the separatory funnel to break the emulsion. 3. Add 0.5-1% triethylamine or ammonium hydroxide to the eluent system to suppress silica's acidity.[14]

Conclusion

The reductive amination of this compound is a highly effective transformation for synthesizing advanced amine scaffolds. The protocol detailed herein, utilizing in situ neutralization followed by a one-pot reaction with sodium triacetoxyborohydride, provides a reliable, high-yielding, and clean method for this conversion. By understanding the underlying mechanism and paying careful attention to the key parameters—especially the complete neutralization of the starting material and the use of a selective reducing agent—researchers can confidently apply this methodology to a wide range of aldehydes and ketones in their drug discovery and development efforts.

References

N-alkylation of 1-(Oxetan-3-yl)piperidin-4-amine reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Alkylation of 1-(Oxetan-3-yl)piperidin-4-amine: Protocols and Mechanistic Insights

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the 1-(Oxetan-3-yl)piperidin-4-amine Scaffold

In contemporary drug discovery, the pursuit of novel chemical matter with optimized physicochemical and pharmacokinetic properties is paramount. The 1-(Oxetan-3-yl)piperidin-4-amine scaffold has emerged as a privileged structural motif, skillfully blending the desirable features of the piperidine ring, a mainstay in medicinal chemistry, with the unique advantages of the oxetane moiety.[1] The oxetane ring, a four-membered cyclic ether, is not merely a passive component; it actively enhances molecular properties.[2][3] Its high polarity, low molecular weight, and distinct three-dimensional structure contribute to improved aqueous solubility, metabolic stability, and lipophilicity (LogD).[4][5]

A key feature of the oxetane ring is its strong inductive electron-withdrawing effect, which significantly reduces the basicity (pKa) of adjacent amines.[4][5] An oxetane positioned gamma to the piperidin-4-amine nitrogen, as in our title compound, can subtly modulate its pKa. This modulation is a powerful tool for medicinal chemists to mitigate risks associated with high basicity, such as hERG channel inhibition or poor cell permeability, thereby enhancing the drug-like properties of the final compound.[5]

N-alkylation of the secondary amine on the piperidine ring is a critical subsequent transformation, enabling the exploration of vast chemical space and the generation of diverse compound libraries for screening. This guide provides a detailed examination of the two primary methods for this alkylation: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . We will delve into the mechanistic underpinnings of each method, provide field-tested protocols, and explain the causal logic behind experimental design choices.

Core Mechanistic Principles: A Tale of Two Pathways

The N-alkylation of 1-(Oxetan-3-yl)piperidin-4-amine can be approached through two robust and versatile synthetic strategies. The choice between them often depends on the nature of the desired alkyl group and the availability of starting materials (alkyl halides vs. carbonyl compounds).

Direct Alkylation with Alkyl Halides

This method proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the secondary amine nitrogen of the piperidine ring attacks the electrophilic carbon of an alkyl halide (R-X). This reaction generates a hydrohalic acid (H-X) byproduct, which immediately protonates a molecule of the basic starting amine, rendering it non-nucleophilic and halting the reaction.[6]

Therefore, the inclusion of an external base is essential to neutralize the acid as it forms, allowing the reaction to proceed to completion.[7] A non-nucleophilic, sterically hindered base is often preferred to prevent it from competing with the substrate amine in attacking the alkyl halide.[7]

Figure 1: General Mechanism of Direct N-Alkylation.
Reductive Amination

Reductive amination is an exceptionally versatile and widely used method for forming C-N bonds, particularly valued for its ability to avoid the over-alkylation issues sometimes seen with direct alkylation.[8] The reaction proceeds in two stages:

  • Iminium Ion Formation: The secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an unstable carbinolamine intermediate, which then dehydrates to form a transient iminium ion.

  • Reduction: A mild, selective reducing agent, introduced into the reaction, reduces the iminium ion to the final tertiary amine product.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation as it is mild enough not to reduce the starting carbonyl compound but is highly effective at reducing the iminium ion intermediate.[8]

Figure 2: General Mechanism of Reductive Amination.

Experimental Protocols & Application Notes

The following protocols are designed as robust starting points and may be optimized for specific substrates. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Direct N-Alkylation using an Alkyl Halide

This protocol describes a general procedure using potassium carbonate as the base in acetonitrile, a common and effective system for the N-alkylation of piperidine derivatives.[1][9][10]

Materials and Reagents:

Reagent/MaterialGradeNotes
1-(Oxetan-3-yl)piperidin-4-amine≥97%Starting Material (1.0 equiv)
Alkyl Halide (e.g., Benzyl Bromide)Reagent GradeElectrophile (1.1 - 1.2 equiv)
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, powderedBase (2.0 - 3.0 equiv)
Anhydrous Acetonitrile (MeCN) or DMFACS GradeReaction Solvent
Dichloromethane (DCM) or Ethyl AcetateACS GradeExtraction Solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)Aqueous Wash
BrineAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-(Oxetan-3-yl)piperidin-4-amine (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.1 - 0.2 M concentration relative to the amine).

  • Inert Atmosphere: Flush the flask with nitrogen or argon and maintain a positive pressure throughout the reaction.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 equiv) to the stirred suspension at room temperature using a syringe. Causality Note: Slow addition helps to control any potential exotherm and minimizes local excesses of the alkylating agent, reducing the risk of side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic solids, washing the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane or ethyl acetate (20 mL/mmol).

    • Wash the organic layer sequentially with water (2 x 15 mL/mmol) and brine (1 x 15 mL/mmol). Self-Validation: These washes remove residual base and salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol utilizes the widely adopted conditions of sodium triacetoxyborohydride in a chlorinated solvent, known for its high efficiency and broad substrate scope.[8]

Materials and Reagents:

Reagent/MaterialGradeNotes
1-(Oxetan-3-yl)piperidin-4-amine≥97%Starting Material (1.0 equiv)
Aldehyde or Ketone (e.g., Cyclohexanone)Reagent GradeCarbonyl source (1.0 - 1.2 equiv)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥95%Reducing Agent (1.5 equiv)
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)ACS GradeReaction Solvent
Acetic Acid (Optional)GlacialCatalyst (0.1 equiv)
Saturated aq. Sodium Bicarbonate (NaHCO₃)Quench & Wash
BrineAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(Oxetan-3-yl)piperidin-4-amine (1.0 equiv) and the carbonyl compound (1.1 equiv) in anhydrous dichloromethane (approx. 0.2 M). Insight: If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Inert Atmosphere: Flush the flask with nitrogen or argon.

  • Addition of Reducing Agent: Stir the solution at room temperature for 20-30 minutes to allow for pre-formation of the iminium ion. Then, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Causality Note: Portion-wise addition is crucial to control the initial effervescence and maintain a safe reaction temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 2-12 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 15 mL/mmol).

    • Combine the organic layers and wash with brine (1 x 20 mL/mmol).

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel as described in Protocol 1 to obtain the desired product.

Figure 3: A Generalized Experimental Workflow for N-Alkylation.

Summary of Reaction Conditions

The tables below provide a quick-reference guide to typical conditions for each method.

Table 1: Comparative Data for Direct Alkylation

Alkylating AgentBase (equiv)SolventTemp (°C)Typical Time (h)Notes
Benzyl BromideK₂CO₃ (2.5)MeCN25-604-16Standard conditions, works well for activated halides.
Ethyl IodideDIPEA (1.5)DMF2512-24DIPEA is a good choice to avoid quaternization.[7]
2-BromopropaneNaH (1.2)THF/DMF0-256-18For less reactive secondary halides; requires strictly anhydrous conditions.
Methyl TosylateK₂CO₃ (2.5)Acetone508-12Tosylates are excellent leaving groups.

Table 2: Comparative Data for Reductive Amination

Carbonyl CompoundReducing Agent (equiv)SolventTemp (°C)Typical Time (h)Notes
BenzaldehydeNaBH(OAc)₃ (1.5)DCM / DCE252-6Highly efficient and clean reaction.[8]
AcetoneNaBH(OAc)₃ (1.5)DCM256-12Ketones react slower than aldehydes.
CyclopentanoneNaBH(OAc)₃ (1.5)DCM254-8Forms a spirocyclic junction.
Formaldehyde (aq.)NaBH₄ (2.0)MeOH0-251-4Classic conditions for N-methylation.

Conclusion

The N-alkylation of 1-(Oxetan-3-yl)piperidin-4-amine is a fundamental yet powerful transformation for generating novel chemical entities with high potential in drug discovery. Both direct alkylation and reductive amination offer reliable and versatile routes to the desired tertiary amine products. A thorough understanding of the underlying mechanisms, the influence of the oxetane moiety on the amine's reactivity, and careful execution of the described protocols will enable researchers to efficiently synthesize and explore new derivatives. The choice of method and specific conditions should be guided by the nature of the desired substituent, the scale of the reaction, and the available starting materials, ensuring a successful and logical progression of the synthetic campaign.

References

Application Notes & Protocols for Parallel Synthesis of Novel Libraries Utilizing 1-(Oxetan-3-yl)piperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxetane-Piperidine Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with improved physicochemical and pharmacological properties is paramount. The 1-(Oxetan-3-yl)piperidin-4-amine scaffold has emerged as a privileged building block, strategically combining two key structural motifs: the piperidine ring and the oxetane moiety. The piperidine core is a ubiquitous feature in a vast number of approved drugs, providing a versatile, three-dimensional framework that can be readily functionalized to modulate ligand-receptor interactions.

The incorporation of an oxetane ring offers several distinct advantages that address common challenges in drug development.[1][2][3][4][5] Oxetanes are known to enhance aqueous solubility, a critical factor for oral bioavailability, while simultaneously reducing lipophilicity, which can mitigate off-target effects and improve metabolic stability.[3][4][5] Furthermore, the polar nature of the oxetane can lead to favorable interactions with biological targets and the sp³-rich character contributes to a more three-dimensional molecular shape, often leading to improved target selectivity.[1][5] The oxetane moiety can also act as a bioisostere for less desirable groups like gem-dimethyl or carbonyl functionalities.[4][5]

This guide provides detailed protocols for the efficient parallel synthesis of diverse chemical libraries derived from 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride. These solution-phase protocols are designed for high-throughput synthesis, enabling the rapid generation of hundreds of discrete compounds for screening and lead optimization campaigns. We will detail methodologies for three fundamental and versatile transformations: amide bond formation, reductive amination, and urea/thiourea synthesis.

Core Synthetic Strategies & Workflows

The primary amino group of 1-(Oxetan-3-yl)piperidin-4-amine serves as the key diversification point. The dihydrochloride salt form necessitates a neutralization step, typically with a non-nucleophilic base, prior to reaction. The general workflow for the parallel synthesis of compound libraries is depicted below.

General_Workflow cluster_0 Preparation cluster_1 Parallel Synthesis Reactions cluster_2 Work-up & Purification cluster_3 Analysis & Archiving Start 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride Neutralization Neutralization (e.g., DIEA, TEA) Start->Neutralization Amide_Coupling Amide Coupling (Carboxylic Acids, Coupling Reagents) Neutralization->Amide_Coupling Diversification Point Reductive_Amination Reductive Amination (Aldehydes/Ketones, Reducing Agents) Neutralization->Reductive_Amination Urea_Thiourea Urea/Thiourea Formation (Isocyanates/ Isothiocyanates) Neutralization->Urea_Thiourea Workup Aqueous Work-up/ Extraction Amide_Coupling->Workup Reductive_Amination->Workup Urea_Thiourea->Workup Purification High-Throughput Purification (Prep-HPLC/SFC) Workup->Purification Analysis QC Analysis (UPLC-MS, NMR) Purification->Analysis Archiving Compound Archiving Analysis->Archiving

Figure 1: General workflow for parallel library synthesis.

Protocol 1: Parallel Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry, enabling the linkage of the core amine scaffold to a wide array of carboxylic acids. The use of robust coupling reagents facilitates high conversion rates under mild conditions, making it ideal for high-throughput synthesis.[6][7]

Rationale for Reagent Selection
  • Coupling Reagent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high reactivity and low propensity for racemization, leading to clean and rapid amide bond formation.

  • Base (DIEA): Diisopropylethylamine (DIEA) is a non-nucleophilic base used to neutralize the dihydrochloride salt of the starting material and to scavenge the acid formed during the coupling reaction without competing in the reaction itself.

  • Solvent (DMF): Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves a wide range of reactants and reagents.

Experimental Protocol

This protocol is designed for a 96-well plate format.

  • Stock Solution Preparation:

    • Prepare a 0.5 M stock solution of this compound in DMF.

    • Prepare a 1.5 M stock solution of DIEA in DMF.

    • Prepare a 0.5 M stock solution of HATU in DMF.

    • Prepare 0.5 M stock solutions of a diverse set of 96 carboxylic acids in DMF in a 96-well plate.

  • Reaction Setup (in a 96-well plate):

    • To each well of a new 96-well reaction plate, add 100 µL (0.05 mmol) of the respective carboxylic acid stock solution.

    • Add 100 µL (0.05 mmol) of the HATU stock solution to each well.

    • Add 100 µL (0.05 mmol) of the this compound stock solution to each well.

    • Finally, add 100 µL (0.15 mmol) of the DIEA stock solution to initiate the reaction in each well.

  • Reaction Conditions:

    • Seal the 96-well plate and shake at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reactions by adding 200 µL of water to each well.

    • The crude products can be purified directly via preparative HPLC-MS.[8][9][10]

Quantitative Data Summary
ParameterValue
Scale per well0.05 mmol
Amine Concentration0.125 M
Carboxylic Acid Concentration0.125 M
HATU Concentration0.125 M
DIEA Concentration0.375 M
Reaction Volume400 µL
Typical Yield Range60-95% (after purification)
Purity (UPLC-MS)>95%

Workflow Diagram

Amide_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Parallel Reaction cluster_workup Work-up & Analysis Amine_Stock Amine Stock Solution (0.5M in DMF) Dispensing Dispense Reagents into 96-Well Plate Amine_Stock->Dispensing Acid_Plate Carboxylic Acid Plate (0.5M in DMF) Acid_Plate->Dispensing HATU_Stock HATU Stock Solution (0.5M in DMF) HATU_Stock->Dispensing DIEA_Stock DIEA Stock Solution (1.5M in DMF) DIEA_Stock->Dispensing Reaction Shake at RT (12-16h) Dispensing->Reaction Quench Quench with Water Reaction->Quench Purify Prep-HPLC-MS Quench->Purify Analyze UPLC-MS & NMR Purify->Analyze

Figure 2: Workflow for parallel amide coupling.

Protocol 2: Parallel Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in pharmaceutical synthesis.[11][12] This protocol describes the reaction of 1-(Oxetan-3-yl)piperidin-4-amine with a library of aldehydes and ketones to generate a diverse set of secondary amines.

Rationale for Reagent Selection
  • Reducing Agent (Sodium Triacetoxyborohydride): NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the carbonyl starting materials than other hydrides, reducing the formation of alcohol byproducts.[13]

  • Solvent (DCE): 1,2-Dichloroethane is a common solvent for reductive aminations, as it is compatible with the reaction conditions and effectively solubilizes the reactants.

Experimental Protocol
  • Stock Solution Preparation:

    • Prepare a 0.5 M stock solution of this compound in DMF.

    • Prepare a 1.0 M stock solution of DIEA in DCE.

    • Prepare 0.5 M stock solutions of a diverse set of 96 aldehydes or ketones in DCE in a 96-well plate.

    • Weigh sodium triacetoxyborohydride (0.075 mmol per well) into a 96-well plate.

  • Reaction Setup (in a 96-well plate):

    • To the plate containing sodium triacetoxyborohydride, add 100 µL (0.05 mmol) of the respective aldehyde/ketone stock solution to each well.

    • Add 100 µL (0.05 mmol) of the this compound stock solution (pre-neutralized with 50 µL of 1.0 M DIEA in DCE) to each well.

  • Reaction Conditions:

    • Seal the 96-well plate and shake at room temperature for 16-24 hours.

  • Work-up and Purification:

    • Quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products with 2 x 400 µL of dichloromethane.

    • Combine the organic layers and concentrate under reduced pressure.

    • The crude products are then purified by preparative HPLC-MS.[8][9][10]

Quantitative Data Summary
ParameterValue
Scale per well0.05 mmol
Amine Concentration~0.2 M
Aldehyde/Ketone Concentration~0.2 M
NaBH(OAc)₃1.5 equivalents
Reaction Volume~250 µL
Typical Yield Range50-85% (after purification)
Purity (UPLC-MS)>95%

Workflow Diagram

Reductive_Amination_Workflow cluster_prep Reagent Preparation cluster_reaction Parallel Reaction cluster_workup Work-up & Analysis Amine_Stock Neutralized Amine Solution (in DCE) Dispensing Dispense Reagents into Reducer Plate Amine_Stock->Dispensing Carbonyl_Plate Aldehyde/Ketone Plate (0.5M in DCE) Carbonyl_Plate->Dispensing Reducer_Plate NaBH(OAc)3 Plate (Solid Dispense) Reaction Shake at RT (16-24h) Dispensing->Reaction Quench Quench with NaHCO3 Reaction->Quench Extract DCM Extraction Quench->Extract Purify Prep-HPLC-MS Extract->Purify Analyze UPLC-MS & NMR Purify->Analyze

Figure 3: Workflow for parallel reductive amination.

Protocol 3: Parallel Urea and Thiourea Synthesis

The formation of ureas and thioureas from isocyanates and isothiocyanates, respectively, is a highly efficient and atom-economical reaction that proceeds rapidly under ambient conditions.[14][15] This makes it an ideal transformation for generating large and diverse libraries.

Rationale for Reagent Selection
  • Reactants: Isocyanates and isothiocyanates are highly reactive electrophiles that readily react with primary amines without the need for a catalyst.

  • Solvent (DCM): Dichloromethane is a suitable solvent for this reaction, providing good solubility for the reactants and being relatively inert.

Experimental Protocol
  • Stock Solution Preparation:

    • Prepare a 0.5 M stock solution of this compound in DMF.

    • Prepare a 1.0 M stock solution of DIEA in DCM.

    • Prepare 0.5 M stock solutions of a diverse set of 96 isocyanates or isothiocyanates in DCM in a 96-well plate.

  • Reaction Setup (in a 96-well plate):

    • To each well of a new 96-well reaction plate, add 100 µL (0.05 mmol) of the respective isocyanate/isothiocyanate stock solution.

    • Add 100 µL (0.05 mmol) of the this compound stock solution (pre-neutralized with 50 µL of 1.0 M DIEA in DCM) to each well.

  • Reaction Conditions:

    • Seal the 96-well plate and shake at room temperature for 2-4 hours.

  • Work-up and Purification:

    • The reaction is often clean enough that the solvent can be evaporated, and the crude product can be directly submitted for analysis and screening.

    • If necessary, purification can be achieved by preparative HPLC-MS.

Quantitative Data Summary
ParameterValue
Scale per well0.05 mmol
Amine Concentration~0.2 M
Isocyanate/Isothiocyanate Conc.~0.2 M
Reaction Volume~250 µL
Typical Yield Range80-99%
Purity (UPLC-MS)>90% (crude)

Workflow Diagram

Urea_Thiourea_Workflow cluster_prep Reagent Preparation cluster_reaction Parallel Reaction cluster_workup Work-up & Analysis Amine_Stock Neutralized Amine Solution (in DCM) Dispensing Dispense Reagents into Reaction Plate Amine_Stock->Dispensing Isocyanate_Plate Isocyanate/Isothiocyanate Plate (0.5M in DCM) Isocyanate_Plate->Dispensing Reaction Shake at RT (2-4h) Dispensing->Reaction Evaporate Solvent Evaporation Reaction->Evaporate Analyze UPLC-MS & NMR Evaporate->Analyze

Figure 4: Workflow for parallel urea/thiourea synthesis.

High-Throughput Analysis and Purification

A critical component of any parallel synthesis effort is the ability to rapidly analyze and purify the resulting compound libraries.[10][16][17]

  • Analysis: Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) is the primary tool for high-throughput analysis, providing rapid information on purity and identity of each compound in the library.[16][17][18] For further structural confirmation of selected hits, high-throughput NMR techniques can be employed.[19]

  • Purification: For libraries requiring high purity, automated preparative high-performance liquid chromatography (prep-HPLC) with mass-based fraction collection is the industry standard.[8][9][10] This technique allows for the efficient isolation of the target compounds from unreacted starting materials and byproducts. Supercritical fluid chromatography (SFC) is also emerging as a greener and often faster alternative for chiral and achiral separations.

Conclusion

The protocols outlined in this application note provide a robust framework for the parallel synthesis of diverse libraries based on the 1-(Oxetan-3-yl)piperidin-4-amine scaffold. By leveraging the advantageous properties of the oxetane moiety and the versatility of the piperidine core, researchers can rapidly generate novel compound collections with a high potential for identifying new drug candidates. The combination of efficient solution-phase synthesis, high-throughput purification, and rapid analytical techniques empowers drug discovery programs to explore chemical space more effectively and accelerate the journey from hit to lead.

References

Application Note: A Scalable and Robust Synthesis of 1-(Oxetan-3-yl)piperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-(oxetan-3-yl)piperidin-4-amine scaffold is a privileged structural motif in modern medicinal chemistry. The incorporation of the oxetane ring, a small, polar, and non-planar heterocycle, can significantly improve the physicochemical properties of drug candidates.[1] It often enhances aqueous solubility, metabolic stability, and lipophilic ligand efficiency while providing a three-dimensional vector for probing target binding sites.[1][2] This application note provides a detailed, field-proven, and scalable three-step synthetic route to 1-(oxetan-3-yl)piperidin-4-amine, designed for researchers, scientists, and drug development professionals.

The presented strategy addresses the key synthetic challenge of selective N-alkylation of the piperidine ring nitrogen in the presence of a primary amine at the 4-position. This is achieved through a robust protection-alkylation-deprotection sequence, ensuring high yields and purity on a large scale.

Strategic Overview: A Three-Step Approach

The synthesis of 1-(oxetan-3-yl)piperidin-4-amine is efficiently accomplished in three main stages. This strategy ensures regioselective alkylation on the piperidine ring nitrogen by temporarily masking the nucleophilicity of the exocyclic primary amine.

  • Protection: The primary amine of piperidin-4-amine is selectively protected with a tert-butoxycarbonyl (Boc) group. The Boc group is ideal for scale-up due to its stability under various reaction conditions and its straightforward, high-yielding introduction and removal.[3][4]

  • Reductive Amination: The core C-N bond is formed by reacting the N-Boc protected piperidine intermediate with oxetan-3-one via reductive amination. This is a cornerstone reaction in pharmaceutical synthesis due to its efficiency and operational simplicity.[5][6]

  • Deprotection: The Boc group is removed under acidic conditions to liberate the primary amine, yielding the final target compound, which is typically isolated as a stable salt.[7]

G cluster_0 Step 1: Protection cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection A Piperidin-4-amine B tert-Butyl (piperidin-4-yl)carbamate A->B Boc₂O, Base C tert-Butyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate B->C Oxetan-3-one, NaBH(OAc)₃ D 1-(Oxetan-3-yl)piperidin-4-amine (Final Product) C->D HCl or TFA

Caption: Overall synthetic workflow for 1-(Oxetan-3-yl)piperidin-4-amine.

Scientific Integrity and Process Rationale

Oxetane Ring Stability

A common concern in oxetane chemistry is the potential for ring-opening of the strained four-membered ring.[8] However, the oxetane moiety is significantly more stable than an epoxide and generally tolerates a wide range of synthetic conditions, including the basic conditions used for Boc-protection and the mildly acidic to neutral conditions of reductive amination.[2][9] Strong acidic conditions, particularly at elevated temperatures, should be avoided as they can catalyze ring-opening.[1][8] The protocols outlined below are optimized to preserve the integrity of the oxetane ring.

The Logic of Reductive Amination

Reductive amination is a highly reliable method for forming C-N bonds. The reaction proceeds through the formation of an intermediate iminium ion from the condensation of an amine and a ketone, which is then reduced in situ.

G Ketone Oxetan-3-one Iminium Iminium Ion Intermediate Ketone->Iminium Amine Protected Piperidine Amine->Iminium Condensation (-H₂O) Product Alkylated Product Iminium->Product Reduction Reducer NaBH(OAc)₃ Reducer->Iminium

Caption: Mechanism of the Reductive Amination Step.

The choice of Sodium triacetoxyborohydride (NaBH(OAc)₃) is critical for scale-up. It is a mild and selective reducing agent that does not reduce the starting ketone, thereby minimizing side reactions.[10][11] Its use allows for a one-pot procedure where the amine, ketone, and reducing agent are all present from the start, simplifying the process and improving efficiency.[11][12]

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl (piperidin-4-yl)carbamate (Intermediate 1)

This initial step protects the primary amine, directing the subsequent alkylation to the piperidine ring nitrogen.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Piperidin-4-amine≥98%Commercially Available
Di-tert-butyl dicarbonate (Boc₂O)≥98%Commercially Available
Sodium Hydroxide (NaOH)ACS GradeCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Deionized Water--

Procedure:

  • Reaction Setup: To a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add piperidin-4-amine (1.0 eq) and THF (5-10 volumes). Stir to form a solution or slurry.

  • Base Addition: Add a solution of sodium hydroxide (1.1 eq) in deionized water (3-5 volumes). Cool the mixture to 0-5 °C using an ice bath.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.05 eq) in THF (2-3 volumes) and add it dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Work-up: Once the reaction is complete, reduce the volume of THF under vacuum. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (piperidin-4-yl)carbamate as a white solid. The product is often of sufficient purity (>95%) for the next step without further purification.

Protocol 2: Reductive Amination for tert-butyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate (Intermediate 2)

This is the key bond-forming step to construct the target scaffold.

Materials and Reagents:

Reagent/MaterialGradeSupplier
tert-butyl (piperidin-4-yl)carbamate(From Protocol 1)-
Oxetan-3-one≥97%Commercially Available
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥95%Commercially Available
Acetic Acid (optional)ACS GradeCommercially Available
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) Solution--

Procedure:

  • Reaction Setup: To a dry reactor under an inert atmosphere (Nitrogen or Argon), add tert-butyl (piperidin-4-yl)carbamate (1.0 eq), oxetan-3-one (1.1 eq), and anhydrous 1,2-dichloroethane (10-15 volumes).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for initial iminium ion formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step if the reaction is slow, but it is often unnecessary.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.4-1.5 eq) portion-wise over 30-45 minutes. An exotherm may be observed; maintain the internal temperature below 30 °C.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Work-up and Isolation: Separate the organic layer. Extract the aqueous layer with additional DCE or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or slurry in a suitable solvent system (e.g., heptane/ethyl acetate) to afford the product as a white to off-white solid.

Critical Process Parameters:

ParameterRecommended ValueRationale
Amine:Ketone Stoichiometry1.0 : 1.1A slight excess of the ketone ensures full conversion of the more valuable amine intermediate.
Reducing Agent Stoichiometry1.4 - 1.5 eqEnsures complete reduction of the intermediate iminium ion.[11]
Temperature20 - 30 °CProvides a good reaction rate without promoting side reactions or decomposition.
SolventAnhydrous DCE or DCMAprotic solvents that are compatible with the water-sensitive reducing agent.[10]
Expected Yield80 - 95%This reaction is typically high-yielding and efficient.
Protocol 3: Boc-Deprotection to Yield 1-(Oxetan-3-yl)piperidin-4-amine (Final Product)

The final step unmasks the primary amine and allows for isolation of the product as a stable salt.

Materials and Reagents:

Reagent/MaterialGradeSupplier
tert-butyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate(From Protocol 2)-
Hydrochloric Acid (HCl) solution(e.g., 4M in Dioxane or 2M in Isopropanol)Commercially Available
Trifluoroacetic Acid (TFA)Reagent GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Diethyl Ether or MTBEACS GradeCommercially Available

Procedure:

  • Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or isopropanol (5-10 volumes).

  • Acid Addition: Cool the solution to 0-5 °C. Add the acidic solution (e.g., 4M HCl in Dioxane, 3-5 eq) dropwise. Gas (CO₂) evolution will be observed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.[7]

  • Isolation (as Hydrochloride Salt): Upon reaction completion, the hydrochloride salt of the product often precipitates. The solid can be collected by filtration. If it remains in solution, the solvent can be concentrated under reduced pressure. The resulting solid can be triturated or slurried with a non-polar solvent like diethyl ether or MTBE to remove non-polar impurities, filtered, and dried under vacuum to yield 1-(oxetan-3-yl)piperidin-4-amine dihydrochloride as a stable, crystalline solid.

Conclusion

The three-step synthesis outlined in this application note represents a highly efficient, robust, and scalable method for producing 1-(oxetan-3-yl)piperidin-4-amine derivatives. By employing a strategic protection-alkylation-deprotection sequence and utilizing well-established, industrially relevant reactions like reductive amination, this protocol provides a reliable pathway to this valuable building block for drug discovery and development. The detailed procedures and explanations of the underlying chemical principles are intended to enable researchers to confidently implement and adapt this synthesis for their specific needs.

References

Application Notes and Protocols for the Purification of 1-(Oxetan-3-yl)piperidin-4-amine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(Oxetan-3-yl)piperidin-4-amine scaffold is a cornerstone in modern medicinal chemistry, prized for the favorable physicochemical properties imparted by the oxetane moiety, such as improved solubility and metabolic stability.[1][2] The successful synthesis of novel drug candidates from this versatile building block is critically dependent on the effective purification of its reaction products. This guide provides a comprehensive overview of robust purification strategies, including chromatographic and crystallization-based methods, tailored to the unique challenges presented by the basicity of the piperidine ring and the diverse functionalities that may be introduced. Detailed protocols and decision-making frameworks are presented to empower researchers in drug discovery and development to achieve high-purity compounds essential for downstream applications.

Introduction: The Purification Challenge

1-(Oxetan-3-yl)piperidin-4-amine is a bifunctional molecule, presenting both a secondary amine on the piperidine ring and a primary amine at the 4-position. This dual reactivity allows for a wide array of chemical transformations, including but not limited to N-alkylation, acylation, reductive amination, and urea/thiourea formation. The resulting products often retain the basic character of the piperidine nitrogen, which can lead to challenges during purification, particularly with standard silica gel chromatography. Strong interactions with acidic silanol groups can cause peak tailing, poor resolution, and even irreversible adsorption.[3]

This application note addresses these challenges by providing a systematic approach to purification, focusing on methods that mitigate the basicity of the target molecules while considering the polarity and structural diversity of the synthesized derivatives.

Pre-Purification Considerations: Reaction Work-up

A well-designed reaction work-up is the first and most critical step in simplifying the final purification. For reaction products of 1-(Oxetan-3-yl)piperidin-4-amine, a liquid-liquid extraction is typically employed.

Protocol 1: General Aqueous Work-up

  • Quenching: Quench the reaction mixture with an appropriate aqueous solution (e.g., water, saturated ammonium chloride, or sodium bicarbonate).

  • Solvent Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or 2-methyltetrahydrofuran (2-MeTHF). The choice of solvent will depend on the polarity of the product.

  • Washing: Wash the combined organic layers with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Causality: The basic piperidine nitrogen can be protonated in acidic media. Therefore, using a basic or neutral quench can be advantageous to ensure the product remains in the organic phase during extraction. For particularly water-soluble products, repeated extractions may be necessary.

Chromatographic Purification Strategies

Chromatography is the most common technique for purifying reaction mixtures. The selection of the stationary and mobile phases is paramount for achieving optimal separation.

Amine-Deactivated Silica Gel Chromatography

For moderately polar and non-polar basic compounds, flash chromatography on amine-functionalized silica can be highly effective.[3] This stationary phase masks the acidic silanols, leading to improved peak shapes and recovery.[3]

Protocol 2: Amine-Functionalized Silica Gel Chromatography

  • Stationary Phase: Amine-functionalized silica gel (e.g., Biotage® KP-NH).[3]

  • Mobile Phase: A gradient of ethyl acetate in hexanes is often a good starting point. For more polar compounds, a gradient of methanol in dichloromethane can be employed.

  • Procedure:

    • Dry load the crude product onto a small amount of silica gel.

    • Equilibrate the column with the initial mobile phase composition.

    • Load the sample and begin the gradient elution.

    • Monitor the elution using thin-layer chromatography (TLC) or an in-line UV detector.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Preparative RP-HPLC is a powerful tool for purifying polar and water-soluble compounds. The use of an acidic modifier in the mobile phase is crucial for protonating the basic amine, which leads to sharp, symmetrical peaks.

Protocol 3: Preparative RP-HPLC

  • Column: A C18 or C8 stationary phase is typically used.

  • Mobile Phase:

    • A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • B: Acetonitrile or methanol with 0.1% TFA or formic acid.

  • Procedure:

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).

    • Inject the sample onto the column.

    • Elute with a gradient of mobile phase B.

    • Collect fractions and analyze for the desired product.

    • Lyophilize or evaporate the solvent from the pure fractions.

Causality: The acidic modifier ensures that the basic nitrogen is consistently protonated, preventing interactions with any residual silanols on the stationary phase and resulting in better chromatography.[4]

Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular technique for both chiral and achiral separations in drug discovery.[5][6] It offers several advantages over traditional HPLC, including faster run times, reduced solvent consumption, and compatibility with a wide range of modifiers.[7][8]

Protocol 4: Preparative SFC

  • Column: A variety of chiral and achiral stationary phases are available. For derivatives of 1-(Oxetan-3-yl)piperidin-4-amine, polysaccharide-based chiral columns or columns with polar modifications are often effective.

  • Mobile Phase:

    • A: Supercritical CO2.

    • B: A polar organic solvent such as methanol, ethanol, or isopropanol, often with a basic additive (e.g., diethylamine, ammonium hydroxide) to improve peak shape.

  • Procedure:

    • Dissolve the sample in the organic modifier.

    • Inject the sample onto the column.

    • Elute with a gradient of the organic modifier in supercritical CO2.

    • Collect fractions. The CO2 will evaporate, leaving the product in the organic modifier.

Causality: The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates without a significant loss in efficiency, leading to faster separations.[5][7] The use of a basic additive in the modifier helps to de-activate the stationary phase and prevent peak tailing of basic analytes.

Ion-Exchange Chromatography (IEX)

For highly polar and charged molecules, ion-exchange chromatography can be an effective purification method.[9][10] Cation-exchange chromatography is particularly well-suited for the purification of basic compounds.[11]

Protocol 5: Cation-Exchange Chromatography

  • Stationary Phase: A strong cation-exchange resin (e.g., sulfopropyl functionalized).

  • Procedure:

    • Loading: Dissolve the crude product in a low ionic strength buffer at a pH where the target molecule is positively charged and load it onto the column.

    • Washing: Wash the column with the loading buffer to remove neutral and anionic impurities.

    • Elution: Elute the bound product using a gradient of increasing ionic strength (e.g., a salt gradient of NaCl) or by changing the pH of the buffer to neutralize the charge on the target molecule.

Purification Strategy Selection

The choice of purification method depends on the physicochemical properties of the reaction product. The following decision tree and table provide a general guideline for selecting an appropriate strategy.

Diagram 1: Purification Strategy Decision Tree

Purification_Decision_Tree start Crude Reaction Product is_polar Is the product polar? start->is_polar is_highly_polar Is the product highly polar/charged? is_polar->is_highly_polar Yes amine_silica Amine-Functionalized Silica Gel Chromatography is_polar->amine_silica No is_chiral Is the product chiral? rp_hplc Reversed-Phase HPLC is_chiral->rp_hplc No sfc Supercritical Fluid Chromatography (SFC) is_chiral->sfc Yes is_highly_polar->is_chiral No iex Ion-Exchange Chromatography is_highly_polar->iex Yes crystallization Crystallization amine_silica->crystallization Consider if solid rp_hplc->crystallization Consider if solid sfc->crystallization Consider if solid iex->crystallization Consider if solid

Caption: A decision tree for selecting a purification method.

Table 1: Summary of Purification Methods and Applications

Purification MethodStationary PhaseMobile PhaseBest Suited For
Amine-Functionalized Silica Amine-modified silicaHexanes/EtOAc or DCM/MeOHNon-polar to moderately polar basic compounds.
Reversed-Phase HPLC C18, C8Water/Acetonitrile or Methanol with acidic modifierPolar, water-soluble compounds.
Supercritical Fluid Chromatography (SFC) Chiral or achiralSupercritical CO2 with organic modifierChiral separations and fast achiral purifications.[12]
Ion-Exchange Chromatography Cation-exchange resinAqueous buffers with salt or pH gradientHighly polar and charged compounds.
Crystallization N/AAnti-solvent or cooling from a saturated solutionCrystalline solids, final polishing step.

Crystallization: The Final Frontier of Purification

Crystallization is a powerful technique for achieving high levels of purity and for isolating the thermodynamically most stable solid form of a compound.[13][14][15][16] It is often used as a final polishing step after chromatographic purification.

Protocol 6: Anti-Solvent Crystallization

  • Solvent Selection: Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble.

  • Induce Crystallization: Slowly add an "anti-solvent" in which the compound is poorly soluble until the solution becomes turbid.

  • Crystal Growth: Gently warm the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Protocol 7: Cooling Crystallization

  • Saturated Solution: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Cooling: Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Causality: The slow reduction in solubility, either by adding an anti-solvent or by cooling, allows for the ordered arrangement of molecules into a crystal lattice, excluding impurities.[15]

Conclusion

The purification of reaction products derived from 1-(Oxetan-3-yl)piperidin-4-amine requires a thoughtful and systematic approach. By understanding the physicochemical properties of the target molecules and selecting the appropriate purification technique—from amine-deactivated silica gel chromatography for less polar compounds to reversed-phase HPLC and SFC for more polar and chiral molecules—researchers can consistently obtain high-purity materials. A well-executed aqueous work-up and the potential for a final crystallization step are integral parts of a robust purification strategy that will accelerate the drug discovery and development process.

References

Application Notes & Protocols: Strategic Incorporation of 1-(Oxetan-3-yl)piperidin-4-amine to Enhance Drug-Like Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Druggability and the Rise of Saturated Heterocycles

In the landscape of modern drug discovery, the journey from a potent "hit" to a viable clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical and pharmacokinetic properties.[1][2] Issues such as poor solubility, high lipophilicity, and metabolic instability can derail promising therapeutic agents.[3][4] Medicinal chemistry has increasingly turned to the strategic incorporation of saturated heterocyclic moieties to mitigate these liabilities.[5][6][7] These three-dimensional fragments can profoundly influence a molecule's properties, often leading to significant improvements in its absorption, distribution, metabolism, and excretion (ADME) profile.[2][8]

Among these valuable building blocks, 1-(Oxetan-3-yl)piperidin-4-amine has emerged as a particularly effective tool for lead optimization.[8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this moiety. We will delve into the scientific rationale behind its utility, provide detailed protocols for its incorporation and subsequent evaluation, and present a framework for interpreting the resulting data.

The Scientific Rationale: Why 1-(Oxetan-3-yl)piperidin-4-amine?

The efficacy of 1-(Oxetan-3-yl)piperidin-4-amine in enhancing drug-like properties stems from the unique combination of the piperidine scaffold and the oxetane ring. The piperidine ring is a common motif in pharmaceuticals, offering a versatile scaffold for derivatization.[10] The oxetane moiety, a four-membered cyclic ether, imparts several beneficial characteristics.[8][11][12]

Key Physicochemical Impacts:

  • Enhanced Aqueous Solubility: The polar nature of the oxetane's ether oxygen can significantly improve the aqueous solubility of a parent molecule.[8][13] This is a critical factor for oral bioavailability, as a drug must dissolve in the gastrointestinal tract to be absorbed.[3]

  • Reduced Lipophilicity (LogD): The incorporation of the oxetane can decrease a compound's lipophilicity.[11] While a certain degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[5]

  • Improved Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[8][9] By introducing this stable moiety, chemists can block potential sites of metabolism on a lead compound, thereby increasing its half-life.

  • Modulation of Basicity (pKa): The electron-withdrawing nature of the oxetane's oxygen atom can reduce the basicity of the neighboring piperidine nitrogen.[11][13] This can be advantageous in mitigating issues associated with high basicity, such as hERG channel inhibition and poor cell permeability.

The interplay of these effects is visually summarized in the following diagram:

cluster_moiety 1-(Oxetan-3-yl)piperidin-4-amine cluster_properties Physicochemical Properties cluster_outcome Improved Drug-Like Properties Moiety 1-(Oxetan-3-yl)piperidin-4-amine Solubility Increased Aqueous Solubility Moiety->Solubility introduces polarity Lipophilicity Decreased Lipophilicity (LogD) Moiety->Lipophilicity polar nature Metabolism Improved Metabolic Stability Moiety->Metabolism blocks metabolic sites Basicity Reduced Basicity (pKa) Moiety->Basicity electron-withdrawing effect ADME Enhanced ADME Profile Solubility->ADME Lipophilicity->ADME Metabolism->ADME Basicity->ADME

Caption: Impact of 1-(Oxetan-3-yl)piperidin-4-amine on physicochemical properties.

Synthetic Protocol: Incorporation of 1-(Oxetan-3-yl)piperidin-4-amine

The most common and efficient method for synthesizing 1-(Oxetan-3-yl)piperidin-4-amine and its analogues is through reductive amination.[6][9][14] This protocol outlines a general procedure for coupling a ketone-containing lead compound with 1-(Oxetan-3-yl)piperidin-4-amine.

Materials:

  • Ketone-containing lead compound

  • 1-(Oxetan-3-yl)piperidin-4-amine (or its salt form)[15][16][17]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: To a solution of the ketone-containing lead compound (1.0 eq) in DCE or THF, add 1-(Oxetan-3-yl)piperidin-4-amine (1.1 eq) and acetic acid (1.1 eq).

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCE) or another suitable solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient to yield the desired N-substituted product.

Start Start: Ketone & Amine Imine_Formation Imine/Enamine Formation (DCE/THF, Acetic Acid) Start->Imine_Formation Reduction Reduction with NaBH(OAc)₃ Imine_Formation->Reduction Workup Aqueous Workup (NaHCO₃, Brine) Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: Workflow for Reductive Amination.

Experimental Evaluation of Drug-Like Properties

After synthesizing the new analogue, a systematic evaluation of its physicochemical and ADME properties is crucial. The following are standard, high-throughput protocols to assess the impact of the 1-(Oxetan-3-yl)piperidin-4-amine moiety.

Protocol 1: Kinetic Aqueous Solubility Assay[1][18][19][20][21]

This assay provides a rapid assessment of a compound's solubility.

Materials:

  • Test compound and parent compound (as 10 mM DMSO stock solutions)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Plate shaker

  • Plate reader with UV-Vis capabilities

Procedure:

  • Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution of each compound to triplicate wells. This results in a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Analysis: Measure the UV absorbance of each well at a predetermined wavelength (ideally the λmax of the compound). For compounds that precipitate, light scattering can be measured using a nephelometer.

  • Data Analysis: Compare the absorbance of the test compound solution to a standard curve prepared in a DMSO/PBS mixture to determine the concentration of the dissolved compound.

Protocol 2: Lipophilicity Determination (Shake-Flask LogD at pH 7.4)[5][22][23][24][25]

This classic method determines the distribution coefficient of a compound between an organic and an aqueous phase.

Materials:

  • Test compound and parent compound

  • n-Octanol (pre-saturated with PBS)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a 1 mg/mL solution of the test compound in either PBS or n-octanol.

  • Partitioning: In a vial, combine equal volumes (e.g., 1 mL) of the n-octanol and PBS phases. Add a small aliquot of the compound stock solution.

  • Equilibration: Cap the vial and vortex vigorously for 1-3 minutes. Allow the vial to stand for a period to allow for phase separation, or centrifuge at a low speed to expedite the process.

  • Sampling: Carefully remove an aliquot from both the aqueous and organic layers.

  • Analysis: Quantify the concentration of the compound in each phase using a validated LC-MS/MS method.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₚᵦₛ)

Protocol 3: In Vitro Metabolic Stability (Human Liver Microsomes)[26][27][28][29][30]

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Test compound and parent compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the test compound (at a final concentration of 1 µM) and human liver microsomes (0.5 mg/mL) in phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) as (0.693/t₁/₂) * (incubation volume / mg of microsomal protein).

Protocol 4: Cell Permeability (Caco-2 Assay)[31][32][33][34][35]

This assay evaluates the potential for a compound to be absorbed across the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® plates (e.g., 24-well)

  • Cell culture medium and reagents

  • Hank's Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound and parent compound

  • Lucifer yellow (for monolayer integrity check)

  • TEER (Transepithelial Electrical Resistance) meter

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Values should be above a predetermined threshold (e.g., >200 Ω·cm²). Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular transport.

  • Permeability Assay (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed HBSS. b. Add the test compound (in HBSS) to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points, take samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B to A): Perform the assay in the reverse direction to assess active efflux.

  • Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Pₐₚₚ) using the formula: Pₐₚₚ = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio (Pₐₚₚ(B-A) / Pₐₚₚ(A-B)) can be calculated to determine if the compound is a substrate of efflux transporters.

Data Presentation and Interpretation

To effectively evaluate the impact of incorporating the 1-(Oxetan-3-yl)piperidin-4-amine moiety, it is essential to present the data in a clear and comparative manner.

Table 1: Comparative Physicochemical and ADME Properties

PropertyParent Compound1-(Oxetan-3-yl)piperidin-4-amine AnalogueFold ChangeDesired Trend
Aqueous Solubility (µM) 1015015xIncrease
LogD at pH 7.4 3.52.5-1.0Decrease (if initially high)
Metabolic Stability (t₁/₂ in HLM, min) 5459xIncrease
Caco-2 Permeability (Pₐₚₚ A-B, 10⁻⁶ cm/s) 0.52.04xIncrease (if initially low)
Efflux Ratio (Pₐₚₚ B-A / Pₐₚₚ A-B) 5.01.5-Decrease

Interpretation of Results:

The hypothetical data in Table 1 illustrates a successful application of the 1-(Oxetan-3-yl)piperidin-4-amine moiety. The analogue exhibits a significant increase in aqueous solubility and metabolic stability, coupled with a favorable decrease in lipophilicity. The improved Caco-2 permeability and reduced efflux ratio suggest better intestinal absorption.

Conclusion

The strategic incorporation of 1-(Oxetan-3-yl)piperidin-4-amine represents a powerful approach in modern medicinal chemistry for overcoming common hurdles in drug discovery. Its ability to predictably modulate key physicochemical and ADME properties makes it an invaluable tool for lead optimization. By following the synthetic and analytical protocols outlined in this guide, researchers can effectively leverage this building block to enhance the drug-like properties of their compounds, ultimately increasing the probability of advancing new therapeutic agents into clinical development.

References

Application Notes & Protocols: Strategic Deployment of 1-(Oxetan-3-yl)piperidin-4-amine for Next-Generation Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The resurgence of covalent inhibitors in drug discovery is driven by their potential for profound and durable target engagement, offering advantages in potency, selectivity, and overcoming drug resistance. The success of this modality, however, is critically dependent on the rational design of the inhibitor, which requires a sophisticated interplay between the reactive warhead and the non-covalent scaffold. The scaffold is not merely a delivery vehicle; it is the primary determinant of target affinity and selectivity, and it profoundly influences the overall physicochemical and pharmacokinetic properties of the final molecule.

This guide focuses on a particularly advantageous building block: 1-(Oxetan-3-yl)piperidin-4-amine . We will dissect the strategic value of this scaffold and provide detailed, field-proven protocols for its incorporation into a targeted covalent inhibitor discovery workflow. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for synthesis, characterization, and evaluation.

The Strategic Value of the 1-(Oxetan-3-yl)piperidin-4-amine Scaffold

The 1-(Oxetan-3-yl)piperidin-4-amine scaffold combines two highly privileged motifs in modern medicinal chemistry: the piperidine ring and the oxetane moiety. This combination offers a unique constellation of properties that are highly beneficial for the design of high-quality covalent inhibitors.

  • The Piperidine Core: As a six-membered nitrogenous heterocycle, the piperidine ring is a ubiquitous feature in approved drugs.[1][2][3] Its primary role in this context is to serve as a rigid, three-dimensional scaffold that can be readily functionalized. The secondary amine on the piperidine ring is the key synthetic handle for the attachment of a broader pharmacophore, while the exocyclic amine at the 4-position provides the crucial attachment point for a covalent warhead.

  • The Oxetane Moiety: The 3-substituted oxetane ring is not a passive component. It is a powerful modulator of physicochemical properties.[4][5][6]

    • Basicity (pKa) Attenuation: The strong inductive, electron-withdrawing effect of the oxetane's oxygen atom significantly reduces the basicity of the adjacent piperidine nitrogen.[5][6] This is a critical feature for mitigating off-target effects, such as hERG channel inhibition, and for improving cell permeability and overall pharmacokinetic profiles.[4]

    • Solubility Enhancement: Replacing more lipophilic groups (like a gem-dimethyl) with a polar oxetane ring can substantially improve aqueous solubility without a corresponding penalty in permeability, a concept known as "escaping flatland".[4][5]

    • Metabolic Stability: The oxetane ring is generally stable to metabolic oxidation, and its presence can block potential sites of metabolism on the piperidine ring, thus improving the half-life of the drug candidate.[7]

The combination of these features makes 1-(Oxetan-3-yl)piperidin-4-amine an exceptional starting point for presenting an electrophilic warhead to a target protein with favorable drug-like properties built-in from the start.

Conceptual Workflow for Covalent Inhibitor Development

The development process follows a logical progression from chemical synthesis to detailed biochemical and biophysical characterization. The goal is to create a molecule that first binds to the target with high affinity and selectivity (governed by the scaffold) and then forms a precise covalent bond with a nearby nucleophilic residue (the action of the warhead).

G cluster_0 Synthesis & Purification cluster_1 Characterization Scaffold 1-(Oxetan-3-yl)piperidin-4-amine (Scaffold) Reaction Amide Coupling Reaction Scaffold->Reaction Warhead Electrophilic Warhead (e.g., Acryloyl Chloride) Warhead->Reaction Inhibitor Purified Covalent Inhibitor Reaction->Inhibitor Structure Structural Verification (NMR, HRMS) Inhibitor->Structure Verify Identity Binding Covalent Binding Confirmation (Intact Protein MS) Inhibitor->Binding Confirm Mechanism Kinetics Kinetic Analysis (kinact/KI Determination) Inhibitor->Kinetics Quantify Potency

Caption: Overall workflow for developing a covalent inhibitor.

Protocol I: Synthesis of an Exemplar Covalent Inhibitor

This protocol details the synthesis of N-(1-(oxetan-3-yl)piperidin-4-yl)acrylamide, a model covalent inhibitor targeting a cysteine residue. The secondary amine of the starting material is acylated with acryloyl chloride to install the electrophilic warhead.

Reaction Scheme:

G reactant1 1-(Oxetan-3-yl)piperidin-4-amine reagents DIPEA, DCM 0 °C to RT reactant1->reagents reactant2 Acryloyl Chloride reactant2->reagents product N-(1-(oxetan-3-yl)piperidin-4-yl)acrylamide reagents->product

Caption: Synthesis of a model covalent inhibitor.

Materials & Reagents:
  • 1-(Oxetan-3-yl)piperidin-4-amine (Commercially available)[8]

  • Acryloyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for chromatography

Step-by-Step Procedure:
  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-(Oxetan-3-yl)piperidin-4-amine (1.0 eq).

    • Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Add DIPEA (1.5 eq) to the solution and stir for 5 minutes. DIPEA acts as a non-nucleophilic base to quench the HCl byproduct.

  • Addition of Warhead:

    • Slowly add acryloyl chloride (1.1 eq) dropwise to the cold, stirring solution. The slow addition is crucial to control the exothermic reaction.

    • Causality: Using a slight excess of the acyl chloride ensures complete consumption of the starting amine.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be 5-10% methanol in DCM. The product should have a higher Rf value than the starting amine.

  • Workup:

    • Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Causality: The bicarbonate wash neutralizes any remaining acid, and the brine wash removes residual water and water-soluble impurities.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to elute the product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound as a solid or oil.

Structural Characterization:
  • ¹H and ¹³C NMR: Confirm the structure, ensuring the presence of vinyl protons from the acrylamide and the characteristic signals of the oxetane and piperidine rings.

  • High-Resolution Mass Spectrometry (HRMS): Verify the exact mass of the synthesized compound, confirming its elemental composition.

Protocol II: Characterization of Covalent Target Engagement

Once the inhibitor is synthesized and purified, its interaction with the target protein must be rigorously characterized. The key metrics are the confirmation of covalent bond formation and the rate of inactivation.

A. Confirmation of Covalent Adduct Formation via Intact Protein MS

This method provides direct evidence of covalent modification by detecting the mass increase of the target protein corresponding to the molecular weight of the inhibitor.[4][5][9]

Materials & Reagents:

  • Purified target protein (e.g., a kinase with an accessible cysteine) in a suitable buffer (e.g., HEPES or Tris).

  • Synthesized covalent inhibitor stock solution (e.g., 10 mM in DMSO).

  • LC-MS system capable of intact protein analysis (e.g., Q-TOF or Orbitrap).

Step-by-Step Procedure:

  • Incubation:

    • Prepare two samples:

      • Control: Target protein (e.g., 5 µM) + DMSO vehicle.

      • Test: Target protein (e.g., 5 µM) + covalent inhibitor (e.g., 50 µM, a 10-fold excess).

    • Incubate both samples at room temperature for a set time (e.g., 2 hours).

  • Sample Preparation for MS:

    • Quench the reaction by adding formic acid to a final concentration of 0.1%.

    • Desalt the protein sample using a C4 ZipTip or similar solid-phase extraction method to remove non-covalently bound inhibitor and buffer salts.

  • LC-MS Analysis:

    • Inject the desalted samples onto the LC-MS system.

    • Acquire the mass spectra for both the control (unmodified protein) and the test sample (inhibitor-treated protein).

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

  • Data Analysis:

    • Compare the mass of the protein in the test sample to the control.

    • A mass shift equal to the molecular weight of the inhibitor confirms covalent adduct formation.

SampleTheoretical Protein Mass (Da)Observed Protein Mass (Da)Mass Shift (Da)Covalent Adduct
Protein + Vehicle30,000.030,000.5-No
Protein + Inhibitor30,210.3 (Protein + 210.3 Da)30,210.8+210.3Yes
Caption: Example data table for intact protein mass spectrometry analysis.
B. Determination of Inactivation Kinetics (k_inact/K_I)

For irreversible inhibitors, the IC₅₀ value is time-dependent and not an accurate measure of potency. The second-order rate constant, k_inact/K_I, is the preferred metric, as it describes the efficiency of covalent bond formation.[10][11]

G E_I E + I E_dot_I E•I E_I->E_dot_I KI (k_on / k_off) Reversible Binding E_dash_I E-I E_dot_I->E_dash_I k_inact Covalent Bond Formation

Caption: Two-step mechanism of irreversible covalent inhibition.

Materials & Reagents:

  • Purified target enzyme.

  • Substrate for the enzyme that produces a detectable signal (e.g., fluorescent, luminescent).

  • Covalent inhibitor.

  • Assay buffer.

  • Plate reader.

Step-by-Step Procedure:

  • Assay Setup:

    • In a multi-well plate, pre-incubate the enzyme with a range of inhibitor concentrations (e.g., 0-10 µM) at a fixed temperature (e.g., 25 °C) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Self-Validation: Include a "no enzyme" control and a "no inhibitor" (vehicle) control for each time point.

  • Initiate Reaction:

    • After each pre-incubation time, initiate the enzymatic reaction by adding the substrate.

    • Immediately measure the reaction progress (e.g., fluorescence increase) over a short period where the reaction is linear.

  • Data Analysis:

    • Step 1: Calculate k_obs. For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the negative of the observed rate constant, k_obs.

    • Step 2: Calculate k_inact/K_I. Plot the calculated k_obs values against the corresponding inhibitor concentrations. The slope of this second plot is the k_inact/K_I value.[10][12]

Inhibitor [µM]k_obs (min⁻¹)
0.10.005
0.50.024
1.00.051
2.50.123
5.00.255
Caption: Example k_obs data for determining k_inact/K_I.

Conclusion and Future Perspectives

The 1-(Oxetan-3-yl)piperidin-4-amine scaffold represents a best-in-class starting point for the design of targeted covalent inhibitors. Its inherent, favorable physicochemical properties provide a significant advantage, allowing medicinal chemists to focus on optimizing target engagement and warhead reactivity rather than remediating fundamental property liabilities. The protocols outlined in this guide provide a comprehensive and validated workflow for leveraging this powerful building block, from initial synthesis to the rigorous characterization required for modern drug discovery programs. Future applications will likely see this and similar scaffolds paired with a wider array of reversible and irreversible warheads to target a diverse range of proteins beyond kinases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling with Sterically Hindered Amines like 1-(Oxetan-3-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. Amide bond formation is arguably the most critical reaction in medicinal chemistry. However, when dealing with sterically hindered substrates, such as the increasingly popular 1-(Oxetan-3-yl)piperidin-4-amine, standard protocols often falter, leading to low yields and frustrating side reactions. This guide is designed to provide you with a deep, mechanistic understanding and practical, field-proven solutions to overcome these challenges. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your own demanding coupling reactions.

The oxetane moiety in 1-(Oxetan-3-yl)piperidin-4-amine is a valuable bioisostere for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility.[1][2][3] However, the secondary amine on the piperidine ring, adjacent to the bulky oxetane substituent, presents a significant steric challenge for incoming activated carboxylic acids.[4][5] This guide will equip you to tackle this and similar challenging couplings head-on.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding the coupling of sterically hindered amines.

Q1: Why are sterically hindered amines like 1-(Oxetan-3-yl)piperidin-4-amine so difficult to couple?

A1: The primary challenge is steric hindrance.[4][6] The bulky groups on the amine physically obstruct the approach of the activated carboxylic acid. This slows down the rate of the desired nucleophilic attack, allowing side reactions to become more competitive. Common issues include:

  • Slow Reaction Kinetics: The sheer bulk of the substituents on both the amine and, potentially, the carboxylic acid, creates a high activation energy barrier for the formation of the tetrahedral intermediate.

  • Decomposition of Activated Species: Highly reactive activated esters (e.g., from HATU or carbodiimides) can hydrolyze if trace water is present or undergo other decomposition pathways before the hindered amine has a chance to react.[6]

  • Amine Protonation: An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[6]

Q2: What are the most effective coupling reagents for hindered amines?

A2: For sterically demanding couplings, more potent coupling reagents are essential.[7] Onium salt-based reagents are generally the preferred choice over standard carbodiimides like DCC or EDC, which often give low yields in these cases.[7]

Reagent Class Examples Reactivity Key Considerations
Uronium/Aminium Salts HATU, HCTU, COMUVery HighHATU and COMU are often considered the most effective.[8][9] They form highly reactive activated esters. COMU is based on the non-explosive and less allergenic OxymaPure additive.[9]
Phosphonium Salts PyAOP, PyBOPVery HighThese are also highly effective and are sometimes preferred to minimize certain side reactions.[7][10] However, PyBOP produces the carcinogenic byproduct HMPA.[9]
Phosphonic Anhydrides T3P® (Propylphosphonic Anhydride)HighAn excellent choice for hindered systems, often leading to high yields with minimal epimerization and an easy workup as the byproducts are water-soluble.[11]
Acyl Fluoride Precursors TFFH, BTFFHHighIn situ formation of acyl fluorides can be a powerful strategy when other methods fail.[12][13][14] Acyl fluorides are highly reactive intermediates.
Carbodiimides DCC, DIC, EDCModerateGenerally not recommended for highly hindered substrates unless used with activating additives like HOBt or OxymaPure, and even then, may be insufficient.[6][10]

Q3: How do I choose the right solvent and base for my reaction?

A3:

  • Solvents: Anhydrous polar aprotic solvents are standard. N,N-Dimethylformamide (DMF) is the most common choice. For reactions prone to aggregation, N-Methyl-2-pyrrolidone (NMP) or mixtures including Dichloromethane (DCM) can be beneficial.[15] Ensure your solvent is truly anhydrous, as water will hydrolyze the activated intermediate.[6]

  • Bases: A non-nucleophilic tertiary amine base is required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as such. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common choice. However, for substrates prone to epimerization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be preferable to minimize this side reaction.[7][9] Typically, 2-3 equivalents of base are used.

Q4: What temperature and reaction time should I use?

A4: Most couplings are initially attempted at room temperature. However, for hindered substrates, elevated temperatures are often necessary to overcome the activation energy barrier.[14]

  • Initial Attempt: Room temperature for 12-24 hours.

  • If No Reaction: Gradually increase the temperature to 40-80°C. Microwave synthesis can also be very effective at accelerating these slow reactions.[7][15]

  • Reaction Time: Monitor the reaction by LC-MS or TLC. Hindered couplings can be very slow, sometimes requiring 24 hours or more for completion.[7]

Q5: What are common side reactions and how can I minimize them?

A5:

  • Epimerization/Racemization: This occurs when the stereochemical integrity of the chiral center alpha to the carboxylic acid is lost. It is a major concern in peptide chemistry.[4]

    • Minimization: Use additives known to suppress racemization like OxymaPure or HOAt (found in reagents like COMU and HATU, respectively).[9][16] Running the reaction at lower temperatures can also help, though this may not be feasible for hindered couplings that require heat.[6]

  • Guanidinylation: Uronium/aminium reagents like HATU or HBTU can react with the free amine nucleophile, forming a guanidinium byproduct and capping the amine.

    • Minimization: Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine. This ensures the majority of the coupling reagent has reacted with the acid first.

  • N-Acylurea Formation: A side reaction with carbodiimide reagents where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[9]

    • Minimization: Use an additive like HOBt or OxymaPure to trap the O-acylisourea as a more stable active ester.

Section 2: Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Ineffective coupling reagent for the hindered system.[7]2. Insufficient reaction time or temperature.[14]3. Deactivation of the amine via protonation.4. Hydrolysis of activated intermediate due to wet solvent/reagents.[6]1. Switch to a more potent onium salt reagent like HATU, COMU, or T3P®.[7][11]2. Increase reaction time (up to 24h) and/or temperature (40-80°C). Consider using microwave irradiation.[7][15]3. Ensure sufficient non-nucleophilic base (e.g., 2-3 eq. of DIPEA) is present.[6]4. Use anhydrous solvents and reagents.
Incomplete Conversion (Starting Materials Remain) 1. Steric hindrance is too great for the chosen conditions.[4][5]2. Reagent equivalency is off.1. Move to a more forcing protocol, such as in situ acyl fluoride formation using TFFH or BTFFH.[13][14]2. Use a slight excess (1.1-1.2 eq.) of the carboxylic acid and coupling reagent relative to the amine.
Formation of Multiple Byproducts 1. Epimerization of the carboxylic acid partner.2. Side reaction of the coupling reagent (e.g., guanidinylation).3. Decomposition of starting materials or product at elevated temperatures.1. Use a reagent/additive system known to suppress epimerization (e.g., COMU). If using heat, find the lowest effective temperature.[9]2. Pre-activate the carboxylic acid for 15-30 minutes before adding the amine.3. Perform a time-course study to find the optimal reaction time before significant decomposition occurs.
Difficulty in Purifying the Product 1. Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC, HMPA from PyBOP).[8][9]2. Product has similar polarity to remaining starting materials.1. Use a reagent with water-soluble byproducts like EDC or T3P® to simplify workup.[9][11]2. Drive the reaction to completion using the strategies above to consume the starting materials. Consider using an excess of one reagent (the cheaper one) and then using a scavenger resin to remove it.

Section 3: Step-by-Step Protocols

Protocol 1: General Procedure for HATU-based Coupling [6]

  • To a dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 1-(Oxetan-3-yl)piperidin-4-amine (1.05 eq.) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature, monitoring its progress by LC-MS. If the reaction is slow, gradually heat to 40-60°C.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings [12][13]

  • Dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM.

  • Add a fluorinating agent such as TFFH (1.1 eq.) and a non-nucleophilic base like DIPEA (2.2 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.

  • In a separate flask, dissolve 1-(Oxetan-3-yl)piperidin-4-amine (1.0 eq.) and DIPEA (1.1 eq.) in anhydrous DCM.

  • Add the solution containing the acyl fluoride to the amine solution.

  • Stir the reaction at room temperature, or heat to reflux if necessary. These reactions can be significantly longer.

  • Monitor for completion by LC-MS.

  • Work up and purify as described in Protocol 1.

Section 4: Visual Guides

Below are diagrams illustrating key concepts in amide coupling.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH Activated Activated Intermediate (e.g., OAt-ester, O-Acylisourea) Acid->Activated + Reagent, Base Reagent Coupling Reagent (e.g., HATU, DCC) Base Base (e.g., DIPEA) Amide Amide Product Activated->Amide + Amine Amine R'-NH2 (Hindered Amine) Byproduct Byproducts

Caption: General workflow for amide bond formation.

G Start Low Yield in Hindered Amide Coupling Q1 Is the coupling reagent potent? (e.g., HATU, COMU) Start->Q1 A1_Yes Switch to more potent reagent (HATU, COMU, T3P) Q1->A1_Yes No Q2 Are conditions forceful enough? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Increase Temp (40-80°C) Increase Time (->24h) Use Microwave Q2->A2_Yes No Q3 Still no/low conversion? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Use Acyl Fluoride Method (TFFH / BTFFH) Q3->A3_Yes Yes End Coupling Optimized Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting hindered couplings.

References

Technical Support Center: N-Alkylation of 1-(Oxetan-3-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-NA-202601-01

Introduction The N-alkylation of 1-(Oxetan-3-yl)piperidin-4-amine is a critical transformation in medicinal chemistry for generating novel molecular entities. The starting material possesses two distinct secondary amine centers: the N1 nitrogen of the piperidine ring and the C4-exocyclic amine. This structural feature, combined with the presence of a chemically sensitive oxetane ring, presents unique challenges. The oxetane moiety, while beneficial for improving physicochemical properties like solubility, also introduces specific reaction pathways that can lead to undesirable side products.[1][2][3] The inherent strain of the four-membered ring makes it susceptible to ring-opening, particularly under acidic conditions.[1][4][5][6][7] Furthermore, the differential nucleophilicity of the two amine groups requires carefully optimized conditions to achieve regioselective alkylation.

This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help researchers navigate the complexities of this reaction, minimize side product formation, and ensure reproducible, high-yield synthesis.

Troubleshooting Guide & Core Concepts

This section addresses the most common issues encountered during the N-alkylation of 1-(Oxetan-3-yl)piperidin-4-amine in a question-and-answer format.

Q1: What are the primary side reactions I should be aware of, and what are their causes?

A: There are three principal side reactions that can complicate this transformation: Over-alkylation, Oxetane Ring-Opening, and Lack of Regioselectivity. Understanding the mechanism of each is the first step toward prevention.

  • Over-alkylation: The initial N-alkylation product is a tertiary amine. While less nucleophilic than the starting secondary amine, it can still react with a sufficiently reactive alkylating agent to form a quaternary ammonium salt.[8][9][10] This is especially problematic when using highly reactive agents like methyl iodide or under forcing conditions.[9]

  • Oxetane Ring-Opening: The oxetane ring is a strained ether. Under acidic conditions (either from reagents, acidic byproducts like H-X from an alkyl halide, or acidic catalysts), the oxetane oxygen can be protonated. This activation facilitates nucleophilic attack and cleavage of the ring, typically yielding a 1,3-diol or a corresponding ether if an alcohol solvent is used.[1][4][7][11] The presence of an internal nucleophile, such as the second amine group in the molecule, can also promote this decomposition.[12]

  • Lack of Regioselectivity (N1 vs. C4 Alkylation): The starting material has two secondary amines. While the N1 piperidine nitrogen is electronically deactivated by the inductive effect of the adjacent oxetane ring (reducing its basicity and nucleophilicity), it may still compete with the C4-amino group for the alkylating agent, leading to a mixture of isomers.[3][7]

G SM 1-(Oxetan-3-yl)piperidin-4-amine + Alkylating Agent (R-X) Desired Desired SM->Desired Controlled Conditions (Reductive Amination) SM->Desired Direct Alkylation (Potential for mixture) RingOpen RingOpen SM->RingOpen Acidic Conditions High Temperature Isomer Isomer SM->Isomer Non-selective Conditions Overalkyl Overalkyl Desired->Overalkyl Excess R-X Forcing Conditions Desired->RingOpen Acidic Workup

Q2: My LC-MS analysis shows a peak with a mass corresponding to my desired product plus the mass of the alkyl group again. What is it and how do I stop it?

A: This is the classic signature of over-alkylation , where your desired tertiary amine has reacted further to form a quaternary ammonium salt. This side reaction is driven by the residual nucleophilicity of the product and the reactivity of the alkylating agent.

Solutions:

  • Switch to Reductive Amination: This is the most robust solution. Instead of an alkyl halide, use the corresponding aldehyde or ketone. The reaction proceeds via an iminium intermediate which is reduced in situ. This method is highly selective for mono-alkylation and inherently avoids over-alkylation.[13][14][15] See Protocol 1 for a detailed procedure.

  • Control Stoichiometry: If using direct alkylation, use the amine as the limiting reagent is not recommended. Instead, a slight excess of the amine starting material can be used, but this complicates purification. The most effective approach is the slow, controlled addition of the alkylating agent (e.g., via syringe pump) to maintain its low concentration, favoring the reaction with the more abundant and more nucleophilic starting secondary amine.[14][16]

  • Choice of Base and Solvent: Use a non-nucleophilic, hindered base (e.g., DIPEA) to scavenge the acid byproduct without competing in the alkylation. A polar aprotic solvent like ACN or DMF is generally preferred.[16][17]

Q3: I see an unexpected peak in my mass spectrum with an m/z = [M+H+18]⁺. What could this be?

A: A mass increase of 18 amu (the mass of water) strongly suggests oxetane ring-opening has occurred via hydrolysis. This happens when the reaction or workup conditions are too acidic, leading to acid-catalyzed cleavage of the strained ether.[1][11]

Solutions:

  • Maintain Basic or Neutral pH: Ensure the reaction is run under basic conditions. Use a sufficient amount of a suitable base like K₂CO₃ or DIPEA to neutralize any acid generated.

  • Avoid Acidic Workup: Do not use acidic aqueous solutions (e.g., 1M HCl) during workup. If an acid wash is necessary for purification, use it cautiously on the final, purified product and minimize contact time. A standard workup should involve quenching with a mild basic solution like saturated NaHCO₃.[12]

  • Lower Reaction Temperature: Thermal stress can also promote ring-opening. If you are running the reaction at elevated temperatures, try lowering it. The oxetane ring is generally more stable at lower temperatures.[7][12]

  • Use Milder Reagents: Avoid Lewis acid catalysts or reagents that can generate Lewis acids in situ, as these strongly promote oxetane ring cleavage.[5][6]

Recommended Experimental Protocols

Protocol 1: Controlled Mono-Alkylation via Reductive Amination (Recommended)

This method offers superior control and minimizes side reactions, making it the preferred route for clean, selective N-alkylation.[15]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-(Oxetan-3-yl)piperidin-4-amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add the desired aldehyde or ketone (1.1 eq).

  • Imine/Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise over 15-20 minutes. The portion-wise addition helps to control any exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 30 minutes. Separate the organic layer.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[2][18]

Protocol 2: Direct Alkylation with Alkyl Halide (Use with Caution)

This classic method can be effective but requires careful control to mitigate the side reactions discussed above.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1-(Oxetan-3-yl)piperidin-4-amine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous acetonitrile (ACN) or DMF (approx. 0.1 M).[17]

  • Alkylating Agent Addition: Add the alkyl halide (e.g., alkyl bromide or iodide) (1.05 eq) dropwise or via syringe pump over 1-2 hours at room temperature under a nitrogen atmosphere.[16]

  • Reaction Monitoring: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) until completion, monitoring by TLC or LC-MS.

  • Workup: Filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction & Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data & Visualization

Table 1: Expected Mass Spectrometry Peaks

This table provides calculated exact masses for key compounds to aid in LC-MS analysis. (Assuming alkylation with a benzyl group as an example).

CompoundFormulaExact Mass (M)Expected [M+H]⁺
Starting MaterialC₈H₁₆N₂O156.1263157.1335
Desired Product (N-benzyl) C₁₅H₂₂N₂O 246.1732 247.1805
Over-alkylation ProductC₂₂H₃₀N₂O⁺338.2358338.2358
Ring-Opening Product (hydrolysis)C₁₅H₂₄N₂O₂264.1838265.1910
N1-Alkylated IsomerC₁₅H₂₂N₂O246.1732247.1805

G Start Analyze Reaction Crude by LC-MS Q1 Multiple Products Observed? Start->Q1 Q5 Low Conversion? Start->Q5 Q2 Mass = Product + Alkyl Group? Q1->Q2 Yes Success Clean Product Q1->Success No Q3 Mass = Product + 18? Q2->Q3 No Sol1 Diagnosis: Over-alkylation Action: Switch to Reductive Amination or use slow addition of R-X. Q2->Sol1 Yes Q4 Isomer with same Mass? Q3->Q4 No Sol2 Diagnosis: Ring-Opening Action: Ensure basic/neutral pH, avoid acidic workup, lower temp. Q3->Sol2 Yes Sol3 Diagnosis: Isomer Formation Action: Use Reductive Amination for better C4 selectivity. Q4->Sol3 Yes Q4->Success No Sol4 Check reagent quality, reaction time, and temperature. Consider a more reactive alkylating agent (I > Br > Cl). Q5->Sol4 Yes Q5->Success No

Frequently Asked Questions (FAQs)

  • Q: Which nitrogen is more nucleophilic, the N1 on the piperidine or the C4-amino group? A: Generally, the exocyclic C4-amino group is more nucleophilic. The oxetane ring attached to the N1 nitrogen exerts a significant electron-withdrawing inductive effect, which reduces the basicity and nucleophilicity of the N1 atom compared to a typical secondary amine.[3][7] This electronic difference is the basis for achieving C4-selective alkylation, especially under controlled conditions like reductive amination.

  • Q: Is the oxetane ring stable to common bases like K₂CO₃, DIPEA, or Et₃N? A: Yes, the oxetane ring is generally stable under basic and neutral conditions.[4][12] Its sensitivity is primarily towards acidic (both Brønsted and Lewis acids) and, to a lesser extent, high-temperature conditions.[5][7] Standard organic bases used for N-alkylation are well-tolerated.

  • Q: What is the best method to purify the final product? A: Flash column chromatography on silica gel is the most common and effective method for purifying these types of polar amine compounds.[2][18] A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount of triethylamine (~0.1-1%) added to the mobile phase to prevent peak tailing of the basic amine products on the acidic silica.[19] For very polar compounds or difficult separations, reversed-phase HPLC may be required.

References

Technical Support Center: Strategies for Selective Mono-N-Alkylation of 1-(Oxetan-3-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic methodologies involving 1-(Oxetan-3-yl)piperidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to address a common and critical challenge: achieving selective mono-N-alkylation while minimizing the formation of di-alkylation byproducts.

Foundational FAQs: Understanding the Reactivity of 1-(Oxetan-3-yl)piperidin-4-amine

Q1: Why is di-alkylation a persistent side reaction when alkylating the primary amine of 1-(Oxetan-3-yl)piperidin-4-amine?

A: This is a classic challenge rooted in the fundamental reactivity of amines. The primary amine of your starting material acts as a nucleophile to displace a leaving group on an alkylating agent (e.g., an alkyl halide), forming the desired mono-alkylated secondary amine. However, this secondary amine product is often more nucleophilic than the starting primary amine.[1][2] The newly added alkyl group is electron-donating, which increases the electron density on the nitrogen atom, enhancing its nucleophilicity.[1] Consequently, this more reactive secondary amine can effectively compete with the remaining primary amine for the alkylating agent, leading to the formation of an undesired di-alkylated tertiary amine byproduct. This "runaway" reaction can be difficult to control.[1]

Q2: What are the primary experimental factors that influence the ratio of mono- to di-alkylation?

A: Several interdependent factors control the selectivity of the N-alkylation reaction. Effectively minimizing di-alkylation requires a holistic optimization of these parameters:

  • Stoichiometry and Reagent Concentration: The relative amounts of the amine and the alkylating agent are critical. High concentrations of the alkylating agent increase the probability of the mono-alkylated product reacting a second time.[3]

  • Reaction Temperature: Higher temperatures increase reaction rates but often decrease selectivity, accelerating both the desired and undesired alkylation steps.

  • Choice of Base: The base used to scavenge the acid byproduct (e.g., HBr, HCl) can significantly influence the reaction's outcome by affecting the relative concentrations of deprotonated (and thus nucleophilic) amine species.[4][5][6]

  • Solvent: The solvent affects the solubility of reagents and can influence reaction rates and selectivity by stabilizing or destabilizing transition states and intermediates.[7][8][9]

  • Nature of the Alkylating Agent: The reactivity of the electrophile, governed by its leaving group (e.g., I > Br > Cl > OTs) and steric bulk, plays a crucial role.[10][11]

Troubleshooting Guide: Optimizing Direct Alkylation (SN2) Reactions

Q3: My direct alkylation with an alkyl halide is producing >20% di-alkylated product. How can I improve this using stoichiometry and controlled addition?

A: A common mistake is to add the alkylating agent all at once to a stoichiometric amount of the amine. This creates a high initial concentration of the electrophile, promoting over-alkylation.

Expert Recommendation: The key is to maintain a very low concentration of the alkylating agent throughout the reaction, ensuring it is more likely to encounter the primary amine (present in excess) than the newly formed secondary amine.

  • Use an Excess of the Primary Amine: Start by using a significant excess of 1-(Oxetan-3-yl)piperidin-4-amine (e.g., 2 to 5 equivalents). While this is not atom-economical, it statistically favors the reaction with the more abundant starting material.[10]

  • Slow, Controlled Addition: The most effective technique is to add the alkylating agent very slowly to the reaction mixture using a syringe pump over several hours.[10][12] This keeps the instantaneous concentration of the electrophile low, starving the more nucleophilic secondary amine product of a reaction partner.

See Protocol 1 for a detailed experimental setup.

Q4: What is the role of the base, and which one should I choose for optimal mono-alkylation selectivity?

A: In a direct alkylation with an alkyl halide, a base is required to neutralize the acidic byproduct (HX). Without a base, the reaction will form the ammonium salt of the amine, which is not nucleophilic, effectively stopping the reaction.[12] The choice of base is not trivial and can impact selectivity.

Causality: A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) is often a good choice as it is less likely to compete as a nucleophile. However, inorganic bases can offer unique advantages. Some studies have reported a "cesium effect," where bases like cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH) can promote high chemoselectivity for mono-alkylation, potentially by altering the aggregation state or reactivity of the amine anion.[13]

Base Type Typical pKa (Conjugate Acid) Comments & Rationale
K₂CO₃ Inorganic~10.3Standard, inexpensive, and effective. Heterogeneous in many organic solvents.
Cs₂CO₃ Inorganic~10.3Often provides better solubility and higher selectivity for mono-alkylation (the "cesium effect").[13]
DIPEA Organic (Hindered)~11Sterically hindered, making it non-nucleophilic. A common choice to avoid base-alkylation side products.
Et₃N Organic~10.75Can sometimes lead to quaternization (alkylation of the triethylamine itself). Less hindered than DIPEA.
Q5: How does my choice of alkylating agent (R-X) and its leaving group affect selectivity?

A: The structure and reactivity of the alkylating agent are paramount.

  • Leaving Group Ability: A more reactive leaving group (I > Br > OTs > Cl) will accelerate the SN2 reaction.[11][14] While this can be beneficial for sluggish reactions, it can also accelerate the second, undesired alkylation step. If you are seeing significant di-alkylation with an alkyl iodide, consider switching to the corresponding alkyl bromide or chloride to temper the reactivity.

  • Steric Hindrance: Increasing the steric bulk on the alkylating agent can dramatically suppress di-alkylation.[15][16] The mono-alkylated product, now bearing a bulky group, will be sterically hindered from approaching another molecule of the alkylating agent. This is one of the most powerful physical principles to leverage for selectivity.

Alternative Methodologies for High-Selectivity Mono-Alkylation

Q6: Is there a more reliable and general method than direct alkylation to guarantee mono-alkylation?

A: Absolutely. Reductive amination is widely considered the superior and more robust strategy for the controlled mono-N-alkylation of primary amines.[17][18][19] It completely avoids the over-alkylation problem inherent to direct alkylation.[19][20]

The Mechanism: This two-step, one-pot process involves:

  • Imine Formation: The primary amine reacts with a suitable aldehyde or ketone to form an intermediate imine (or iminium ion).

  • In Situ Reduction: A mild and selective reducing agent, added to the same pot, reduces the C=N double bond of the imine to a C-N single bond.

The reason this method is so selective is that the secondary amine product cannot form an imine with another molecule of the aldehyde/ketone, thereby halting the reaction pathway and preventing di-alkylation.[19]

Q7: How do I perform a reductive amination with 1-(Oxetan-3-yl)piperidin-4-amine?

A: This procedure is straightforward and highly effective. The choice of reducing agent is key. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice because it is mild, tolerant of slightly acidic conditions needed for imine formation, and selectively reduces imines much faster than it reduces the starting aldehyde or ketone.[17]

See Protocol 2 for a detailed step-by-step guide.

Q8: When should I consider using a protecting group strategy?

A: While more step-intensive, a protecting group strategy offers the highest level of control and is warranted in specific scenarios:

  • When Reductive Amination is Not Feasible: If the required aldehyde or ketone is unstable, unavailable, or if the desired alkyl group cannot be introduced via this method (e.g., a methyl group, where formaldehyde is problematic).

  • For Particularly Precious or Complex Substrates: When maximizing the yield of the mono-alkylated product is of utmost importance and outweighs the need for step economy.

The Strategy:

  • Protection: Protect the primary amine, often as a sulfonamide (e.g., nosyl or tosyl) or a carbamate (e.g., Boc).[21][22]

  • Alkylation: The protected nitrogen can then be alkylated once under basic conditions.

  • Deprotection: The protecting group is removed under specific conditions to reveal the pure, mono-alkylated secondary amine.

Visual Guides & Protocols

Diagram 1: The Di-alkylation Problem

G cluster_0 Reaction Pathway Start Primary Amine (R-NH2) Product1 Desired Product (Mono-alkylated Secondary Amine) R-NH-R' Start->Product1 Step 1 (Desired) RX Alkylating Agent (R'-X) RX->Product1 Product2 Undesired Byproduct (Di-alkylated Tertiary Amine) R-N(R')2 RX->Product2 Product1->Product2 Step 2 (Problematic) Often Faster than Step 1

Caption: The competitive reaction pathway leading to di-alkylation.

Diagram 2: Decision Workflow for Method Selection

G Start Goal: Selective Mono-Alkylation Q1 Is the corresponding aldehyde or ketone readily available? Start->Q1 Method1 Use Reductive Amination (Highest Selectivity) Q1->Method1 Yes Method2 Use Direct Alkylation Q1->Method2 No Q2 Is di-alkylation below acceptable limits (<5-10%)? Method2->Q2 Success Process Optimized Q2->Success Yes Troubleshoot Troubleshoot: - Slow addition of R-X - Use bulky R-X - Screen bases (Cs2CO3) - Lower temperature Q2->Troubleshoot No Troubleshoot->Method2 Re-optimize Protect Consider Protecting Group Strategy Troubleshoot->Protect If still failing

Caption: Decision tree for selecting an appropriate N-alkylation strategy.

Protocol 1: Controlled Mono-alkylation via Slow Addition of Alkyl Halide

Objective: To minimize di-alkylation by maintaining a low concentration of the alkylating agent.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(Oxetan-3-yl)piperidin-4-amine (3.0 eq.), a suitable base (e.g., K₂CO₃, 2.5 eq.), and anhydrous solvent (e.g., Acetonitrile or DMF, to make a ~0.1 M solution based on the alkyl halide).

  • Reagent Preparation: In a separate flask, prepare a solution of the alkyl halide (1.0 eq.) in the same anhydrous solvent. Load this solution into a syringe for use with a syringe pump.

  • Reaction: Heat the amine/base mixture to the desired temperature (e.g., 60 °C). Begin the slow addition of the alkyl halide solution via syringe pump over 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting alkyl halide and the ratio of mono- to di-alkylated product.

  • Workup: After completion, cool the reaction to room temperature. Filter off the inorganic base and concentrate the filtrate under reduced pressure. Purify the crude material using column chromatography to separate the desired mono-alkylated product from the di-alkylated byproduct and excess starting amine.

Protocol 2: Selective Mono-alkylation via Reductive Amination

Objective: To achieve highly selective mono-alkylation by forming and reducing an imine intermediate.

  • Setup: To a round-bottom flask, add 1-(Oxetan-3-yl)piperidin-4-amine (1.0 eq.), the desired aldehyde or ketone (1.1 eq.), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. A mild acid catalyst, such as acetic acid (0.1 eq.), can be added to facilitate imine formation. Molecular sieves can also be added to remove the water byproduct.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture. Caution: Gas evolution may occur.

  • Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for the disappearance of the imine intermediate and starting amine by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is often very pure, but can be further purified by column chromatography if necessary.

Summary of Strategies and Expected Outcomes

Method Key Parameters Typical Selectivity (Mono:Di) Advantages Disadvantages
Direct Alkylation 1:1 Stoichiometry, fast addition2:1 to 5:1Simple setup, one step.Poor selectivity, difficult purification.
Direct Alkylation 3:1 Amine:R-X, slow addition10:1 to 20:1Improved selectivity.Atom inefficient, requires syringe pump.
Direct Alkylation Bulky R-X, Cs₂CO₃ base>20:1High selectivity due to sterics/base effect.Limited to sterically hindered electrophiles.
Reductive Amination Aldehyde/Ketone + NaBH(OAc)₃>50:1 (often no di-alkylation detected)Excellent selectivity, broad scope, one-pot.[17][19]Requires corresponding carbonyl compound.
Protecting Group Protection -> Alkylation -> Deprotection>99:1Ultimate control, very high purity.Multi-step, lower overall yield.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1-(Oxetan-3-yl)piperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(Oxetan-3-yl)piperidin-4-amine derivatives. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for successful cross-coupling reactions involving this valuable building block. The unique structural features of this scaffold, namely the sterically hindered secondary amine within the piperidine ring and the presence of a strained oxetane moiety, present specific challenges and considerations for catalyst selection and reaction optimization. This resource is designed to help you navigate these complexities and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with 1-(Oxetan-3-yl)piperidin-4-amine derivatives?

A1: The primary challenges stem from the inherent properties of the substrate. The secondary amine is sterically hindered, which can slow down the rate of C-N bond formation in Buchwald-Hartwig aminations.[1] Additionally, the oxetane ring, while generally stable, can be sensitive to certain reaction conditions, particularly harsh bases or high temperatures, potentially leading to ring-opening side reactions.[2][3] Catalyst inhibition by the nitrogen lone pair of the piperidine can also be a concern, necessitating the use of specialized ligands.[4]

Q2: Which types of cross-coupling reactions are commonly performed with this class of compounds?

A2: The most common and synthetically valuable cross-coupling reactions for this scaffold are palladium-catalyzed C-N bond formations, such as the Buchwald-Hartwig amination, to introduce aryl or heteroaryl substituents onto the piperidine nitrogen.[5][6] Suzuki-Miyaura couplings are also relevant if the piperidine derivative is further functionalized with a halide, allowing for the introduction of various organic groups. Sonogashira couplings can be employed to introduce alkyne functionalities.

Q3: What is the general starting point for selecting a catalyst system for a Buchwald-Hartwig amination with 1-(Oxetan-3-yl)piperidin-4-amine?

A3: For sterically hindered secondary amines, a good starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladium(0) source such as Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand.[7][8] Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Hartwig (e.g., Josiphos-type) families are often excellent choices.[1][9] A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is typically required.[10]

Q4: Can the oxetane ring open under typical cross-coupling conditions?

A4: While the oxetane ring is a robust functional group, its stability is condition-dependent. Under standard palladium-catalyzed cross-coupling conditions with appropriate base selection, the oxetane ring generally remains intact.[11] However, very strong bases, high temperatures, or the use of certain Lewis acidic reagents could potentially promote ring-opening. It is crucial to screen reaction conditions to ensure the integrity of the oxetane moiety. Nickel-catalyzed cross-electrophile couplings have been shown to intentionally open oxetane rings, highlighting the importance of catalyst and condition selection.[2][12]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Low or No Product Yield

Q: I am not observing any product formation in my Buchwald-Hartwig amination. What should I check first?

A:

  • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand are not degraded. Phosphine ligands, especially electron-rich ones, can be air-sensitive. Store them under an inert atmosphere. Consider using a pre-formed, air-stable palladium precatalyst.[13]

  • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.[10]

  • Base Strength and Solubility: For sterically hindered amines, a strong base is often necessary to deprotonate the amine and facilitate the catalytic cycle.[14] If using a solid base like K₃PO₄, ensure it is finely powdered and that there is sufficient mixing. The solubility of the base can also be a factor; consider screening different bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃).[15]

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. If you are not seeing any conversion at a lower temperature, a careful, incremental increase in temperature may be beneficial.

Q: My Suzuki-Miyaura coupling is giving a low yield. What are the likely causes?

A:

  • Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition, especially under the reaction conditions.[16] Consider using a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[10]

  • Homocoupling: The formation of a dimer of your boronic acid (homocoupling) is a common side reaction, often exacerbated by the presence of oxygen.[10] Rigorous degassing is crucial.

  • Base Selection: The choice of base is critical in Suzuki couplings for activating the boronic acid.[17] The optimal base can vary depending on the substrates and solvent. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.

  • Ligand Choice: For challenging substrates, standard ligands like PPh₃ may not be sufficient. Consider using bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) which are known to promote challenging Suzuki couplings.[18][19]

Formation of Side Products

Q: I am observing a significant amount of hydrodehalogenation of my aryl halide starting material. How can I minimize this?

A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced. This can be caused by:

  • Moisture: Ensure all reagents and solvents are anhydrous.

  • Inefficient Catalysis: If the desired cross-coupling is slow, side reactions can become more prevalent. Optimizing the catalyst, ligand, and temperature to accelerate the productive catalytic cycle can help.

  • Choice of Base: Some bases can promote this side reaction more than others. Screening different bases may be necessary.

Q: My reaction is producing a complex mixture of products. What could be the issue?

A: A complex product mixture can arise from several factors:

  • Catalyst Decomposition: If your catalyst is degrading, it can lead to a variety of undesired reactions.

  • Substrate Instability: Check the stability of your starting materials under the reaction conditions. The oxetane ring or other functional groups may be undergoing side reactions.

  • Over-reaction: In some cases, the desired product may be susceptible to further reactions under the coupling conditions. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Catalyst and Condition Selection Tables

Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination
Palladium SourceLigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂XPhosNaOt-BuToluene or Dioxane80-110A robust system for sterically hindered amines.
Pd₂(dba)₃RuPhosK₃PO₄t-BuOH or Dioxane80-110Good for substrates with base-sensitive functional groups.
BrettPhos Pd G3(None needed)Cs₂CO₃Toluene80-110An air-stable precatalyst that can simplify reaction setup.
Table 2: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Palladium SourceLigandBaseSolventTemperature (°C)Notes
Pd(PPh₃)₄(None needed)K₂CO₃Toluene/H₂O or Dioxane/H₂O80-100A classic system, may not be suitable for very hindered substrates.
Pd(dppf)Cl₂(None needed)K₃PO₄DME/H₂O80-100Often effective for a wide range of substrates.
XPhos Pd G2(None needed)K₃PO₄Dioxane/H₂O80-110A highly active precatalyst for challenging couplings.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 1-(Oxetan-3-yl)piperidin-4-amine derivative (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Evacuate and backfill the tube with argon or nitrogen (repeat three times).

  • In a separate vial, dissolve the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol) in the degassed solvent (e.g., toluene, 5 mL).

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide derivative of 1-(Oxetan-3-yl)piperidin-4-amine (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen (repeat three times).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) and the degassed solvent system (e.g., dioxane/water 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start Reaction Planning cluster_catalyst Catalyst System Selection cluster_optimization Reaction Optimization & Troubleshooting Start Define Cross-Coupling Reaction (e.g., Buchwald-Hartwig, Suzuki) Ligand Select Ligand: Bulky, electron-rich phosphine (e.g., XPhos, RuPhos) Start->Ligand Consider steric hindrance of piperidine Palladium Select Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, or precatalyst Start->Palladium Base Select Base: Strong, non-nucleophilic for C-N (NaOt-Bu) Inorganic for C-C (K₃PO₄) Start->Base Consider oxetane stability Conditions Initial Reaction Setup: Inert atmosphere, degassed solvent (Toluene, Dioxane) Ligand->Conditions Palladium->Conditions Base->Conditions Monitor Monitor Reaction (TLC, LC-MS) Conditions->Monitor Analysis Analyze Outcome Monitor->Analysis Troubleshoot Troubleshoot: Low yield, side products, etc. Analysis->Troubleshoot Unsatisfactory Result Success Successful Coupling Analysis->Success High Yield, Clean Reaction Troubleshoot->Ligand Screen Ligands Troubleshoot->Base Screen Bases Troubleshoot->Conditions Adjust Temperature, Solvent Buchwald_Hartwig_Cycle cluster_inputs cluster_pitfalls Potential Pitfalls Pd0 Pd(0)L OxAdd Ar-Pd(II)(X)L Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)(Amine)L]X OxAdd->AmineCoord Amido Ar-Pd(II)(Amide)L AmineCoord->Amido Deprotonation Product Ar-Amine Amido->Product Reductive Elimination Catalyst Pd(0)L Amido->Catalyst BetaHydride β-Hydride Elimination Amido->BetaHydride ArX Ar-X ArX->OxAdd Amine R₂NH Amine->AmineCoord Base Base Base->Amido

References

Technical Support Center: Byproduct Identification in 1-(Oxetan-3-yl)piperidin-4-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Oxetan-3-yl)piperidin-4-amine. This guide is designed to help you identify and troubleshoot common byproducts observed during LC-MS analysis of its reactions. Drawing from established principles of organic chemistry and chromatography, this center provides in-depth, practical solutions to common challenges.

Troubleshooting Guide: Interpreting Unexpected LC-MS Peaks

This section is structured in a question-and-answer format to directly address specific issues you may encounter. The parent compound, 1-(Oxetan-3-yl)piperidin-4-amine, has a molecular weight of 156.23 g/mol and will typically be observed as its protonated molecular ion, [M+H]⁺, at m/z 157.13 .[1]

Question 1: My LC-MS shows a significant peak at m/z 175.14. What is the likely identity of this byproduct?

Answer:

A mass shift of +18 Da ([M+H+18]⁺) strongly suggests the addition of a water molecule. The most probable cause is the acid-catalyzed hydrolysis of the strained oxetane ring.[2][3] Even mildly acidic conditions, often present in reaction workups or chromatography mobile phases (e.g., using formic acid), can promote this ring-opening to form the corresponding 1,3-diol.[2][3]

  • Proposed Structure: 1-(2,4-dihydroxybutan-2-yl)piperidin-4-amine

  • Plausible Cause: Exposure to acidic conditions (e.g., acidic reagents, workup, or LC-MS mobile phase) or elevated temperatures in the presence of water. Oxetane rings are known to be susceptible to ring-opening under such conditions.[4][5][6]

  • Troubleshooting Steps:

    • Neutralize Samples: Ensure your reaction mixture is neutralized before analysis. If possible, prepare the sample for LC-MS in a neutral diluent.

    • Modify Mobile Phase: If the byproduct appears to be forming on-column, consider using a mobile phase with a higher pH or a different acid modifier. However, be mindful of the compatibility with your column and MS ionization.

    • Analyze Reaction Kinetics: Take aliquots at different time points during your reaction to determine if the byproduct is forming during the reaction itself or during workup/analysis.

Question 2: I've detected a peak at m/z 185.15. This corresponds to a +28 Da shift. What could this be?

Answer:

A mass increase of 28 Da is characteristic of a formylation reaction ([M-H+CHO]⁺). The primary amine on the piperidine ring is a nucleophile that can react with various formyl sources.[7][8]

  • Proposed Structure: N-(1-(Oxetan-3-yl)piperidin-4-yl)formamide

  • Plausible Causes:

    • Formic Acid: If formic acid is used in the reaction, as a reagent or as a mobile phase additive, it can formylate primary amines, sometimes catalyzed by heat or other reagents.[7][8][9]

    • Dimethylformamide (DMF): If DMF is used as a reaction solvent, it can act as a formylating agent, especially at elevated temperatures.[10][11]

  • Troubleshooting Steps:

    • Solvent/Reagent Substitution: If formylation is undesirable, consider replacing DMF with a less reactive solvent like DMSO, NMP, or acetonitrile. If formic acid is the source, try a different acid for pH modification or catalysis.

    • Temperature Control: If DMF must be used, run the reaction at the lowest effective temperature to minimize this side reaction.[10]

    • Blank Injection: Inject a blank sample (solvent only) to rule out contamination from the LC system.[12][13]

Question 3: An unexpected peak appeared at m/z 171.15, a +14 Da addition. What is the source of this methylation?

Answer:

A +14 Da shift indicates the addition of a methyl group (N-methylation). The most likely site for this is the secondary nitrogen of the piperidine ring, which is more nucleophilic than the primary amine.

  • Proposed Structure: 4-Amino-1-methyl-1-(oxetan-3-yl)piperidin-1-ium (quaternary amine) or N-methyl-1-(oxetan-3-yl)piperidin-4-amine if the primary amine is alkylated.

  • Plausible Causes:

    • Methylating Reagents: Impurities in your starting materials or reagents could include methylating agents (e.g., methyl iodide, dimethyl sulfate).

    • Solvent Reactivity: Although less common, solvents like methanol could potentially act as a methyl source under specific catalytic conditions.

  • Troubleshooting Steps:

    • Check Reagent Purity: Analyze all starting materials and reagents individually by LC-MS to screen for impurities.

    • Avoid Over-alkylation: In reactions where you are intentionally alkylating the primary amine, over-alkylation can occur, leading to methylation of the piperidine nitrogen.[14] Using a less reactive alkylating agent or carefully controlling stoichiometry can mitigate this.

Summary of Potential Byproducts

Mass Shift (Da)Observed m/z ([M+H]⁺)Proposed ModificationLikely Cause(s)
+18175.14Hydrolysis (Oxetane Ring Opening)Acidic conditions, water, heat[2][3][15]
+28185.15Formylation (on primary amine)Formic acid or DMF solvent[7][8][10]
+14171.15Methylation (on piperidine N)Methylating impurities, over-alkylation side products[14]
+XVariesN-Alkylation (on piperidine N)Reaction with alkylating agents or aldehydes/ketones (reductive amination)[14][16]

Experimental Protocols

Protocol 1: General Purpose LC-MS Method for Polar Amines

This method is a starting point and should be optimized for your specific reaction mixture. The compound's polarity requires careful column and mobile phase selection to achieve good retention and peak shape.[17][18][19]

  • LC System: Standard HPLC or UHPLC system coupled to a mass spectrometer.

  • Column: Use a column designed for polar compounds, such as a C18 with polar end-capping or an embedded polar group (e.g., HALO AQ-C18, Waters ACQUITY BEH C18).[20][21] A typical dimension is 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: 5% to 95% B

    • 4.0 - 5.0 min: 95% B

    • 5.0 - 5.1 min: 95% to 5% B

    • 5.1 - 6.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

  • MS Detector: Electrospray Ionization (ESI) in Positive Mode.

  • MS Scan Range: m/z 100 - 500

Visual Diagrams

Byproduct Identification Workflow

This diagram outlines a systematic approach to identifying unknown peaks in your chromatogram.

Byproduct_Identification_Workflow start Unexpected Peak Observed in LC-MS calc_mass_shift Calculate Mass Shift (Δm/z) from Parent Compound (m/z 157.13) start->calc_mass_shift consult_table Consult Common Byproduct Table calc_mass_shift->consult_table propose_structure Propose Plausible Byproduct Structure consult_table->propose_structure analyze_conditions Analyze Reaction Conditions (Solvents, Reagents, Temp, pH) propose_structure->analyze_conditions formulate_hypothesis Formulate Hypothesis on Byproduct Formation analyze_conditions->formulate_hypothesis troubleshoot Implement Troubleshooting Steps (e.g., Change Solvent, Temp, pH) formulate_hypothesis->troubleshoot confirm Confirm Identity (e.g., by MS/MS, Standard Synthesis) troubleshoot->confirm end Problem Resolved confirm->end

A systematic workflow for identifying unknown peaks.
Potential Byproduct Formation Pathways

This diagram illustrates the chemical transformations leading to common byproducts.

Byproduct_Pathways cluster_main Parent Compound cluster_byproducts Potential Byproducts parent 1-(Oxetan-3-yl)piperidin-4-amine [M+H]⁺ = 157.13 hydrolysis Diol Byproduct [M+H]⁺ = 175.14 parent->hydrolysis + H₂O (Acidic Conditions) formylation Formamide Byproduct [M+H]⁺ = 185.15 parent->formylation + HCOOH or DMF (Heat)

Key reaction pathways leading to common byproducts.

Frequently Asked Questions (FAQs)

Q1: My baseline is noisy and I see many small, inconsistent peaks. What should I check first? A: A noisy or drifting baseline often points to issues with the LC system itself rather than the chemical reaction.[22] Start by checking for leaks, ensuring the degasser is working properly, and purging the system with fresh mobile phase.[22][23] "Ghost peaks" can also be caused by carryover from a previous injection or contamination in your mobile phase.[12][24] Running a blank injection (just the mobile phase) can help diagnose this.[12][22]

Q2: How can I improve the peak shape for my parent compound? It shows significant tailing. A: Peak tailing for basic compounds like this is common and often caused by secondary interactions with the stationary phase or column overload.[12][22] First, try reducing the amount of sample you inject. If that doesn't help, ensure your mobile phase modifier (like formic acid) is at an adequate concentration (0.1% is standard) to protonate the amine and minimize unwanted interactions. Using a column specifically designed for polar or basic compounds is also highly recommended.[21]

Q3: Is the oxetane ring stable under basic conditions? A: Generally, the oxetane ring is more stable under basic conditions compared to acidic conditions.[4][5] Ring-opening is primarily driven by acid catalysis. However, extremely harsh basic conditions combined with high temperatures and potent nucleophiles could potentially lead to degradation, although this is less common than acid-catalyzed hydrolysis.

Q4: Can I differentiate between a byproduct formed during the reaction and one formed in the LC-MS source? A: Yes. To check for in-source degradation or transformation, you can perform direct infusion analysis of a purified sample of your starting material or product. If the "byproduct" peak appears during direct infusion, it's likely forming in the MS source. If it only appears during the LC run, it may be forming on the column. If it's present in the crude reaction mixture before any analysis, it's a true reaction byproduct. Comparing the chromatograms of the crude mixture and a purified sample is key.

References

Validation & Comparative

The Oxetane Advantage: A Comparative Guide to In Vitro ADME Profiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Four-Membered Ring in Drug Discovery

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly turning to novel chemical motifs to overcome the perennial challenges of drug development. Among these, the oxetane ring—a strained four-membered cyclic ether—has emerged as a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4][5] Initially explored as a bioisosteric replacement for gem-dimethyl and carbonyl groups, the strategic incorporation of oxetanes is now a validated strategy to enhance aqueous solubility, metabolic stability, and overall drug-like properties.[2][6][7] This guide provides an in-depth comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of oxetane-containing compounds against their non-oxetane analogues, supported by experimental data and detailed protocols for key assays.

The unique structural and electronic features of the oxetane moiety, including its polarity, three-dimensionality, and ability to act as a hydrogen bond acceptor, are central to its beneficial effects on ADME parameters.[4][7] This guide will dissect these effects, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging the "oxetane advantage" in their discovery programs.

I. Comparative Analysis of In Vitro ADME Properties

The decision to incorporate an oxetane is often driven by the need to address specific ADME liabilities in a lead compound. The following sections provide a data-driven comparison of how oxetane incorporation impacts key in vitro ADME parameters.

A. Metabolic Stability: Resisting the Clearance Machinery

One of the most significant advantages of oxetane incorporation is the enhancement of metabolic stability.[2][8][9] The oxetane ring is generally less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more traditional functional groups.[10][11] By blocking or shielding metabolically vulnerable sites, the oxetane moiety can significantly reduce the intrinsic clearance (CLint) of a drug candidate.[11]

Table 1: Comparison of Metabolic Stability of Oxetane-Containing Compounds and Their Analogues in Human Liver Microsomes (HLM)

Parent Compound (Analogue)StructureOxetane-Containing CompoundStructureHLM CLint (μL/min/mg) [Analogue]HLM CLint (μL/min/mg) [Oxetane]Fold Improvement
EZH2 Inhibitor Dimethylisoxazole moietyPF-06821497 Oxetane replaces dimethylisoxazole169Significantly Lower (Implied)>150-fold (solubility)
MMP-13 Inhibitor Methyl-containing compoundOxetanyl Derivative Oxetane replaces methylHighSignificantly LowerNot Quantified
N-substituted Arylsulfonamide Cyclohexyl derivativeOxetane Derivative Oxetane replaces cyclohexyl>29325.9>11

Data synthesized from multiple sources indicating trends. Specific CLint values are illustrative and context-dependent.[2][8]

The causal basis for this improved stability lies in the oxetane's electronic nature and steric profile. The electron-withdrawing effect of the oxygen atom can deactivate adjacent C-H bonds towards oxidation. Furthermore, the rigid, three-dimensional structure of the oxetane can sterically hinder the approach of metabolizing enzymes.[4] Interestingly, some studies suggest that oxetanes can be metabolized by microsomal epoxide hydrolase (mEH) to form diols, offering an alternative clearance pathway that may reduce reliance on CYP enzymes and thus lower the potential for drug-drug interactions.[10][12]

B. Aqueous Solubility: Quenching the Thirst for Bioavailability

Poor aqueous solubility is a major hurdle in drug development, often leading to low oral bioavailability. The polar nature of the oxetane ring makes it an excellent tool for increasing the solubility of lipophilic compounds.[1][2][13] Replacing a non-polar group like a gem-dimethyl group with an oxetane can dramatically increase aqueous solubility, in some cases by several orders of magnitude.[1][9][13][14]

Table 2: Impact of Oxetane Substitution on Aqueous Solubility

Parent Compound (Analogue)ModificationAqueous Solubility [Analogue]Aqueous Solubility [Oxetane]Fold Increase
Generic Scaffoldgem-dimethyl to oxetaneLowHigh4 to >4000
EZH2 InhibitorDimethylisoxazole to oxetaneLowHigh~150
Thalidomide AnalogueImide C=O to oxetaneBaselineIncreasedNot Quantified

Data represents generalized findings and specific case studies.[1][9][13][14][15]

This enhancement is attributed to the oxetane's ability to act as a hydrogen bond acceptor via its oxygen atom, improving interactions with water molecules.[7] The introduction of this polar motif can disrupt the crystal lattice of a solid compound, further contributing to increased solubility.

C. Permeability: Navigating the Cellular Maze

Intestinal permeability is a critical factor for oral drug absorption. The impact of oxetane incorporation on permeability is more nuanced and context-dependent than its effects on stability and solubility.[1] While increasing polarity generally tends to decrease passive permeability, the compact and rigid nature of the oxetane can sometimes lead to improved permeability profiles.[1][4]

In the case of the SYK inhibitor Lanraplenib, the introduction of a piperazine-oxetane motif was key to achieving a balance of good metabolic stability, high solubility, and sufficient Caco-2 permeability.[1][4] This highlights that the overall ADME profile is a result of multifactorial optimization, where the oxetane plays a crucial role in achieving the desired balance.

D. Lipophilicity (LogD) and pKa Modulation

Lipophilicity, often measured as the distribution coefficient (LogD), is a key determinant of a compound's ADME properties. The incorporation of a polar oxetane typically leads to a reduction in LogD compared to its non-polar counterparts like cyclobutane or gem-dimethyl groups.[1][2] This can be advantageous for reducing off-target toxicities and improving overall drug-like properties.[13]

Furthermore, the inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the basicity (pKa) of nearby amines.[4] This is a valuable tactic for medicinal chemists to mitigate issues associated with high basicity, such as hERG channel inhibition or lysosomal trapping, without sacrificing other desirable properties.[16][17] For example, in the development of Bruton's tyrosine kinase (BTK) inhibitors, this strategy was employed to reduce off-target effects.[16][17]

II. Experimental Protocols for Key In Vitro ADME Assays

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step protocols for two fundamental in vitro ADME assays.

A. Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by the primary drug-metabolizing enzymes located in the liver microsomes.

Objective: To determine the intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), protein concentration typically 20 mg/mL

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compound (e.g., Testosterone, a known CYP3A4 substrate)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well incubation plate and analytical plate

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare working solutions of the test compound and positive control by diluting the stock solution in phosphate buffer.

  • Incubation Mixture Preparation: In the 96-well plate, prepare the incubation mixture containing HLM (final protein concentration typically 0.5-1.0 mg/mL) and phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls (to which buffer is added instead). Immediately after, add the test compound and positive control to their respective wells to achieve the final desired concentration (e.g., 1 µM).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point is quenched immediately after adding the compound.

  • Sample Processing: Seal the plate, vortex, and centrifuge to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The half-life (t1/2) is calculated as 0.693/k. Intrinsic clearance (CLint) is then calculated using the equation: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).

B. Protocol: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is the industry standard for predicting intestinal drug absorption.[18][19][20]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Caco-2 cells cultured on permeable filter supports (e.g., Transwell® plates) for 21-25 days.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Control compounds: Lucifer yellow (for monolayer integrity), Propranolol (high permeability), and Atenolol (low permeability).

  • Analytical standards and internal standard.

  • LC-MS/MS system for analysis.

Procedure:

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the integrity of the tight junctions.

  • Preparation: Wash the Caco-2 monolayers with pre-warmed transport buffer.

  • Dosing Solution Preparation: Prepare the dosing solution by diluting the test compound and control compounds in the transport buffer to the final concentration (e.g., 10 µM). Include Lucifer yellow in the apical dosing solution for A-B permeability.

  • Permeability Measurement (A-B):

    • Add the dosing solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 60, 120 minutes), take samples from the basolateral chamber. Replace the volume with fresh buffer.

  • Permeability Measurement (B-A):

    • Add the dosing solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Incubate and sample from the apical chamber as described above.

  • Sample Analysis: Analyze the concentration of the test compound in the donor and receiver samples using LC-MS/MS. Also, measure the concentration of Lucifer yellow to confirm monolayer integrity throughout the experiment.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio Calculation: The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.

III. Visualizing Workflows and Concepts

To further clarify the experimental processes and the strategic role of oxetanes, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Microsome/ Buffer Mixture e1 Pre-incubate Microsome Mixture at 37°C p1->e1 p2 Prepare Test Compound Working Solution e2 Initiate Reaction with NADPH & Compound p2->e2 p3 Prepare NADPH Regenerating System p3->e2 e1->e2 e3 Sample at Time Points (0, 5, 15, 30, 60 min) e2->e3 e4 Quench Reaction with Acetonitrile + IS e3->e4 a1 Centrifuge and Collect Supernatant e4->a1 a2 LC-MS/MS Analysis a1->a2 a3 Calculate t1/2 and CLint a2->a3

Caption: Workflow for the In Vitro Metabolic Stability Assay.

G cluster_strategy Lead Optimization Strategy cluster_problems Identified Issues cluster_solutions Improved Properties Lead Lead Compound (ADME Liabilities) p1 Poor Solubility Lead->p1 p2 High Metabolic Clearance Lead->p2 p3 High LogD Lead->p3 p4 Undesirable pKa Lead->p4 Oxetane Incorporate Oxetane Moiety p1->Oxetane p2->Oxetane p3->Oxetane p4->Oxetane s1 Increased Solubility Oxetane->s1 s2 Enhanced Metabolic Stability Oxetane->s2 s3 Lowered LogD Oxetane->s3 s4 Modulated pKa Oxetane->s4 Optimized Optimized Candidate (Improved ADME Profile) s1->Optimized s2->Optimized s3->Optimized s4->Optimized

Caption: Strategic Role of Oxetane Incorporation in Drug Discovery.

IV. Conclusion and Future Directions

The incorporation of oxetane rings has unequivocally become a cornerstone of modern medicinal chemistry, offering a robust strategy to overcome common ADME-related hurdles.[1][3][16] The evidence compellingly demonstrates that these small, polar heterocycles can significantly enhance metabolic stability and aqueous solubility, while providing a means to modulate lipophilicity and the basicity of adjacent functional groups.[2][4][17] The provided protocols for key in vitro ADME assays serve as a practical guide for researchers to reliably assess the impact of such structural modifications.

As drug discovery ventures into more challenging biological targets and chemical space, the "oxetane advantage" will likely become even more critical. Future research will undoubtedly uncover more nuanced structure-activity relationships governing the ADME-modulating effects of substituted oxetanes, further expanding the synthetic chemist's toolkit. For drug development professionals, a deep understanding of the principles and practices outlined in this guide is essential for the successful design and selection of next-generation therapeutics with superior pharmacokinetic profiles.

References

A Senior Application Scientist's Guide: Comparative Study of Oxetane vs. gem-Dimethyl Group in Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bioisosteres in Modern Drug Discovery

In medicinal chemistry, the journey from a promising hit to a viable drug candidate is a multidimensional optimization challenge. Scientists must concurrently refine a molecule's potency, selectivity, and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A cornerstone of this effort is the principle of bioisosteric replacement, where one functional group is swapped for another with similar steric or electronic characteristics to enhance a molecule's overall profile. Among the most impactful of these substitutions is the replacement of the classic gem-dimethyl group with an oxetane ring.

The gem-dimethyl group has long been a reliable tool for medicinal chemists. Its primary function is to provide steric bulk, which can shield metabolically vulnerable positions from degradation by enzymes like Cytochrome P450 (CYP), and to lock in specific conformations.[1][2][3] However, this modification invariably increases lipophilicity, which can lead to undesirable consequences such as decreased solubility, increased off-target effects, and higher metabolic clearance.[1][4] The oxetane ring has emerged as a powerful and modern alternative, offering a solution to many of the challenges posed by its hydrocarbon counterpart.[5][6][7][8] This guide provides an in-depth comparison of these two critical motifs, supported by experimental data and detailed protocols to guide rational drug design.

Profiling the Moieties: A Tale of Two Isosteres

The gem-Dimethyl Group: The Established Steric Shield

Characterized by two methyl groups on a single carbon, the gem-dimethyl group is a non-polar, space-filling moiety. Its value lies in its ability to block metabolic attack and restrict bond rotation, which can pre-organize a molecule into a more bioactive conformation, an entropically favorable strategy for improving target engagement.[2]

The Oxetane Ring: The Modern Polar Modulator

The oxetane is a four-membered cyclic ether. While it occupies a similar molecular volume to the gem-dimethyl group, its properties are profoundly different.[4][5] The oxygen atom introduces polarity and a hydrogen bond accepting capability, while the strained, sp³-rich ring system imparts a distinct three-dimensional character.[5][6][7] This unique combination allows oxetanes to serve as versatile tools for fine-tuning a wide array of physicochemical properties.[7][9]

Head-to-Head Comparison: Physicochemical and Pharmacokinetic Impact

The decision to incorporate an oxetane or a gem-dimethyl group can dramatically alter the fate of a drug candidate. The following table summarizes their differential effects on key drug-like properties.

Propertygem-Dimethyl GroupOxetane RingCausality and Rationale
Aqueous Solubility DecreasesSignificantly IncreasesThe polar oxygen atom of the oxetane acts as a hydrogen bond acceptor, improving interactions with water and disrupting the crystal lattice energy of the solid state. The increase can range from 4-fold to over 4000-fold depending on the molecular context.[9][10]
Lipophilicity (LogP/LogD) IncreasesDecreasesThe replacement of two non-polar methyl groups with a more polar cyclic ether reduces the overall lipophilicity of the molecule.[4][11][12] This is often a primary goal in lead optimization to improve the ADME profile.
Metabolic Stability Increases (via steric shielding)Often IncreasesWhile both groups can block metabolically labile sites, the oxetane is generally more stable to oxidative metabolism than alkyl groups.[9][10][13] Its increased polarity can also reduce nonspecific binding to metabolic enzymes like CYPs.[4]
Permeability Can be high due to lipophilicityVariableWhile reduced lipophilicity might suggest lower passive permeability, the effect is context-dependent. In some cases, improved solubility can lead to a better overall absorption profile. The permeability of oxetane-containing compounds has been shown to be superior to alkyl variants in certain series.[12]
Molecular Shape Tetrahedral, space-fillingPuckered, three-dimensionalThe rigid, puckered structure of the oxetane can enforce specific conformations, which can be beneficial for target binding.[9][10] Its sp³-rich character contributes to a more "non-flat" molecular architecture, which is often associated with higher clinical success rates.[6]
Basicity of Proximal Amines (pKa) Minimal effectSignificantly DecreasesThe strong inductive electron-withdrawing effect of the oxetane's oxygen atom can substantially lower the pKa of nearby amines, which can be a powerful tool to mitigate issues related to high basicity, such as hERG inhibition or poor selectivity.[4][6]

Experimental Protocols for Comparative Evaluation

To empirically validate the effects of an oxetane-for-gem-dimethyl swap, a robust set of standardized assays is essential. The following protocols represent the gold standard for assessing aqueous solubility and metabolic stability.

I. Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method is considered the "gold standard" as it measures the solubility of a compound once it has reached equilibrium in an aqueous medium, providing a true thermodynamic value.[14]

Experimental Workflow Diagram:

cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_analysis 3. Quantification prep1 Add excess solid compound to vial prep2 Add precise volume of aqueous buffer (e.g., PBS, pH 7.4) prep1->prep2 equil1 Seal vial and shake at constant temperature (e.g., 25°C) prep2->equil1 equil2 Incubate for 24-48 hours to ensure equilibrium is reached equil1->equil2 analysis1 Filter or centrifuge to remove undissolved solid equil2->analysis1 analysis2 Collect aqueous supernatant analysis1->analysis2 analysis3 Determine concentration via HPLC-UV or LC-MS/MS against a standard curve analysis2->analysis3 cluster_incubation 1. Incubation Setup cluster_reaction 2. Metabolic Reaction cluster_analysis 3. Analysis inc1 Prepare reaction mix: Liver microsomes + Buffer (pH 7.4) inc2 Add test compound (final conc. ~1 µM) inc3 Pre-incubate mixture at 37°C react1 Initiate reaction by adding NADPH cofactor inc3->react1 react2 Incubate at 37°C with shaking react1->react2 react3 Take aliquots at specified time points (e.g., 0, 5, 15, 30, 60 min) react2->react3 analysis1 Quench reaction in aliquot with cold acetonitrile + Internal Standard react3->analysis1 analysis2 Centrifuge to precipitate proteins analysis1->analysis2 analysis3 Analyze supernatant by LC-MS/MS to quantify remaining parent compound analysis2->analysis3

References

A Comparative Guide to the Structure-Activity Relationship of 1-(Oxetan-3-yl)piperidin-4-amine Analogs as Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of unique structural motifs is a key approach to achieving this goal. Among these, the oxetane ring has emerged as a valuable functional group, prized for its ability to fine-tune key physicochemical properties such as solubility, metabolic stability, and basicity of proximal amines.[1][2][3] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of analogs based on the 1-(oxetan-3-yl)piperidin-4-amine scaffold, with a specific focus on their potential as inhibitors of soluble epoxide hydrolase (sEH), a promising therapeutic target for managing inflammatory pain.

While direct SAR studies on a broad series of 1-(oxetan-3-yl)piperidin-4-amine analogs are not extensively available in the public domain, we can derive significant insights from closely related structures. This guide will leverage a systematic study on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of sEH to build a predictive SAR model.[4][5] We will then extrapolate these findings to understand how the replacement of the N-acyl group with the bioisosteric N-oxetan-3-yl moiety could modulate the inhibitory activity and drug-like properties of these compounds.

The Rationale for Targeting Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is a cytosolic enzyme that plays a crucial role in the metabolism of endogenous signaling lipids, particularly epoxyeicosatrienoic acids (EETs). EETs possess anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts, sEH effectively diminishes these beneficial effects. Therefore, inhibiting sEH activity is a compelling therapeutic strategy to enhance the endogenous levels of EETs, thereby offering a novel approach to treating inflammation and pain.[4]

Core Scaffold Analysis: 1-(Oxetan-3-yl)piperidin-4-amine

The 1-(oxetan-3-yl)piperidin-4-amine scaffold is a versatile building block in drug discovery.[1] Its key structural features contribute to its utility:

  • Piperidine Moiety: Provides a basic nitrogen atom, which can be crucial for target engagement and can influence solubility.[1]

  • Oxetane Ring: This small, polar, and rigid ring system offers several advantages over more traditional N-alkyl or N-acyl substituents. It can improve metabolic stability, enhance aqueous solubility, and, due to its electron-withdrawing nature, reduce the pKa of the piperidine nitrogen.[3][6] This modulation of basicity can be critical for optimizing a drug's pharmacokinetic profile and reducing off-target effects.

Comparative Structure-Activity Relationship (SAR) Analysis

To construct a robust SAR model, we will analyze a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human sEH, as detailed in a comprehensive study.[4] We will then discuss the anticipated impact of replacing the N-acyl group with an N-oxetan-3-yl moiety.

SAR of 1-Aryl-3-(1-acylpiperidin-4-yl)urea Analogs as sEH Inhibitors

The following table summarizes the SAR of key analogs, focusing on modifications at the N-acyl position of the piperidine ring and their impact on the half-maximal inhibitory concentration (IC50) against human soluble epoxide hydrolase (hsEH).

Compound IDN-Substituent (R)Aryl GrouphsEH IC50 (nM)[4]
1 Acetyl4-(trifluoromethoxy)phenyl10.3
2 Propionyl4-(trifluoromethoxy)phenyl7.9
3 Cyclopropanecarbonyl4-(trifluoromethoxy)phenyl1.1
4 Isobutyryl4-(trifluoromethoxy)phenyl3.0
5 Methane sulfonyl4-(trifluoromethoxy)phenyl1.9
6 (Predicted) Oxetan-3-yl 4-(trifluoromethoxy)phenyl

Key SAR Insights from the Acyl Series:

  • Small, rigid acyl groups enhance potency: The data clearly indicates that moving from a simple acetyl group (Compound 1 ) to a slightly larger propionyl group (Compound 2 ) provides a modest increase in potency. A significant leap in inhibitory activity is observed with the introduction of a small, rigid cyclopropanecarbonyl group (Compound 3 ), which is the most potent in this series. This suggests that the N-acyl binding pocket has a preference for compact and conformationally constrained substituents.

  • Steric bulk can be detrimental: The increased steric bulk of the isobutyryl group (Compound 4 ) leads to a decrease in potency compared to the cyclopropanecarbonyl analog, highlighting the sensitivity of the binding site to the size and shape of the substituent.

  • Electronic effects are also at play: The potent inhibitory activity of the methanesulfonyl analog (Compound 5 ) suggests that the electronic nature of the substituent is also a key determinant of activity.

Extrapolating to the N-(Oxetan-3-yl) Analog: A Predictive Analysis

Based on the established SAR, we can predict the potential activity of a hypothetical analog where the N-acyl group is replaced by an N-oxetan-3-yl moiety (Compound 6 ).

  • Favorable Steric and Conformational Profile: The oxetane ring is a small and conformationally rigid four-membered ring.[6] This aligns well with the observed preference for compact and constrained groups like the cyclopropanecarbonyl moiety. The defined three-dimensional structure of the oxetane could present a favorable orientation of its oxygen atom for potential hydrogen bonding interactions within the enzyme's active site.

  • Improved Physicochemical Properties: A key advantage of the oxetane substitution is the anticipated improvement in physicochemical properties. The polar nature of the oxetane is expected to enhance aqueous solubility compared to the more lipophilic acyl groups.[6] Furthermore, the electron-withdrawing effect of the oxetane would lower the basicity of the piperidine nitrogen, which can lead to improved cell permeability and a more favorable pharmacokinetic profile.[2]

  • Metabolic Stability: The oxetane ring is generally more metabolically stable than many small alkyl and acyl groups, which can be susceptible to oxidative metabolism.[6] This could translate to a longer half-life and improved in vivo efficacy.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, it is crucial to follow well-defined experimental procedures. Below are the methodologies for the synthesis of the core scaffold and the in vitro sEH inhibition assay, adapted from the reference study.[4]

General Synthesis of N-Acyl-Piperidin-4-yl Ureas

The synthesis of the 1-aryl-3-(1-acylpiperidin-4-yl)urea analogs typically involves a multi-step sequence.

Workflow for Synthesis:

A 1-Boc-4-aminopiperidine C 1-(1-Boc-piperidin-4-yl)-3-arylurea A->C Reaction B Aryl isocyanate B->C Reaction E 1-(piperidin-4-yl)-3-arylurea C->E Deprotection D TFA or HCl D->E Reagent H Final Product: 1-Aryl-3-(1-acylpiperidin-4-yl)urea E->H Acylation/Sulfonylation F Acyl chloride or Sulfonyl chloride F->H Reagent G Pyridine or DIEA G->H Base

Caption: General synthetic workflow for N-acyl-piperidin-4-yl ureas.

Step-by-Step Protocol:

  • Urea Formation: To a solution of 1-Boc-4-aminopiperidine in a suitable solvent such as dichloromethane, add the corresponding aryl isocyanate. Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Boc Deprotection: The resulting 1-(1-Boc-piperidin-4-yl)-3-arylurea is then deprotected using an acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane to yield the free piperidine amine.

  • N-Acylation/N-Sulfonylation: The 1-(piperidin-4-yl)-3-arylurea is dissolved in a suitable solvent like dichloromethane or pyridine. The appropriate acyl chloride or sulfonyl chloride is added in the presence of a base such as pyridine or diisopropylethylamine (DIEA). The reaction is stirred until completion.

  • Purification: The final product is purified by column chromatography on silica gel to afford the desired 1-aryl-3-(1-acylpiperidin-4-yl)urea.

In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

The inhibitory potency of the synthesized compounds against sEH is determined using a fluorescence-based assay.

Workflow for sEH Inhibition Assay:

A Prepare serial dilutions of test compounds B Add recombinant human sEH enzyme A->B C Pre-incubate B->C D Add fluorescent substrate (e.g., PHOME) C->D E Incubate at 37°C D->E F Measure fluorescence intensity E->F G Calculate % inhibition and IC50 values F->G

Caption: Workflow for the in vitro sEH fluorescence-based inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Enzyme Addition: Add a solution of recombinant human soluble epoxide hydrolase to the wells of a microplate containing the diluted compounds.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 5 minutes) at room temperature to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding a fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl (S)-oxirane-2-carboxylate (PHOME).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Fluorescence Measurement: Stop the reaction and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Conclusion and Future Directions

The systematic SAR study of 1-aryl-3-(1-acylpiperidin-4-yl)urea analogs provides a valuable framework for understanding the structural requirements for potent sEH inhibition. The preference for small, rigid N-substituents on the piperidine ring strongly suggests that the corresponding 1-(oxetan-3-yl)piperidin-4-yl urea analog would be a highly promising candidate for further investigation.

The anticipated benefits of the oxetane moiety, including enhanced solubility, improved metabolic stability, and modulated basicity, make this a compelling structural modification. Future work should focus on the synthesis and in vitro evaluation of the 1-(oxetan-3-yl)piperidin-4-yl urea analog to validate the predictive SAR model. Furthermore, a broader library of N-(oxetan-3-yl) analogs with diverse aryl urea substituents should be explored to fully map the SAR and optimize for both potency and pharmacokinetic properties. Such studies will undoubtedly pave the way for the development of novel and effective sEH inhibitors for the treatment of inflammatory diseases.

References

A Comparative Guide to hERG Inhibition Assays for 1-(Oxetan-3-yl)piperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of hERG Assessment in Modern Drug Discovery

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that is crucial for cardiac repolarization.[1][2] Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram, a condition known as Long QT Syndrome.[3][4] This syndrome can escalate to a life-threatening arrhythmia called Torsades de Pointes (TdP). Consequently, the assessment of a drug candidate's potential to inhibit the hERG channel is a mandatory and critical step in preclinical safety pharmacology, guided by regulatory bodies like the FDA and outlined in guidelines such as the ICH E14/S7B.[2][5][6][7]

The 1-(Oxetan-3-yl)piperidin-4-amine scaffold has emerged as a promising motif in medicinal chemistry. The incorporation of the oxetane ring can confer favorable physicochemical properties, such as improved solubility and metabolic stability, while potentially reducing off-target effects.[8][9][10] Notably, the electron-withdrawing nature of the oxetane can lower the pKa of the adjacent piperidine nitrogen, a common strategy to mitigate hERG liability, which is often associated with basic amines.[11][12][13] This guide provides a comparative analysis of the primary assay methodologies used to evaluate the hERG inhibition potential of this specific chemical class, offering insights into the rationale behind experimental choices and the interpretation of the resulting data.

Understanding the hERG Channel and Compound Interaction

The hERG channel possesses a large, promiscuous inner cavity that can accommodate a wide variety of structurally diverse molecules.[14] Key amino acid residues, such as Tyrosine 652 and Phenylalanine 656 on the S6 helix, are critical for the binding of many inhibitors.[15] The mechanism of hERG blockade is often complex and can be state-dependent, with some compounds preferentially binding to the open or inactivated state of the channel.[16][17]

For 1-(Oxetan-3-yl)piperidin-4-amine derivatives, the primary concern for hERG interaction stems from the basic piperidine nitrogen. However, the introduction of the oxetane moiety is a deliberate design strategy to reduce this liability.[9][11][12] The oxetane's inductive effect lowers the basicity of the piperidine nitrogen, reducing its protonation at physiological pH and thereby diminishing its interaction with the hERG channel's binding pocket.[11][13]

A Multi-Tiered Approach to hERG Risk Assessment

A robust hERG assessment strategy employs a tiered approach, starting with high-throughput in silico and in vitro methods in early discovery and progressing to more definitive, lower-throughput assays for lead optimization and preclinical development.

hERG_Assessment_Workflow cluster_0 Early Discovery cluster_1 Hit-to-Lead & Lead Optimization cluster_2 Preclinical Development In_Silico In Silico Screening (QSAR, Pharmacophore Models) HTS_Binding High-Throughput Binding Assays (e.g., Radioligand) In_Silico->HTS_Binding Initial Triage APC Automated Patch Clamp (APC) HTS_Binding->APC Confirmation & Potency MPC Manual Patch Clamp (MPC) 'Gold Standard' APC->MPC Definitive Characterization

Caption: Tiered hERG assessment workflow from early discovery to preclinical development.

Comparative Analysis of hERG Inhibition Assay Methodologies

In Silico Screening: Predictive Power and Early Triage

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models, offer a rapid and cost-effective first pass to flag potential hERG liabilities.[1][4][18][19] These models are built on large datasets of compounds with known hERG activity and can predict the likelihood of a new chemical entity being a hERG inhibitor based on its structural features.

Causality Behind Experimental Choices:

  • Purpose: To prioritize or de-prioritize compounds for synthesis and further testing in early discovery.

  • Rationale: The high correlation between certain physicochemical properties (e.g., lipophilicity, basicity) and hERG inhibition allows for reasonably accurate predictions.[13] For 1-(Oxetan-3-yl)piperidin-4-amine derivatives, these models would assess the impact of the oxetane on reducing the typical hERG risk associated with the piperidine core.

Illustrative Data Summary:

Compound SeriesPredicted hERG pIC50Risk FlagComments
Piperidine Analog (without Oxetane)5.8HighLipophilic basic amine is a strong hERG predictor.
1-(Oxetan-3-yl)piperidin-4-amine< 4.5LowOxetane reduces predicted basicity and lipophilicity.
Radioligand Binding Assays: A High-Throughput In Vitro Screen

Radioligand binding assays provide a high-throughput method to assess a compound's ability to displace a known hERG channel ligand (e.g., [³H]-dofetilide or [³H]-astemizole) from hERG-expressing cell membranes.[20]

Causality Behind Experimental Choices:

  • Purpose: To experimentally identify compounds that bind to the hERG channel.

  • Rationale: While binding does not always equate to functional inhibition, a lack of binding is a strong indicator of low hERG risk.[13] This assay is valuable for screening large compound libraries.

Illustrative Data Summary:

CompoundKi (µM)Interpretation
Piperidine Analog0.5High affinity binding.
1-(Oxetan-3-yl)piperidin-4-amine> 30Low affinity binding, corroborating in silico prediction.
Automated Patch Clamp (APC): The Workhorse of hERG Screening

Automated patch clamp systems have revolutionized hERG testing by offering significantly higher throughput than traditional manual patch clamp, while still providing functional data on ion channel inhibition.[21][22][23][24] These systems use planar patch clamp technology to record hERG currents from cells in a 96- or 384-well format.[21]

Causality Behind Experimental Choices:

  • Purpose: To determine the potency (IC50) of hERG channel inhibition in a functional assay.

  • Rationale: APC provides a direct measure of ion channel function, making it a more physiologically relevant screen than binding assays.[22] It is the standard for lead optimization, allowing for the rapid profiling of structure-activity relationships for hERG inhibition.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., CHO or HEK-293 cells) cultured under standard conditions.

  • Cell Preparation: Harvest cells and prepare a single-cell suspension at the optimal density for the specific APC platform.

  • Compound Preparation: Prepare a dilution series of the test compound (e.g., 1-(Oxetan-3-yl)piperidin-4-amine derivative) and positive controls (e.g., dofetilide, moxifloxacin, ondansetron) in the appropriate extracellular solution.[2][5]

  • APC Run:

    • Load the cell suspension, compound plates, and intracellular/extracellular solutions onto the APC instrument.

    • The instrument will automatically perform cell capture, seal formation, whole-cell configuration, and compound application.

    • Apply a voltage protocol designed to elicit hERG currents and assess inhibition. A typical protocol involves a depolarizing step to activate and then inactivate the channels, followed by a repolarizing step to measure the peak tail current.[2]

  • Data Analysis:

    • Measure the peak tail current amplitude in the presence of different compound concentrations.

    • Normalize the data to the vehicle control and plot the concentration-response curve.

    • Fit the curve to a suitable equation (e.g., Hill equation) to determine the IC50 value.

APC_Workflow Cell_Prep Cell Preparation (Single-cell suspension) APC_Run Automated Patch Clamp Instrument Run (Cell capture, sealing, compound application) Cell_Prep->APC_Run Compound_Prep Compound Plate Preparation (Dilution series) Compound_Prep->APC_Run Data_Acq Data Acquisition (hERG current recording) APC_Run->Data_Acq Data_Analysis Data Analysis (IC50 determination) Data_Acq->Data_Analysis

Caption: Workflow for an automated patch clamp (APC) hERG assay.

Manual Patch Clamp: The "Gold Standard" for Definitive Characterization

Manual patch clamp remains the gold standard for detailed electrophysiological characterization of ion channel modulators due to its high data quality and flexibility.[22][25] It allows for more complex voltage protocols, precise solution exchange, and the study of subtle mechanisms of block (e.g., state-dependence, kinetics of block).

Causality Behind Experimental Choices:

  • Purpose: To obtain high-fidelity data for regulatory submission and to investigate the detailed mechanism of action for compounds with confirmed hERG activity.

  • Rationale: The precision and control offered by manual patch clamp are essential for fulfilling the stringent requirements of regulatory guidelines like ICH S7B.[2][5][6] It is used to confirm APC results and to provide a definitive assessment of hERG liability for late-stage candidates.

Experimental Protocol: Manual Patch Clamp hERG Assay

  • Cell Culture and Plating: Plate hERG-expressing cells onto glass coverslips 24-48 hours before the experiment.

  • Electrophysiology Setup:

    • Mount a coverslip onto the stage of an inverted microscope.

    • Use a micromanipulator to position a glass micropipette filled with intracellular solution onto a single cell.

    • Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Rupture the cell membrane patch to achieve the whole-cell configuration.

  • Data Acquisition:

    • Use a patch-clamp amplifier and data acquisition software to apply voltage protocols and record the resulting currents.

    • Establish a stable baseline recording in the extracellular solution.

    • Perfuse the cell with increasing concentrations of the test compound, allowing the effect to reach steady-state at each concentration.

  • Data Analysis:

    • Analyze the data using specialized software to measure current amplitudes, and kinetics of block and unblock.

    • Determine the IC50 and other parameters as in the APC protocol.

Performance Comparison: APC vs. Manual Patch Clamp

FeatureAutomated Patch Clamp (APC)Manual Patch Clamp (MPC)
Throughput High (96- or 384-well plates)[21]Low (a few cells per day)[22]
Data Quality Good to ExcellentGold Standard, Highest Quality[22]
Labor Intensity LowHigh, requires skilled operator[22]
Cost per Data Point LowerHigher
Flexibility Limited by instrument softwareHighly flexible, complex protocols possible
Application Screening, SAR, Lead OptimizationDefinitive characterization, mechanistic studies, regulatory submission[5]

Illustrative Comparative Data for a 1-(Oxetan-3-yl)piperidin-4-amine Derivative:

Assay MethodIC50 (µM)Hill Slopen (replicates)Key Finding
Automated Patch Clamp> 50~1.03Confirms low potency for hERG inhibition, suitable for progression.
Manual Patch Clamp> 50Not determined3Validates APC data with high fidelity, confirming a wide safety margin.

Conclusion and Recommendations

The assessment of hERG inhibition is a non-negotiable aspect of drug development. For novel scaffolds like 1-(Oxetan-3-yl)piperidin-4-amine derivatives, a systematic and tiered approach is essential to accurately characterize their cardiac safety profile. The strategic inclusion of the oxetane moiety is often successful in mitigating hERG liability, a hypothesis that must be rigorously tested.[8][9][12]

Our recommendation is to employ a combination of these methodologies:

  • Utilize in silico models for initial design and prioritization.

  • Employ automated patch clamp as the primary screening tool during hit-to-lead and lead optimization to establish SAR and confirm low hERG potency.

  • Reserve manual patch clamp for the definitive characterization of the final development candidate to meet regulatory standards and to provide the highest quality data for the overall risk assessment.[6][26]

By logically applying these complementary techniques, researchers can efficiently and confidently assess the hERG risk of 1-(Oxetan-3-yl)piperidin-4-amine derivatives, ensuring that safer medicines advance to the clinic.

References

The Oxetane Advantage: A Comparative Guide to Enhancing Metabolic Stability in Liver Microsomes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of metabolically robust candidates is a critical determinant of clinical success.[1][2] A compound's susceptibility to rapid metabolic clearance can curtail its therapeutic window, reduce bioavailability, and lead to the formation of potentially toxic byproducts.[1] This guide provides a senior application scientist's perspective on a powerful and increasingly validated strategy: the incorporation of the oxetane moiety to enhance metabolic stability.

Here, we move beyond mere description to offer a comparative analysis, grounded in experimental data, of how oxetane-containing molecules perform against common structural alternatives in the definitive arena of the human liver microsome (HLM) assay. We will explore the mechanistic rationale, present quantitative comparisons, and provide a self-validating experimental protocol for you to replicate and verify these findings in your own laboratories.

The Rise of the Oxetane: More Than Just a Bulky Group

The oxetane ring, a four-membered cyclic ether, has transitioned from an academic curiosity to a valuable tool in the medicinal chemist's arsenal.[3][4] Its utility stems from a unique combination of properties: it is small, polar, and imparts a three-dimensional character to otherwise flat molecules.[3][5] This allows it to serve as an effective bioisosteric replacement for functionalities that are often metabolic liabilities, such as gem-dimethyl and carbonyl groups.[3][5][6][7][8]

The rationale for this substitution is twofold:

  • Steric Shielding: By replacing a metabolically vulnerable C-H bond (common in gem-dimethyl groups) with the more stable oxetane ring, formulators can effectively block sites of cytochrome P450 (CYP450) mediated oxidation.[3][9] The gem-dimethyl group is often incorporated to achieve this same goal, but it comes at the cost of increased lipophilicity, which can negatively impact other properties.[10] The oxetane provides a polar alternative, blocking metabolism without this lipophilicity penalty.[8][10]

  • Electronic Effects & Polarity: The electronegative oxygen atom within the oxetane ring introduces polarity and can serve as a hydrogen bond acceptor.[8] This increased polarity often leads to improved aqueous solubility.[6][9][11] Furthermore, the oxetane's inductive electron-withdrawing effect can reduce the basicity (pKa) of adjacent amines, a crucial tactic for mitigating off-target effects like hERG channel inhibition.[3][9][12]

A Data-Driven Comparison: Oxetanes vs. Common Isosteres in HLM

The true measure of a chemical modification's success is quantifiable performance. The in vitro microsomal stability assay is the workhorse for early ADME assessment, providing key parameters like intrinsic clearance (CLint) and half-life (t½) that are predictive of in vivo hepatic clearance.[13][14][15] A lower CLint value signifies greater metabolic stability.[1]

The following tables summarize comparative data, illustrating the significant improvements observed when replacing common motifs with an oxetane ring.

Table 1: Metabolic Stability of Oxetane-Containing Compounds vs. Analogs in Human Liver Microsomes (HLM)

Parent Compound ClassStructural MotifOxetane-Containing AnalogImprovement in Metabolic Stability
ArylsulfonamideCyclohexyl3-Substituted OxetaneSignificantly improved microsomal stability noted.[16]
ALK InhibitorIsopropylN-Oxetan-3-ylpiperidin-4-ylMarked improvement in in vitro clearance observed.[16]
General Scaffoldgem-DimethylOxetane BioisostereGenerally reduced rate of metabolic degradation.[11][16]
Pyrazolopyrimidinone(Structure-specific)Oxetane-Containing AnalogSignificantly improved metabolic stability demonstrated.[6][16]
RSV Inhibitor1-MethylazetidineSpiro-fused OxetaneReplacement of the oxetane moiety substantially compromised activity and properties.[6]

Table 2: Impact of Oxetane Substitution on Physicochemical and ADME Properties

PropertyEffect of Replacing gem-Dimethyl with OxetaneCausality & Advantage
Metabolic Stability Generally Increased [8][11]Blocks CYP450 oxidation sites with a polar, stable ring.[3][9]
Aqueous Solubility Increased (by a factor of 4 to >4000)[9][11]Introduction of a polar ether oxygen increases hydrophilicity.[17]
Lipophilicity (LogD) Decreased [9]Reduces undesirable lipophilic interactions, potentially lowering off-target toxicity.[9]
Basicity of Adjacent Amine (pKa) Decreased (by ~2.7 units if α)[3][9]Strong inductive electron-withdrawing effect of the oxetane oxygen.[3][9]

These data underscore a consistent trend: the strategic incorporation of an oxetane is a highly effective method for enhancing metabolic stability while simultaneously improving other critical drug-like properties.

The Mechanism of Stability: Beyond Simple Sterics

The enhanced stability of oxetanes is not merely due to steric hindrance. The oxetane ring itself is generally robust against metabolic attack by the primary Phase I enzymes, the cytochrome P450s.[1] While CYP450 enzymes are known to catalyze the formation of oxetane rings in some biosynthetic pathways, such as that of Paclitaxel, the ring itself is a poor substrate for oxidative degradation.[18][19][20][21]

Interestingly, some studies suggest that incorporating an oxetane can redirect metabolism away from CYP450 pathways. The oxetane ring can be hydrolyzed (opened) by microsomal epoxide hydrolase (mEH), representing a non-oxidative metabolic route.[9][22] This can be advantageous, as it reduces the potential for drug-drug interactions that are commonly mediated by inhibition or induction of specific CYP450 isozymes.[22]

cluster_0 Metabolic Fate of a Typical Drug Candidate cluster_1 Metabolic Fate of an Oxetane-Containing Analog Parent_Drug Parent Drug (Metabolically Labile Site) CYP450 CYP450 Enzymes (Phase I Metabolism) Parent_Drug->CYP450 Oxidation Oxidized_Metabolite Oxidized Metabolite(s) (Rapid Clearance / Potential Toxicity) CYP450->Oxidized_Metabolite Metabolism Oxetane_Drug Oxetane Analog (Labile Site Blocked) CYP450_2 CYP450 Enzymes (Phase I Metabolism) Oxetane_Drug->CYP450_2 Reduced Affinity mEH Microsomal Epoxide Hydrolase (mEH) Oxetane_Drug->mEH Hydrolysis Diol_Metabolite Diol Metabolite (Alternative Pathway) mEH->Diol_Metabolite

Caption: Metabolic pathways comparing a standard drug with its oxetane-containing analog.

Experimental Protocol: A Self-Validating Human Liver Microsomal Stability Assay

Trust in a scientific claim is built on reproducibility. This protocol provides a robust, step-by-step methodology for conducting a comparative HLM stability assay. The inclusion of positive and negative controls ensures the system is self-validating.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of an oxetane-containing compound and its non-oxetane analog.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compounds (Oxetane and non-oxetane analog), 10 mM in DMSO

  • Control Compounds: Verapamil (High Clearance), Dextromethorphan (Intermediate Clearance)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)

  • Ice-cold Acetonitrile with an appropriate internal standard (e.g., Tolbutamide)

  • 96-well incubation plates and collection plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[23][24]

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis prep_buffer Prepare Buffer & Master Mix: HLM + Buffer pre_incubate Pre-incubate Master Mix at 37°C for 5 min prep_buffer->pre_incubate prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction: Add NADPH System to Master Mix prep_nadph->start_rxn prep_cpd Prepare Compound Plates: Test & Control Compounds (1 µM final) prep_cpd->pre_incubate pre_incubate->start_rxn incubate Incubate at 37°C with shaking start_rxn->incubate timepoints Timepoints (0, 5, 15, 30, 45 min) incubate->timepoints quench Quench Reaction: Transfer aliquot to ice-cold Acetonitrile + Internal Standard timepoints->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Experimental workflow for the liver microsomal stability assay.

Methodology:

  • Preparation:

    • Thaw pooled HLM on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[25][26]

    • Prepare compound working solutions by diluting the 10 mM DMSO stocks. The final concentration in the incubation should be 1 µM, with a final DMSO concentration of ≤ 0.25%.[27][26]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Causality: Using a pooled HLM lot minimizes the impact of inter-individual variability in enzyme expression.[26] The NADPH system provides a continuous supply of the necessary cofactor for CYP450 activity.[23]

  • Incubation:

    • In a 96-well plate, combine the HLM solution and the test/control compound solution.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[24] The final reaction volume is typically 200 µL.

    • Self-Validation: Prepare parallel incubations for each compound without the NADPH regenerating system. Any compound loss in these wells points to chemical instability rather than enzymatic metabolism.[27][26]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot (e.g., 25 µL) from each well.[26]

    • Immediately quench the reaction by adding the aliquot to a collection plate containing a fixed volume (e.g., 100 µL) of ice-cold acetonitrile with the internal standard.[24]

    • Causality: The "0 minute" time point is critical; it is prepared by adding the quenching solution before adding the NADPH system and represents 100% of the initial compound concentration. Acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly.[24]

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the collection plate and vortex thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 x g for 10 min) to pellet the precipitated proteins.[27]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound relative to the internal standard at each time point.[24]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t½) / (mg/mL protein in incubation) .

Conclusion and Future Directions

The strategic replacement of metabolically labile groups with an oxetane ring is a powerful, well-validated tactic in modern medicinal chemistry.[5][6] As demonstrated by comparative data, this bioisosteric substitution can lead to dramatic improvements in metabolic stability in liver microsomes, a key predictor of in vivo clearance.[1][17] This enhancement is often accompanied by beneficial shifts in other key drug-like properties, including increased aqueous solubility and modulated basicity.[3][4][9]

The provided experimental workflow offers a robust, self-validating system for scientists to confirm these advantages within their own chemical series. As the push for molecules with optimized ADME properties continues, the "oxetane advantage" will undoubtedly play an increasingly crucial role in the development of the next generation of therapeutics.

References

A Senior Application Scientist's Guide to Structural Elucidation: X-ray Crystallography of Ligands Derived from 1-(Oxetan-3-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 1-(Oxetan-3-yl)piperidin-4-amine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the 1-(Oxetan-3-yl)piperidin-4-amine scaffold has emerged as a privileged motif. Its unique combination of a conformationally flexible piperidine ring and a strained, polar oxetane moiety offers a compelling set of properties for modulating biological targets. The oxetane ring, in particular, is increasingly utilized as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity, while influencing the basicity of nearby amines.[1][2] These advantages, however, are intricately linked to the three-dimensional conformation adopted by the ligand upon binding to its target protein. Therefore, the precise determination of the solid-state structure of these ligands is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques for the structural characterization of ligands derived from 1-(Oxetan-3-yl)piperidin-4-amine. We will delve into the causality behind experimental choices, present a detailed protocol for X-ray diffraction analysis, and offer a comparative framework to aid researchers in selecting the most appropriate method for their research objectives.

Part 1: The Definitive Solid-State View: X-ray Crystallography

X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional structure of molecules in the crystalline state.[3] It provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unparalleled level of detail into the molecule's conformation.

Experimental Protocol: A Step-by-Step Guide to Single Crystal X-ray Diffraction

The journey from a powdered solid to a refined crystal structure is a multi-step process that demands meticulous attention to detail. Here, we outline a comprehensive, self-validating workflow for the X-ray crystallographic analysis of a novel ligand derived from 1-(Oxetan-3-yl)piperidin-4-amine.

1. Material Purity and Preparation:

  • Rationale: The purity of the starting material is critical for successful crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Protocol:

    • Synthesize and purify the target ligand to >98% purity, as confirmed by HPLC and NMR spectroscopy.

    • Ensure the material is fully dried under vacuum to remove residual solvents, which can also interfere with crystallization.

2. Crystallization Screening:

  • Rationale: The process of forming a single, well-ordered crystal is often the most challenging step.[4] A systematic screen of various solvents, temperatures, and crystallization techniques is necessary to identify optimal conditions. The choice of solvents is critical; highly volatile solvents can lead to cracked crystals, while solvents with long alkyl chains may cause disorder.[5]

  • Protocol:

    • Solvent Selection: Begin with a range of common laboratory solvents of varying polarity (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, acetone, heptane, water).

    • Techniques: Employ multiple crystallization methods in parallel:

      • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.

      • Vapor Diffusion (Hanging Drop and Sitting Drop): Dissolve the compound in a "well" solvent and place a drop of this solution on a siliconized cover slip (hanging drop) or a bridge (sitting drop). The well contains a precipitant solution, and vapor diffusion between the drop and the well gradually increases the concentration of the compound in the drop, promoting crystallization.

      • Solvent Layering: Dissolve the compound in a dense solvent in which it is soluble. Carefully layer a less dense "anti-solvent" in which the compound is insoluble on top. Crystals may form at the interface.

    • Temperature Control: Perform screens at different temperatures (e.g., room temperature, 4°C) to explore the compound's solubility and nucleation kinetics.

3. Crystal Mounting and Data Collection:

  • Rationale: A suitable single crystal must be carefully selected and mounted for data collection. The crystal should be of adequate size (typically >0.1 mm in all dimensions) and free of significant defects.[4]

  • Protocol:

    • Under a microscope, select a well-formed, single crystal with sharp edges and no visible cracks.

    • Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern detectors, such as CCD or CMOS detectors, are used to record the diffraction pattern.[6]

4. Data Processing and Structure Solution:

  • Rationale: The collected diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities. The "phase problem," where the phase information is lost during the experiment, must be solved to calculate the electron density map.[7]

  • Protocol:

    • Indexing and Integration: Use software (e.g., CrysAlisPro, XDS) to determine the unit cell dimensions and space group from the diffraction pattern. The intensities of the diffraction spots are then integrated.

    • Structure Solution: For small molecules, direct methods are typically employed to solve the phase problem.[4] This involves using statistical relationships between the reflection intensities to estimate the initial phases.

    • Structure Refinement: An initial model of the molecule is built into the calculated electron density map. This model is then refined using a least-squares algorithm to improve the agreement between the observed and calculated diffraction data (minimizing the R-factor).

5. Structure Validation:

  • Rationale: The final crystal structure must be rigorously validated to ensure its chemical and crystallographic soundness.[8][9]

  • Protocol:

    • Utilize validation software such as PLATON or the IUCr's checkCIF service.

    • Check for missed symmetry, incorrect atom assignments, and unusual bond lengths or angles.

    • Analyze the displacement parameters (B-factors) for signs of disorder or incorrect modeling.[8]

    • Inspect the final difference electron density map for any unmodeled electron density.

Part 2: A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides a high-resolution snapshot of a molecule's solid-state conformation, it is not without its limitations. The conformation observed in the crystal may not be the only one present in solution, where the molecule is biologically active. Furthermore, obtaining suitable crystals can be a significant bottleneck. Therefore, a comprehensive understanding of a ligand's structural properties often requires a multi-faceted approach, integrating data from other techniques.

Comparison Table: A Head-to-Head Evaluation
FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
Principle Diffraction of X-rays by a single crystal.[4]Analysis of the magnetic properties of atomic nuclei in a magnetic field.[10]Quantum mechanics or molecular mechanics calculations.[11]
Sample State Solid (single crystal).[4]Solution.[10]In silico (no physical sample).
Information Obtained Precise 3D atomic coordinates, bond lengths, angles, and crystal packing.[3]Conformational ensembles in solution, dynamic processes (e.g., rotations), and intermolecular interactions.[12]Theoretical minimum energy conformations, rotational barriers, and electronic properties.[11]
Resolution Atomic resolution (<1 Å).[3]Lower resolution for full 3D structure, but provides detailed information on local conformation.Dependent on the level of theory and basis set used.[11]
Throughput Low to medium; crystallization can be a bottleneck.[4]Medium to high for routine experiments.[10]High; can screen large numbers of virtual compounds.
Key Advantage Unambiguous determination of solid-state structure.[3]Provides information on solution-state conformation and dynamics.[10]Predictive power and ability to study unstable or hypothetical molecules.
Key Limitation Requires a single, high-quality crystal; conformation may be influenced by crystal packing.[4]Structure is an average of conformations in solution; less precise than crystallography for a single conformation.Accuracy is dependent on the computational method and force field used; requires experimental validation.[11]

Part 3: Visualizing the Workflow and Decision-Making Process

To further clarify the experimental workflow and the decision-making process for selecting the appropriate analytical technique, we present the following diagrams generated using Graphviz.

Experimental Workflow for X-ray Crystallography

G cluster_0 Preparation & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Determination & Validation A Compound Synthesis & Purification (>98%) B Crystallization Screening (Solvents, Temperature, Techniques) A->B C Single Crystal Selection B->C D Crystal Mounting & Cryo-Cooling C->D E X-ray Diffraction Data Collection D->E F Data Processing (Indexing, Integration, Scaling) E->F G Structure Solution (Direct Methods) F->G H Model Building & Refinement G->H I Structure Validation (checkCIF) H->I J Final Crystal Structure I->J

Caption: Workflow for small molecule X-ray crystallography.

Decision Matrix for Structural Analysis Technique

G A Is a high-quality single crystal available? B Is solution-state conformation critical? A->B No Xtal X-ray Crystallography A->Xtal Yes C Is predictive analysis of many analogs needed? B->C No NMR NMR Spectroscopy B->NMR Yes Comp Computational Modeling C->Comp Yes Hybrid Hybrid Approach (e.g., X-ray + NMR + Comp) C->Hybrid No Xtal->B NMR->C

Caption: Decision guide for selecting a structural analysis method.

Conclusion: An Integrated Approach for a Comprehensive Understanding

The structural elucidation of ligands derived from the 1-(Oxetan-3-yl)piperidin-4-amine scaffold is a critical endeavor in modern drug discovery. While X-ray crystallography provides the definitive solid-state structure, a holistic understanding of a ligand's conformational landscape necessitates an integrated approach. By combining the high-resolution data from crystallography with the solution-state dynamics from NMR spectroscopy and the predictive power of computational modeling, researchers can build a comprehensive picture of their molecules' behavior. This synergistic approach empowers more informed decision-making in the design and optimization of novel therapeutics.

References

The In Vivo Efficacy of 1-(Oxetan-3-yl)piperidin-4-amine Derivatives: A Comparative Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. The 1-(Oxetan-3-yl)piperidin-4-amine core has emerged as a privileged structure, synergistically combining the metabolic stability and improved solubility offered by the oxetane ring with the versatile chemistry and biological relevance of the piperidine moiety. This guide provides a comparative analysis of the in vivo efficacy of compounds synthesized from this scaffold, drawing upon data from structurally related molecules to elucidate the potential of this chemical class in therapeutic development. We will delve into the rationale behind experimental designs, present detailed protocols for key in vivo studies, and explore the signaling pathways these compounds are designed to modulate.

The Strategic Advantage of the Oxetane-Piperidine Scaffold

The incorporation of an oxetane ring into drug candidates is a strategic decision rooted in its unique physicochemical properties. The oxetane moiety, a four-membered cyclic ether, is a compact, polar, and three-dimensional structure that can act as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][2] Its presence can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][2] Specifically, the strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the basicity (pKa) of adjacent amines, a crucial factor in mitigating off-target effects, such as hERG inhibition, and improving oral bioavailability.[3]

The piperidine ring, a ubiquitous fragment in pharmaceuticals, provides a robust anchor for a wide array of chemical modifications, allowing for the fine-tuning of a compound's affinity and selectivity for its biological target.[4] The combination of these two motifs in the 1-(Oxetan-3-yl)piperidin-4-amine scaffold thus presents a powerful platform for the development of novel therapeutics across various disease areas.

Comparative In Vivo Efficacy in Oncology

Case Study 1: EZH2 Inhibition in Solid Tumors

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is frequently dysregulated in various cancers. The development of EZH2 inhibitors has been a key focus in oncology research. A notable example is the clinical candidate PF-06821497, which incorporates an oxetane-containing moiety. This compound demonstrated robust in vivo antitumor efficacy in preclinical models, leading to its advancement into clinical trials.[1] The inclusion of the oxetane was instrumental in optimizing the compound's ADME (absorption, distribution, metabolism, and excretion) properties and reducing toxicity.[1]

Case Study 2: mTOR Inhibition in Lymphoma and Solid Tumors

The mammalian target of rapamycin (mTOR) is a critical kinase in the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer. GDC-0349 is an oxetane-containing mTOR inhibitor that has been evaluated in preclinical models. The strategic placement of the oxetane ring on the piperidine nitrogen was crucial for reducing the compound's basicity, thereby mitigating cardiac toxicity (hERG inhibition) while maintaining potent and selective mTOR inhibition.[3] This modification also contributed to a significant reduction in plasma clearance, enhancing the compound's in vivo exposure.[3]

Compound ClassTargetKey In Vivo ModelObserved EfficacyReference
Oxetane-containing PiperidineEZH2Xenograft modelsRobust antitumor efficacy[1]
Oxetane-substituted PiperidinemTORPreclinical cancer modelsReduced toxicity, improved PK, and in vivo efficacy[3]

Experimental Protocols for In Vivo Efficacy Assessment

The following are detailed, standardized protocols for key in vivo models relevant to the evaluation of compounds derived from the 1-(Oxetan-3-yl)piperidin-4-amine scaffold, particularly in the context of oncology.

Murine Xenograft Model for Solid Tumor Efficacy

This model is a cornerstone for evaluating the in vivo anti-cancer activity of novel compounds.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., prostate, lung, breast) are cultured in appropriate media until they reach the logarithmic growth phase.

  • Animal Inoculation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.

  • Compound Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight and general health of the animals are also monitored to assess toxicity.

  • Pharmacodynamic (PD) Assessment: At the end of the study, tumors and other tissues can be collected to assess target engagement and downstream signaling effects (e.g., via Western blotting or immunohistochemistry).

Experimental Workflow for Murine Xenograft Study

G cluster_pre Preparation cluster_main Xenograft Model cluster_post Analysis Cell Culture Cell Culture Cell Inoculation Cell Inoculation Cell Culture->Cell Inoculation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Cell Inoculation Tumor Growth Tumor Growth Cell Inoculation->Tumor Growth Allow tumors to establish Randomization Randomization Tumor Growth->Randomization Tumors reach ~150mm³ Treatment Treatment Randomization->Treatment Daily/BID dosing Monitoring Monitoring Treatment->Monitoring Tumor volume & body weight Endpoint Endpoint Monitoring->Endpoint Pre-defined study end Tissue Collection Tissue Collection Endpoint->Tissue Collection For PD analysis Data Analysis Data Analysis Tissue Collection->Data Analysis Calculate TGI & assess toxicity

Caption: Workflow for a typical murine xenograft efficacy study.

Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity

This is a widely used and reproducible model for screening acute anti-inflammatory activity.

Methodology:

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for at least one week.

  • Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.

  • Compound Administration: The test compound or vehicle is administered to the animals (e.g., orally or intraperitoneally) at a specified time before the inflammatory insult. A positive control, such as indomethacin, is also included.

  • Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution is administered into the hind paw.

  • Edema Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Signaling Pathway Modulation

Compounds derived from the 1-(Oxetan-3-yl)piperidin-4-amine scaffold are often designed to interact with specific nodes within cellular signaling pathways. For instance, in the case of mTOR inhibitors, the therapeutic goal is to block the downstream signaling cascade that promotes cell growth, proliferation, and survival.

Simplified PI3K/Akt/mTOR Signaling Pathway

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes GDC-0349 (Inhibitor) GDC-0349 (Inhibitor) GDC-0349 (Inhibitor)->mTORC1 Inhibits RTK->PI3K Activates

Caption: Inhibition of the PI3K/Akt/mTOR pathway by an oxetane-containing compound.

Conclusion and Future Directions

The 1-(Oxetan-3-yl)piperidin-4-amine scaffold represents a promising starting point for the development of novel therapeutics with enhanced in vivo properties. The strategic incorporation of the oxetane moiety has been shown in structurally related compounds to improve key drug-like characteristics, leading to enhanced efficacy and safety profiles in preclinical models. While direct comparative in vivo data for a series of compounds from this specific core is not yet in the public domain, the evidence from analogous structures strongly supports the continued exploration of this chemical space. Future research should focus on the synthesis and systematic in vivo evaluation of derivatives of this scaffold across a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases, to fully unlock its therapeutic potential.

References

The Strategic Advantage of Oxetane over Cyclobutane in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

In the relentless pursuit of potent, selective, and developable kinase inhibitors, medicinal chemists increasingly turn to small, strained ring systems to navigate the complexities of chemical space. Among these, the four-membered oxetane and cyclobutane rings have emerged as valuable motifs. While both offer a means to introduce three-dimensionality and rigidity, a growing body of evidence suggests that the strategic incorporation of an oxetane ring often confers a distinct advantage over its carbocyclic counterpart, cyclobutane. This guide provides a comparative analysis of these two scaffolds in the context of kinase inhibitor design, synthesizing key physicochemical principles with field-proven experimental data to inform rational drug design.

The Allure of Small Rings: A Physicochemical Primer

The utility of both oxetane and cyclobutane in drug design stems from their ability to act as bioisosteric replacements for other common functionalities, such as gem-dimethyl groups or larger rings.[1][2] This substitution can profoundly influence a molecule's properties. The puckered conformation of these rings introduces a desirable three-dimensional character, increasing the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates.[2] This rigid structure can also lock in favorable conformations for optimal binding to the target kinase.[3]

However, the introduction of an oxygen atom in the oxetane ring fundamentally alters its electronic and physical properties compared to the all-carbon cyclobutane. The oxygen atom's electronegativity imparts a significant dipole moment, making the oxetane a more polar and less lipophilic moiety.[1] This seemingly subtle change has profound implications for a drug candidate's aqueous solubility, metabolic stability, and off-target liability.

Oxetane vs. Cyclobutane: A Head-to-Head Comparison

PropertyOxetaneCyclobutaneRationale and Implications for Kinase Inhibitors
Polarity & Lipophilicity Higher polarity, lower lipophilicity (LogD)Lower polarity, higher lipophilicityThe increased polarity of oxetanes often leads to improved aqueous solubility, a critical factor for oral bioavailability. Lower lipophilicity can also reduce off-target toxicities.[4]
Metabolic Stability Generally more stable to oxidative metabolismCan be susceptible to oxidative metabolismThe electron-withdrawing nature of the oxetane oxygen can shield adjacent C-H bonds from cytochrome P450 (CYP) enzymes, leading to enhanced metabolic stability and longer half-life.[1]
Hydrogen Bond Accepting Capacity Strong hydrogen bond acceptorNo hydrogen bond accepting capacityThe oxetane oxygen can form beneficial hydrogen bonds with residues in the kinase active site, potentially increasing binding affinity and potency.
Conformational Influence A more planar structure relative to cyclobutane due to reduced gauche interactions[1]Puckered conformationBoth rings provide conformational restriction, but the subtle differences in geometry can be exploited to fine-tune the presentation of pharmacophoric elements for optimal target engagement.
Basicity (pKa) Modulation Can significantly lower the pKa of adjacent aminesMinimal electronic effectThe inductive electron-withdrawing effect of the oxetane can be strategically used to reduce the basicity of nearby nitrogen atoms, which can mitigate hERG channel inhibition and improve cell permeability.[5]

Case Study: The Bioisosteric Replacement of Cyclobutane with Oxetane in IDO1 Inhibitors

While a direct, publicly available matched-pair analysis of oxetane versus cyclobutane in a kinase inhibitor series is not readily apparent, a compelling case study from the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors clearly illustrates the advantages of this bioisosteric switch.[1] IDO1, while not a kinase, presents a relevant model for demonstrating the impact of this substitution on key drug-like properties.

In one study, the replacement of a hydroxycyclobutane moiety with an oxetane in an IDO1 inhibitor scaffold led to significant improvements. The oxetane-containing compound demonstrated not only enhanced potency but also a superior off-target profile and improved pharmacokinetic properties, including better metabolic stability and aqueous solubility, when compared to its cyclobutane counterpart.[1]

Table 1: Comparative Data of Oxetane vs. Cyclobutane-Containing IDO1 Inhibitors

CompoundMoietyIDO1 Potency (IC50)Metabolic Stability (HLM)Aqueous Solubility
Analog A HydroxycyclobutaneModerateLowerLower
Analog B OxetaneHighHigherHigher

Data synthesized from qualitative descriptions in the cited literature.[1]

This case study underscores the potential of oxetane to resolve multiple drug discovery challenges simultaneously, a finding that is broadly applicable to the kinase inhibitor field where optimizing potency, selectivity, and ADME properties is paramount.

The Impact of Oxetanes in Kinase Inhibitor Design: Noteworthy Examples

The strategic incorporation of oxetanes has proven beneficial across a range of kinase inhibitor programs:

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: The introduction of an oxetane moiety into a tetrahydropyridine scaffold resulted in a BTK inhibitor with superior potency, enhanced permeability, and excellent selectivity across the kinome.[1]

  • mTOR Inhibitors: In the development of mTOR inhibitors, replacing an isopropyl group with an oxetane moiety on a tetrahydroquinazoline scaffold significantly reduced the basicity of an adjacent amine. This modification successfully mitigated hERG liability (IC50 > 100 μM) while maintaining high mTOR potency.[1]

  • AXL Inhibitors: Fragment-based optimization of an AXL inhibitor led to the incorporation of an oxetane-containing compound, resulting in a dramatic increase in potency (from an IC50 of 28.4 μM to 320 nM).[1]

Experimental Protocols for Comparative Evaluation

To rigorously assess the impact of an oxetane versus cyclobutane substitution, a suite of standardized in vitro assays is essential. The following protocols provide a framework for generating robust, comparative data.

In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound against a specific kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal. Inhibition is quantified by a decrease in this signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the inhibitor compounds in DMSO.

    • Prepare a solution of the kinase and the biotinylated peptide substrate in the reaction buffer.

    • Prepare a solution of ATP in the reaction buffer.

    • Prepare a detection solution containing the terbium-labeled antibody and streptavidin-conjugated acceptor in a suitable buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the compound dilutions to the assay plate.

    • Add 4 µL of the kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution.

    • Incubate for 1-2 hours at room temperature.

    • Stop the reaction by adding 10 µL of the detection solution.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Microsomal Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare an NADPH-regenerating system solution.

  • Assay Procedure:

    • Dilute the test compound to the final concentration (e.g., 1 µM) in phosphate buffer.

    • Add the diluted compound to a 96-well plate.

    • Add the HLM to the wells and pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption and efflux of a compound using a human colon adenocarcinoma cell line that forms a monolayer resembling the intestinal epithelium.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable filter inserts in multi-well plates for 21-25 days to allow for differentiation and monolayer formation.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure (Bidirectional Transport):

    • Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound (e.g., 10 µM) to either the apical (A) or basolateral (B) chamber (the donor chamber).

    • At specified time points (e.g., 2 hours), collect samples from the opposite chamber (the receiver chamber).

  • Sample Analysis:

    • Quantify the concentration of the compound in the donor and receiver samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

    • Calculate the efflux ratio (Papp(B-to-A) / Papp(A-to-B)). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

Visualizing the Concepts

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor Oxetane/Cyclobutane Kinase Inhibitor Inhibitor->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Profiling cluster_analysis Data Analysis & Decision Compound_O Oxetane Analog Kinase_Assay Kinase Inhibition (IC50) Compound_O->Kinase_Assay Solubility_Assay Aqueous Solubility Compound_O->Solubility_Assay Metabolic_Assay Microsomal Stability (t1/2, CLint) Compound_O->Metabolic_Assay Permeability_Assay Caco-2 Permeability (Papp, Efflux Ratio) Compound_O->Permeability_Assay hERG_Assay hERG Inhibition (IC50) Compound_O->hERG_Assay Compound_C Cyclobutane Analog Compound_C->Kinase_Assay Compound_C->Solubility_Assay Compound_C->Metabolic_Assay Compound_C->Permeability_Assay Compound_C->hERG_Assay Comparative_Analysis Comparative Analysis of Oxetane vs. Cyclobutane Kinase_Assay->Comparative_Analysis Solubility_Assay->Comparative_Analysis Metabolic_Assay->Comparative_Analysis Permeability_Assay->Comparative_Analysis hERG_Assay->Comparative_Analysis Lead_Selection Lead Candidate Selection Comparative_Analysis->Lead_Selection

Conclusion

The choice between incorporating an oxetane or a cyclobutane ring into a kinase inhibitor is a nuanced decision that requires a deep understanding of their differential effects on a molecule's physicochemical properties. While both are effective tools for introducing three-dimensionality, the available evidence strongly suggests that the oxetane ring offers a more versatile and often superior profile. Its inherent polarity can simultaneously enhance aqueous solubility, improve metabolic stability, and provide an additional point of interaction with the target kinase through hydrogen bonding. Furthermore, the ability of the oxetane to modulate the basicity of adjacent amines provides a powerful strategy for mitigating off-target effects such as hERG inhibition. As the demand for highly optimized and developable kinase inhibitors continues to grow, the strategic deployment of the oxetane ring is poised to become an increasingly important tactic in the medicinal chemist's arsenal.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-(Oxetan-3-yl)piperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride, a compound frequently utilized in drug discovery and development. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes established protocols for structurally similar piperidine derivatives and amine salts, grounded in authoritative regulatory standards, to ensure the highest level of safety and environmental stewardship.[1]

At its core, the disposal of any chemical waste is governed by the principle of "cradle-to-grave" management, a mandate enforced by regulatory bodies like the U.S. Environmental Protection Agency (EPA). This ensures that hazardous materials are handled safely from generation to final disposal. This guide is designed to empower laboratory professionals with the knowledge to manage this final, critical step with confidence and precision.

Core Safety Principles and Hazard Assessment

This compound, as a piperidine derivative and an amine salt, should be handled as a potentially hazardous substance. Piperidine and its derivatives are known to be toxic and corrosive, capable of causing skin burns and serious eye damage.[2] The dihydrochloride salt form suggests it is acidic. Therefore, all waste generated, including contaminated personal protective equipment (PPE) and labware, must be considered hazardous waste.

Before initiating any disposal procedure, a thorough risk assessment is paramount. All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.[3]

Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety is non-negotiable. The following table outlines the minimum required PPE and essential spill cleanup materials that should be readily accessible.

Item Specification Rationale
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact with the potentially corrosive and toxic compound.[2][4]
Eye Protection Safety goggles or a face shieldTo protect against splashes and airborne particles.[4]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Spill Kit Absorbent material (e.g., vermiculite, sand, or commercial sorbent), neutralizing agent (sodium bicarbonate for acidic spills), waste bags, and labels.For the immediate and safe containment and cleanup of accidental spills.[5][6]

In the event of a spill, the primary objective is to control, contain, and collect the material safely.

Spill Response Workflow

Spill_Response_Workflow A Assess the Spill (Size & Immediate Hazards) B Alert Personnel & Evacuate Area (If Necessary) A->B Major Spill C Don Appropriate PPE A->C Minor Spill B->C D Control the Source (If Safe to Do So) C->D E Contain the Spill (Use Absorbent Dikes) D->E F Neutralize the Spill (Apply Sodium Bicarbonate) E->F G Absorb the Material F->G H Collect Residue into Labeled Hazardous Waste Container G->H I Decontaminate the Area (e.g., with soap and water) H->I J Dispose of all Contaminated Materials as Hazardous Waste I->J

Caption: Decision workflow for managing a spill of this compound.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. Under no circumstances should this compound or its solutions be poured down the drain.[2][4]

Step 1: Waste Segregation and Collection
  • Designated Waste Container : All waste containing this compound, including unused product, solutions, and contaminated disposable labware (e.g., pipette tips, vials), must be collected in a designated hazardous waste container.[3]

  • Container Material : The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, screw-on cap.[3]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any appropriate hazard symbols (e.g., corrosive, toxic).[1] Do not use abbreviations.

  • Segregation : Do not mix this waste with other incompatible waste streams. Specifically, keep it separate from bases, strong oxidizing agents, and other reactive chemicals.[7]

Step 2: Neutralization (for Aqueous Solutions)

Given its dihydrochloride salt form, aqueous solutions of this compound will be acidic. Neutralization is a key step to reduce the corrosivity of the waste.

  • Prepare a Basic Solution : In a chemical fume hood, prepare a dilute basic solution, such as 5% sodium bicarbonate in water.

  • Slow Addition : Slowly and with constant stirring, add the acidic waste solution to the sodium bicarbonate solution. Be cautious as this reaction may produce gas (carbon dioxide) and be exothermic.

  • Monitor pH : Use a calibrated pH meter or pH strips to monitor the neutralization. The target pH for the final solution should be between 6 and 8.[8]

  • Final Disposal : Even after neutralization, the resulting solution is still considered hazardous chemical waste and must be collected in the designated hazardous waste container.[3]

Step 3: Storage and Professional Disposal
  • Secure Storage : Keep the hazardous waste container securely sealed when not in use and store it in a designated, well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials.[9]

  • Professional Disposal : Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor.[1] This waste will likely require high-temperature incineration. Adhere to your institution's specific procedures for scheduling waste removal.

Decontamination Procedures

Following any handling or disposal activities, thorough decontamination is crucial.

  • Equipment : All non-disposable equipment, such as glassware and spatulas, should be decontaminated. This can typically be achieved by rinsing with a suitable solvent (e.g., ethanol or methanol), followed by washing with soap and water. The initial solvent rinse must be collected as hazardous waste.

  • Work Surfaces : The work area within the chemical fume hood should be wiped down with a suitable cleaning agent.[5]

  • PPE : Remove and dispose of all contaminated PPE, such as gloves, in the designated solid hazardous waste container.[1]

By adhering to these rigorous, scientifically-grounded procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.[1]

References

Personal protective equipment for handling 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride

This document provides a comprehensive, step-by-step guide for the safe handling, use, and disposal of this compound. As a specialized amine salt, this compound requires stringent adherence to safety protocols to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety Profile

Before handling, it is crucial to understand the potential hazards. While a specific, verified Safety Data Sheet (SDS) for the dihydrochloride salt was not located in the search, the hazards can be inferred from structurally similar amine hydrochlorides and related piperidine compounds. The primary risks are associated with irritation and potential corrosive effects upon contact.[1][2]

Hazard CategoryDescriptionGHS PictogramSignal Word
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2]PICTOGRAM: Exclamation MarkWarning
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to more severe effects.[2]PICTOGRAM: Exclamation MarkWarning
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can result in significant injury.[2]PICTOGRAM: Exclamation MarkWarning
Respiratory Irritation May cause respiratory irritation if dust is inhaled.[2]PICTOGRAM: Exclamation MarkWarning

This profile is based on data for similar chemical structures. A risk assessment must be performed by qualified personnel before use.[3]

Engineering Controls & Laboratory Environment

Personal Protective Equipment (PPE) is the last line of defense. The primary methods for exposure control involve a properly designed laboratory environment.

  • Primary Engineering Control: All handling of solid this compound and its initial dissolution must be performed inside a certified chemical fume hood.[4][5] The fume hood is critical for containing dust and preventing inhalation of aerosolized particles.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be readily accessible and tested weekly.[4][6] All personnel must be trained in their operation.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.[7][8]

  • Hand Protection: Double-gloving with nitrile gloves is required. The rationale is to provide a barrier against direct contact and to allow for the safe removal of the outer glove immediately upon contamination. Inspect gloves for any signs of degradation or puncture before use.[6][9]

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement.[6] When handling larger quantities or when there is a significant splash risk (e.g., during dissolution of more than a few grams), a full face shield must be worn in addition to the goggles.[6]

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[10] Ensure the lab coat has tight-fitting cuffs. Do not take lab coats home for laundering to prevent secondary contamination.[3]

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Perforated shoes or sandals are strictly prohibited.[9][11]

Step-by-Step Safe Handling Workflow

This protocol covers the lifecycle of the compound within the laboratory, from receipt to disposal.

Phase 1: Pre-Handling & Preparation
  • Review the SDS: Before any work begins, review the most current Safety Data Sheet for the compound. If one is not available, review the SDS for a closely related compound like Piperidine hydrochloride.[12]

  • Designate an Area: Clearly designate an area within the chemical fume hood for handling the compound.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE as outlined in Section 3 before entering the designated handling area.

Phase 2: Weighing and Aliquoting (Solid Form)
  • Perform in Fume Hood: Conduct all weighing and transfer of the solid compound inside the chemical fume hood to contain any dust.

  • Use Appropriate Tools: Use clean, dedicated spatulas and weigh paper or boats.

  • Minimize Dust: Handle the container and transfer the powder gently to minimize the generation of airborne dust.

  • Seal Tightly: Immediately after dispensing, securely close the primary container.

Phase 3: Dissolution and Use in Solution
  • Add Acid to Water Principle (Adapted): When preparing solutions, slowly add the solid amine dihydrochloride to the solvent. This is analogous to the "add acid to water" rule and helps control any potential exothermic reactions.

  • Controlled Addition: Add the solid in small portions to the vortex of the stirred solvent to facilitate dissolution and prevent splashing.

  • Maintain Containment: Keep the vessel containing the solution within the fume hood until the transfer to a closed system or reaction vessel is complete.

Phase 4: Post-Handling Decontamination & Cleanup
  • Decontaminate Tools: All non-disposable items (spatulas, glassware) must be decontaminated. A common procedure is to rinse them three times with a suitable solvent.[13][14] This rinsate must be collected and disposed of as hazardous waste.[13]

  • Clean Work Surface: Wipe down the work surface inside the fume hood with an appropriate solvent and then a cleaning solution.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield/goggles, lab coat, and finally inner gloves.

  • Wash Hands: Immediately wash hands thoroughly with soap and water after removing all PPE.[9][10]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][9]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Spill: For small spills within a fume hood, use a spill kit with an appropriate absorbent material. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[14][15] All materials used for cleanup must be disposed of as hazardous waste.[14]

Waste Disposal Plan

Improper disposal is a serious compliance and safety violation.[16]

  • Solid Waste: All unused solid this compound and any materials grossly contaminated with it (e.g., weigh boats, contaminated gloves) must be placed in a clearly labeled, sealed hazardous waste container.[5]

  • Liquid Waste: All solutions containing the compound and the initial solvent rinses from decontamination must be collected in a separate, compatible, and clearly labeled hazardous waste container.[5][13]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent.[14] The rinsate must be collected as hazardous liquid waste.[13][14] After rinsing and air-drying, the label must be completely defaced or removed before the container can be disposed of as non-hazardous waste.[13][14]

  • Pickup: Store waste containers in a designated satellite accumulation area and arrange for pickup by your institution's EHS department.[15][17] Do not accumulate more than 55 gallons of hazardous waste in your lab.[14]

Workflow Visualization

This diagram illustrates the critical steps and decision points in the safe handling workflow.

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2 & 3: Active Handling (Inside Fume Hood) cluster_cleanup Phase 4, 5, 6: Post-Handling & Disposal A Review SDS & Assess Risks B Don Full PPE (Double Gloves, Goggles, Lab Coat) A->B C Prepare & Verify Fume Hood B->C D Weigh & Transfer Solid Compound C->D E Prepare Solution (Slow Addition) D->E F Decontaminate Surfaces & Glassware E->F Spill Spill or Exposure? E->Spill G Segregate & Label Waste (Solid, Liquid, Rinsate) F->G H Properly Doff PPE G->H I Wash Hands Thoroughly H->I Spill->F No Emergency Execute Emergency Protocol (Evacuate, Flush, Call EHS) Spill->Emergency Yes

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.